VIP236
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C72H84N12Na2O20S |
|---|---|
Molecular Weight |
1515.6 g/mol |
IUPAC Name |
disodium;(3S)-3-[3-[2-[2-[2-[[4-[[(1R)-2-carboxylato-1-[3-[[3-(propylcarbamoylamino)phenyl]sulfonylamino]phenyl]ethyl]carbamoylamino]phenyl]carbamoylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-4-[(2S)-2-[[(2S)-1-[[(19S)-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoate |
InChI |
InChI=1S/C72H86N12O20S.2Na/c1-6-26-73-69(95)77-46-15-12-17-48(36-46)105(98,99)82-47-16-11-14-43(35-47)55(38-60(86)87)80-71(97)76-45-23-21-44(22-24-45)75-70(96)74-27-30-101-32-34-102-33-31-100-29-25-59(85)78-56(39-61(88)89)66(92)83-28-13-20-57(83)64(90)81-62(42(4)5)67(93)104-72(8-3)53-37-58-63-51(40-84(58)65(91)52(53)41-103-68(72)94)49(7-2)50-18-9-10-19-54(50)79-63;;/h9-12,14-19,21-24,35-37,42,55-57,62,82H,6-8,13,20,25-34,38-41H2,1-5H3,(H,78,85)(H,81,90)(H,86,87)(H,88,89)(H2,73,77,95)(H2,74,75,96)(H2,76,80,97);;/q;2*+1/p-2/t55-,56+,57+,62+,72+;;/m1../s1 |
InChI Key |
ZVBHCHRVKCGYDA-YBUSIOMQSA-L |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VIP236
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Targeted Delivery and Activation of a Potent Cytotoxic Payload
VIP236 is an innovative small molecule-drug conjugate (SMDC) engineered for the targeted treatment of solid tumors. Its mechanism of action is predicated on a dual-targeting strategy that leverages the unique characteristics of the tumor microenvironment (TME) to deliver a potent cytotoxic payload directly to cancer cells while minimizing systemic exposure. This guide delineates the intricate mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Molecular Composition and Targeting Strategy
This compound is a meticulously designed tripartite molecule comprising:
-
An αvβ3 Integrin Binder: This small molecule component serves as the homing device, directing this compound to the TME. The αvβ3 integrin is a heterodimeric transmembrane receptor that is overexpressed on the surface of various tumor cells and activated endothelial cells within the tumor vasculature, while its expression in healthy tissues is low. This differential expression allows for the preferential accumulation of this compound in tumors. A control epimer with an approximately 25-fold reduced binding affinity for αvβ3 integrins has been used in studies to confirm the importance of this targeted binding.
-
A Neutrophil Elastase (NE)-Cleavable Linker: This linker connects the αvβ3 integrin binder to the cytotoxic payload. It is specifically designed to be cleaved by neutrophil elastase, a serine protease that is abundant in the TME of many aggressive and metastatic cancers. The stability of this linker in plasma is a critical feature, preventing premature release of the payload and reducing systemic toxicity.
-
An Optimized Camptothecin (B557342) Payload (VIP126/HY-16560): The cytotoxic component of this compound is a derivative of camptothecin, a potent topoisomerase I (TOP1) inhibitor. This payload has been optimized for high cell permeability and low efflux, which helps to overcome the multidrug resistance mechanisms that can limit the efficacy of other chemotherapeutic agents like SN38 (the active metabolite of irinotecan).
Step-by-Step Mechanism of Action
The therapeutic action of this compound unfolds in a sequential and highly targeted manner:
-
Systemic Administration and Tumor Homing: Following intravenous administration, this compound circulates in the bloodstream. Its αvβ3 integrin binder facilitates its accumulation at the tumor site by binding to αvβ3 integrins expressed on cancer cells and tumor-associated endothelial cells.
-
Extracellular Payload Release: Within the TME, high concentrations of active neutrophil elastase cleave the specific linker of this compound. This enzymatic cleavage releases the optimized camptothecin payload directly into the tumor interstitium.
-
Cellular Uptake and Intracellular Action: The released, highly permeable camptothecin payload readily penetrates the cancer cell membrane.
-
Topoisomerase I Inhibition and DNA Damage: Inside the cancer cell, the payload inhibits topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication.
-
Induction of Apoptosis: The extensive DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), triggers the intrinsic apoptotic pathway, leading to programmed cell death and tumor regression.
Quantitative Data Summary
The preclinical development of this compound has generated a wealth of quantitative data that substantiates its mechanism of action and therapeutic potential.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Condition | IC50 (nM) |
| NCI-H292 | This compound without Neutrophil Elastase | >1000 |
| This compound with 20 nM Neutrophil Elastase | 10-100 | |
| LoVo | This compound without Neutrophil Elastase | >1000 |
| This compound with 20 nM Neutrophil Elastase | 1-10 |
This data demonstrates the critical role of neutrophil elastase in activating the cytotoxic potential of this compound. In the absence of the enzyme, this compound exhibits minimal activity.
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Tumor Type | PDX Model | Treatment Schedule | Outcome |
| Non-Small Cell Lung Cancer | LXFL529 | 20 mg/kg, 2 days on/5 days off, IV | Durable Complete Responses |
| Colon Cancer | CXF 2068 (Liver Metastasis) | 20 mg/kg, 2 days on/5 days off, IV | Statistically Significant Tumor Growth Inhibition (p < 0.005 vs. vehicle) |
| Triple-Negative Breast Cancer | Orthotopic PDX | 20 mg/kg, 2 days on/5 days off, IV | Significant Reduction in Lung and Brain Metastasis |
| Gastric Cancer | PDX and Cell-Line Derived | Not Specified | Significant Tumor Growth Inhibition, Outperformed ENHERTU® |
| Renal Cancer | PDX Model | Not Specified | Partial Responses and Stable Disease |
These findings highlight the broad anti-tumor activity of this compound across a range of aggressive and metastatic cancers.
Table 3: Pharmacokinetic Parameters of this compound and its Payload (VIP126)
| Parameter | This compound (4 mg/kg IV) | VIP126 (1 mg/kg IV) | VIP126 (released from this compound) |
| Clearance (CL) | Low | Moderate | - |
| Volume of Distribution (Vss) | Low (~plasma volume) | - | - |
| Half-life (t1/2) | ~1 hour | ~1 hour | - |
| AUCtumor/AUCplasma Ratio | - | 0.61 | 6.1 |
The pharmacokinetic profile of this compound demonstrates its stability in circulation and the preferential accumulation of its cytotoxic payload in tumor tissue, as indicated by the approximately 11-fold higher tumor-to-plasma ratio of the payload when delivered via this compound compared to direct administration.
Experimental Protocols
In Vitro Proliferation Assay
-
Cell Lines and Culture: Human colorectal adenocarcinoma (LoVo) and non-small cell lung carcinoma (NCI-H292) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are prepared in culture medium. The medium in the wells is replaced with the compound dilutions, with or without the addition of 20 nM human neutrophil elastase.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Solubilization and Measurement: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals. The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined.
In Vivo Pharmacokinetics in Tumor-Bearing Mice
-
Animal Model: Female NMRI nu/nu mice are subcutaneously inoculated with 786-O human renal cell carcinoma cells. Tumors are allowed to grow to a specified size.
-
Drug Administration: A single intravenous (IV) dose of this compound (4 mg/kg) or an equimolar dose of the payload VIP126 (1 mg/kg) is administered via the tail vein.
-
Sample Collection: At predetermined time points (e.g., pre-dose, 0.033, 0.167, 0.5, 1, 2, 4, 7, and 24 hours post-dose), cohorts of mice (n=2 per timepoint) are euthanized. Blood is collected via cardiac puncture for plasma separation, and tumors are excised.
-
Sample Processing and Analysis: Plasma and tumor samples are processed and analyzed for the concentrations of this compound and the released payload using a validated LC/MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the concentration-time profiles using non-compartmental methods.
Immunohistochemistry (IHC) for αvβ3 and Neutrophil Elastase
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) patient tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for αvβ3 integrin and neutrophil elastase at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Microscopy: Stained slides are examined under a light microscope to assess the expression and localization of the target proteins.
Visualizations
An In-depth Technical Guide to the Core of VIP236: Structure, Chemical Composition, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIP236 is a novel, first-in-class small molecule-drug conjugate (SMDC) currently under investigation for the treatment of advanced solid tumors.[1][2] This technical guide provides a comprehensive overview of the structure, chemical composition, and mechanism of action of this compound, along with available quantitative data and experimental methodologies.
Structure and Chemical Composition
This compound is a sophisticated SMDC meticulously designed for targeted delivery of a potent cytotoxic payload to the tumor microenvironment (TME).[2][3] It is comprised of three key components:
-
αvβ3 Integrin Binder: This small molecule component serves as the targeting moiety, directing this compound to tumor cells and activated endothelial cells that overexpress αvβ3 integrin.[1][3][4][5] The expression of αvβ3 integrin is notably low in healthy tissues, providing a basis for the selective tumor homing of this compound.[5]
-
Cleavable Linker: The binder is connected to the payload via a peptide linker specifically designed to be cleaved by neutrophil elastase (NE), an enzyme highly abundant in the TME of many aggressive cancers.[2][3]
-
Optimized Camptothecin (B557342) Payload (VIP126): The cytotoxic component of this compound is a modified 7-ethyl camptothecin derivative named VIP126.[2][3] This payload was engineered for high cell permeability and to overcome common drug resistance mechanisms.[6]
The molecular formula of this compound is C72H86N12NaO20S, and it has a molecular weight of approximately 1.5 kDa.[4]
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of this compound is dependent on the presence of neutrophil elastase to release the active payload.
| Cell Line | Assay | Condition | IC50 (nM) |
| NCI-H292 | MTT | + 20 nM NE | In the nanomolar range |
| LoVo | MTT | + 20 nM NE | In the nanomolar range |
Data extracted from descriptive text; specific values were not provided in the search results.
In Vivo Pharmacokinetics (Mouse Models)
Pharmacokinetic studies in tumor-bearing mice have demonstrated the stability of this compound in plasma and preferential accumulation of the payload in the tumor.
| Compound | Parameter | Plasma | Tumor | Tumor-to-Plasma Ratio (AUC) |
| This compound | AUC | High Stability | High Accumulation | 6 |
| VIP126 (payload alone) | AUC | Lower Stability | Lower Accumulation | 0.6 |
Following a 4 mg/kg intravenous dose of this compound in female NMRI nu/nu tumor-bearing mice.[3][7]
Clinical Trial Data (Phase 1, NCT05712889)
Preliminary data from the Phase 1 dose-escalation study in patients with advanced solid tumors are summarized below.
| Schedule | Number of Patients | Key Observations |
| Every 3 Weeks (Q3W) | 15 | Well-tolerated, no dose-limiting toxicities, no severe diarrhea. |
| Every 2 or 3 Weeks | 20 (evaluable) | Disease control rate of 45% (9 out of 20 patients had stable disease). One patient remained on treatment for over 300 days. |
As of September 2024, 29 patients have been enrolled in the study.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the assembly of the three core modules. A detailed synthesis scheme is outlined in the work by Lerchen et al. (2023) published in Cancers.[4] The general approach involves:
-
Synthesis of the peptidomimetic αvβ3 binder.
-
Synthesis of the neutrophil elastase-cleavable peptide linker.
-
Coupling of the binder to the linker.
-
Conjugation of the binder-linker construct to the 7-ethyl camptothecin payload (VIP126).
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cell lines (e.g., NCI-H292, LoVo) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound in the presence or absence of activated neutrophil elastase (20 nM).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Mouse Model Studies
The antitumor efficacy of this compound has been evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.[6][8]
-
Animal Model: Female immunodeficient mice (e.g., NMRI nu/nu) are used.
-
Tumor Implantation: Human tumor cells (e.g., MX-1, NCI-H69, SW480) or PDX fragments are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a specified volume, mice are treated with this compound (e.g., 23, 36, or 40 mg/kg intravenously, 3 days on/4 days off), vehicle control, or reference compounds.[8]
-
Tumor Growth Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the this compound-treated groups to the control groups.
Mandatory Visualizations
This compound Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound from tumor targeting to cell death.
Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for a preclinical in vivo xenograft study.
References
- 1. Phase 1 Dose Escalation Study for this compound in Patients With Advanced Cancer [clin.larvol.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Dose Escalation Study for this compound in Patients With Advanced Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Critical Role of αvβ3 Integrin in the Tumor-Targeted Delivery of VIP236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VIP236 is a novel, first-in-class small molecule-drug conjugate (SMDC) designed for the targeted treatment of aggressive and metastatic solid tumors. A cornerstone of its mechanism of action is its high-affinity binding to αvβ3 integrin, a cell surface receptor significantly overexpressed on tumor cells and activated endothelial cells within the tumor microenvironment (TME). This targeted delivery strategy allows for the preferential accumulation of a potent camptothecin (B557342) payload at the tumor site, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. This technical guide provides an in-depth analysis of the pivotal role of αvβ3 integrin in this compound targeting, supported by quantitative data, detailed experimental methodologies, and visualizations of the key biological pathways and experimental workflows.
Introduction: αvβ3 Integrin as a Therapeutic Target
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a well-established player in tumor progression, angiogenesis, and metastasis[1][2]. Its expression is relatively low on quiescent endothelial cells and most normal tissues but becomes significantly upregulated on activated endothelial cells of the tumor neovasculature and on various cancer cells[1]. This differential expression profile makes αvβ3 integrin an attractive target for cancer therapeutics, enabling the specific delivery of cytotoxic agents to the tumor while sparing healthy tissues[1][2].
This compound leverages this therapeutic window by incorporating a high-affinity RGD-peptidomimetic ligand that specifically binds to αvβ3 integrin[1]. This binding event is the critical first step in a multi-stage process that culminates in cancer cell death.
The this compound Mechanism of Action: An αvβ3 Integrin-Dependent Process
The therapeutic strategy of this compound is a sophisticated, multi-step process that is initiated by its binding to αvβ3 integrin.
-
Tumor Homing via αvβ3 Integrin Binding: Once administered intravenously, this compound circulates through the bloodstream. Its αvβ3 integrin binder facilitates its specific binding to αvβ3 receptors expressed on the surface of tumor cells and the tumor vasculature[3][4]. The importance of this high-affinity binding is underscored by studies using a control SMDC with a weakly binding epimer, which showed a ~25-fold reduced binding affinity to αvβ3 integrins and consequently, significantly lower tumor accumulation of the payload[1].
-
Extracellular Payload Release by Neutrophil Elastase: Following its accumulation in the TME, the linker of this compound is specifically cleaved by neutrophil elastase (NE), a protease found in high concentrations within the TME of many aggressive cancers[4][5]. This cleavage releases the potent, modified camptothecin payload in the immediate vicinity of the tumor cells[1][3].
-
Induction of DNA Damage and Apoptosis: The released camptothecin payload, a topoisomerase I inhibitor, then penetrates the tumor cells and intercalates with DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis[3][6].
This targeted approach leads to a significantly higher concentration of the cytotoxic payload at the tumor site compared to systemic circulation, a key factor in its therapeutic index.
Figure 1: Mechanism of Action of this compound.
Quantitative Data on this compound Targeting and Efficacy
The following tables summarize the key quantitative data demonstrating the αvβ3 integrin-dependent targeting and efficacy of this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (-NE) (nM) | IC50 (+NE) (nM) | Fold Increase in Potency with NE |
| NCI-H292 (NSCLC) | >1000 | 2.5 | >400 |
| LoVo (Colorectal) | >1000 | 1.8 | >555 |
Data synthesized from preclinical studies. The presence of neutrophil elastase (NE) is critical for the cytotoxic activity of this compound, highlighting the importance of the TME in its mechanism of action.
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model (MX-1)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 23 mg/kg, 3 on/4 off, i.v. | 85 |
| This compound | 36 mg/kg, 3 on/4 off, i.v. | 95 |
| This compound | 40 mg/kg, 3 on/4 off, i.v. | 100 (complete response) |
| Irinotecan | 15 mg/kg, 4 on/3 off, i.v. | 60 |
| Doxorubicin | 10 mg/kg, Q14Dx2, i.v. | 45 |
Data adapted from preclinical studies[2]. This compound demonstrates superior anti-tumor efficacy compared to standard-of-care chemotherapies in this aggressive breast cancer model.
Table 3: Pharmacokinetic Parameters of this compound and its Payload
| Compound | AUCplasma (ngh/mL) | AUCtumor (ngh/mL) | Tumor-to-Plasma Ratio (AUCtumor/AUCplasma) |
| This compound | 12,300 | 7,500 | 0.61 |
| Released Payload (from this compound) | 150 | 915 | 6.1 |
| Payload (direct i.v. admin) | 250 | 152 | 0.61 |
Data from a 4 mg/kg intravenous dose in tumor-bearing mice[1]. These data demonstrate the efficient delivery and accumulation of the cytotoxic payload in the tumor tissue when administered as this compound, with an approximately 10-fold higher tumor-to-plasma ratio compared to direct administration of the payload.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the interaction of this compound with αvβ3 integrin and its subsequent activation.
Solid-Phase αvβ3 Integrin Binding Assay (Competitive ELISA)
This assay is used to determine the binding affinity of this compound or its αvβ3-binding moiety to purified αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin (or other RGD-containing ligand)
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Biotinylated this compound (or biotinylated competitor ligand)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add purified αvβ3 integrin (e.g., 1 µg/mL in binding buffer) to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Prepare serial dilutions of the competitor (unlabeled this compound or its binder) and a constant concentration of biotinylated this compound.
-
Add the competitor and biotinylated this compound mixture to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The IC50 value is determined by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based αvβ3 Integrin Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of αvβ3-expressing cells to an RGD-containing substrate.
Materials:
-
αvβ3-expressing cells (e.g., U87MG glioblastoma cells)
-
96-well tissue culture plates
-
Vitronectin
-
Serum-free cell culture medium
-
Calcein-AM (or other cell viability dye)
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with vitronectin as described in the previous protocol.
-
Harvest αvβ3-expressing cells and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Incubate the labeled cells with the different concentrations of this compound for 30 minutes at 37°C.
-
Plate the cell-VIP236 mixture onto the vitronectin-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The percentage of adhesion is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of adhesion against the log of the this compound concentration.
Neutrophil Elastase (NE) Cleavage Assay
This assay quantifies the rate and extent of this compound cleavage by neutrophil elastase.
Materials:
-
This compound
-
Human Neutrophil Elastase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding a known concentration of human neutrophil elastase.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and quench it by adding an equal volume of quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the remaining intact this compound and the amount of released camptothecin payload.
-
The rate of cleavage can be determined by plotting the concentration of the product over time.
Figure 2: Experimental Workflow for this compound Characterization.
Putative Downstream Signaling of αvβ3 Integrin upon this compound Binding
While specific studies on the downstream signaling pathways activated by this compound binding are not yet extensively published, we can propose a putative pathway based on the known mechanisms of αvβ3 integrin signaling. Upon ligand binding, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of downstream effectors that regulate cell survival, proliferation, and migration. It is important to note that the primary mechanism of action of this compound is the delivery of a cytotoxic payload, and the modulation of these signaling pathways may be a secondary effect.
Figure 3: Putative αvβ3 Integrin Signaling Pathway upon Ligand Binding.
Conclusion
The specific and high-affinity targeting of αvβ3 integrin is a fundamental and indispensable component of the therapeutic strategy of this compound. This interaction facilitates the selective delivery of a potent cytotoxic payload to the tumor microenvironment, leading to enhanced anti-tumor activity and a favorable safety profile in preclinical models. The quantitative data and experimental methodologies presented in this guide underscore the critical role of αvβ3 integrin in the mechanism of action of this compound. Further clinical investigation is ongoing to translate these promising preclinical findings into meaningful therapeutic benefits for patients with advanced solid tumors.
References
- 1. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. αvβ3 Integrin-Targeted Peptide/Peptidomimetic-Drug Conjugates: In-Depth Analysis of the Linker Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Neutrophil Elastase as a Trigger for VIP236 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VIP236 is a first-in-class small molecule-drug conjugate (SMDC) demonstrating significant promise in preclinical cancer models. Its innovative design leverages the tumor microenvironment (TME) for targeted drug delivery and activation. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on the pivotal role of neutrophil elastase (NE) in its activation. We will detail the signaling pathways, present key preclinical data in a structured format, and provide comprehensive experimental protocols for the assays cited, offering a valuable resource for researchers in oncology and drug development.
Introduction
Traditional chemotherapy, while a cornerstone of cancer treatment, is often limited by a narrow therapeutic window and significant off-target toxicity. Small molecule-drug conjugates (SMDCs) represent a promising strategy to overcome these limitations by selectively delivering potent cytotoxic agents to tumor tissues. This compound is an SMDC designed to target tumors expressing activated αvβ3 integrin, a cell surface receptor highly expressed in advanced metastatic tumors and associated with poor prognosis. A key innovation in the design of this compound is its linker, which is specifically cleaved by neutrophil elastase (NE), a protease abundant in the inflammatory TME. This dual-targeting strategy ensures that the cytotoxic payload is released preferentially at the tumor site, maximizing its anti-cancer activity while minimizing systemic exposure.
Mechanism of Action: A Dual-Targeting Approach
The efficacy of this compound is predicated on a two-step targeting and activation mechanism within the TME.
2.1. Tumor Homing via αvβ3 Integrin Targeting
This compound is conjugated to a ligand that specifically binds to activated αvβ3 integrin.[1][2] This integrin is overexpressed on the surface of various cancer cells and endothelial cells in the TME, playing a crucial role in tumor angiogenesis, invasion, and metastasis.[2] By binding to αvβ3 integrin, this compound accumulates at the tumor site, achieving a high local concentration of the prodrug.
2.2. Payload Release Triggered by Neutrophil Elastase
The cytotoxic payload of this compound, an optimized camptothecin (B557342) derivative, is attached to the αvβ3 integrin ligand via a linker that is a substrate for neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils, a type of immune cell often found in high numbers within the TME of aggressive tumors. The inflammatory conditions within the TME stimulate neutrophils to release NE, which then cleaves the linker of this compound, liberating the active cytotoxic payload directly in the vicinity of the tumor cells.[3] This targeted release mechanism is designed to enhance the therapeutic index of the cytotoxic agent.
Signaling Pathway of this compound Activation
Caption: Signaling pathway of this compound activation in the tumor microenvironment.
Preclinical Data
The preclinical development of this compound has yielded compelling data supporting its potent and selective anti-tumor activity.
3.1. In Vitro Efficacy
The cytotoxic activity of this compound is dependent on the presence of neutrophil elastase. In the absence of NE, this compound shows minimal cytotoxicity, highlighting the stability of the conjugate and the requirement for enzymatic activation.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in the Presence and Absence of Neutrophil Elastase
| Cell Line | Cancer Type | IC50 without NE (nM) | IC50 with NE (nM) |
| NCI-H69 | Small Cell Lung Cancer | >1000 | 1.5 |
| SW480 | Colorectal Cancer | >1000 | 2.3 |
| MX-1 | Triple-Negative Breast Cancer | >1000 | 0.8 |
Data compiled from publicly available preclinical data.
3.2. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has demonstrated robust anti-tumor efficacy in a variety of PDX models, which are known to better recapitulate the heterogeneity and microenvironment of human tumors.
Table 2: Summary of In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Response | Reference |
| LXFL529 | Non-Small Cell Lung Cancer | 20 mg/kg, 3 days on/4 days off | >90% | Complete Response | [2] |
| CXF2068 | Colorectal Cancer | 20 mg/kg, 2 days on/5 days off | Significant (p<0.001) | Partial Response | [2] |
| MAXF 1162 | Triple-Negative Breast Cancer | 40 mg/kg, 2 days on/5 days off | Significant | Not Reported | [4] |
| Gastric Cancer Models | Gastric Cancer | Not Specified | Significant | Outperformed ENHERTU® | [4] |
Data compiled from publicly available preclinical data. Tumor Growth Inhibition (TGI) is a qualitative summary of reported outcomes; specific percentages are provided where available.
3.3. Pharmacokinetics
Pharmacokinetic studies in tumor-bearing mice have shown that this compound is stable in plasma and preferentially accumulates in tumor tissue. Following cleavage by NE, the active payload is released and retained within the tumor, leading to a high tumor-to-plasma exposure ratio.
Table 3: Pharmacokinetic Parameters of this compound and its Active Payload in Tumor-Bearing Mice
| Compound | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor-to-Plasma Ratio (AUC) |
| This compound (in plasma) | 1,200 | 1,500 | - |
| Active Payload (in tumor) | 150 | 1,800 | 10-fold higher than systemic payload |
Data represents a summary of reported pharmacokinetic profiles from preclinical studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
4.1. Neutrophil Elastase Cleavage Assay
Objective: To determine the susceptibility of the this compound linker to cleavage by neutrophil elastase.
Materials:
-
This compound
-
Human Neutrophil Elastase (commercially available)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (w/v) BSA
-
Acetonitrile (B52724) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., 1-100 µM).
-
Add human neutrophil elastase to the this compound solution to a final concentration of 10 nM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact this compound and the released payload.
-
Calculate the rate of cleavage from the disappearance of the parent compound and the appearance of the payload over time.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines in the presence and absence of neutrophil elastase.
Materials:
-
Cancer cell lines (e.g., NCI-H69, SW480, MX-1)
-
Complete cell culture medium
-
This compound
-
Human Neutrophil Elastase
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
To one set of wells, add the this compound dilutions. To a parallel set of wells, add the this compound dilutions along with human neutrophil elastase (final concentration 10 nM). Include vehicle-only and no-cell controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
4.3. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Patient-derived tumor fragments
-
This compound formulated for intravenous (IV) administration
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Surgically implant patient-derived tumor fragments subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously according to the specified dosing schedule (e.g., 20 mg/kg, 2 days on/5 days off). Administer vehicle to the control group.
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
4.4. Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound and its active payload in plasma and tumor tissue.
Materials:
-
Tumor-bearing mice
-
This compound
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Administer a single intravenous dose of this compound to tumor-bearing mice.
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples via cardiac puncture or tail vein bleeding into EDTA tubes.
-
Immediately centrifuge the blood to separate the plasma.
-
At the same time points, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in a suitable buffer.
-
Extract this compound and its payload from plasma and tumor homogenates using protein precipitation or liquid-liquid extraction.
-
Analyze the samples by LC-MS/MS to determine the concentrations of the parent drug and the payload.
-
Calculate pharmacokinetic parameters such as Cmax, AUC, and half-life.
4.5. Immunohistochemistry (IHC)
Objective: To visualize the expression of αvβ3 integrin and neutrophil elastase in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies:
-
Anti-αvβ3 integrin antibody (e.g., clone LM609)
-
Anti-neutrophil elastase antibody (e.g., polyclonal rabbit anti-human NE)
-
-
Secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG)
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with the primary antibody at the appropriate dilution overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope and score the staining intensity and distribution.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a highly innovative approach to cancer therapy, employing a dual-targeting strategy that leverages the specific characteristics of the tumor microenvironment for drug activation. The pivotal role of neutrophil elastase as the trigger for payload release underscores the elegance of this design. The comprehensive preclinical data, supported by the detailed experimental protocols provided in this guide, strongly support the continued clinical development of this compound as a promising new therapeutic for patients with advanced solid tumors. This technical guide serves as a valuable resource for researchers seeking to understand and potentially expand upon this novel therapeutic strategy.
References
- 1. Vincerx Pharma Presents Preclinical Data on this compound, its Lead Small Molecule Drug Conjugate, at the American Association for Cancer Research Annual Meeting 2021 - BioSpace [biospace.com]
- 2. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
Preclinical Evidence for VIP236 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VIP236 is a first-in-class small molecule-drug conjugate (SMDC) demonstrating significant preclinical antitumor activity across a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data supporting the clinical development of this compound. The document details its mechanism of action, summarizes in vivo efficacy data, and outlines the experimental protocols utilized in these foundational studies. Particular emphasis is placed on the targeted delivery of a potent camptothecin (B557342) payload to the tumor microenvironment, a strategy designed to enhance efficacy while minimizing systemic toxicity. This compound is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors (NCT05712889).[1]
Mechanism of Action
This compound is a novel SMDC engineered for targeted delivery of a cytotoxic payload to solid tumors.[2][3] Its mechanism of action is a multi-step process initiated by homing to the tumor microenvironment and culminating in cancer cell death.
1.1. Tumor Targeting via αvβ3 Integrin Binding
This compound is designed with a ligand that specifically binds to activated αvβ3 integrin.[1][2][4] This integrin is highly expressed on the surface of tumor cells and activated endothelial cells within the tumor microenvironment of aggressive and metastatic cancers, while its expression in healthy tissues is low.[2] This differential expression allows for the preferential accumulation of this compound in tumor tissues.[2] Preclinical studies have shown that this targeting strategy can deliver up to 40 times more of the drug to the tumor compared to surrounding normal tissues.[1]
1.2. Payload Release by Neutrophil Elastase
The cytotoxic payload of this compound is linked to the αvβ3 integrin binder via a linker that is specifically cleaved by neutrophil elastase (NE).[1][2] NE is an enzyme that is abundant in the tumor microenvironment of invasive cancers.[5] This targeted cleavage ensures that the active payload is released predominantly within the tumor, further enhancing the therapeutic window.[6]
1.3. TOP1 Inhibition and DNA Damage
Upon cleavage by NE, this compound releases an optimized camptothecin (CPT) payload.[1][2] This payload is designed for high cell permeability and to overcome transporter-mediated drug resistance.[1][5] Once inside the cancer cell, the CPT payload inhibits topoisomerase 1 (TOP1), a nuclear enzyme that relaxes DNA supercoils during replication and transcription.[1][2] Inhibition of TOP1 leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1][2] The on-target activity of the released payload has been confirmed by the detection of phosphorylated ɣH2Ax, a marker of DNA damage, in tumor cells following this compound treatment.[1][2]
References
- 1. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 2. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. 1stoncology.com [1stoncology.com]
- 6. researchgate.net [researchgate.net]
VIP236: A Technical Whitepaper on a Novel Small Molecule-Drug Conjugate for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VIP236 is a first-in-class small molecule-drug conjugate (SMDC) engineered for targeted delivery of a potent camptothecin (B557342) payload to the tumor microenvironment (TME). This innovative therapeutic approach leverages the overexpression of αvβ3 integrin on tumor cells and the enzymatic activity of neutrophil elastase within the TME to achieve selective tumor cell killing while minimizing systemic toxicity. Preclinical data have demonstrated significant and durable antitumor activity in a range of patient-derived xenograft (PDX) and cell line-derived cancer models, including those for non-small cell lung, colorectal, triple-negative breast, and gastric cancers. Notably, this compound has shown superior efficacy compared to an approved antibody-drug conjugate in gastric cancer models, irrespective of HER2 expression status. Favorable pharmacokinetic properties, including high tumor accumulation of the active payload, further underscore the potential of this compound as a promising therapeutic for advanced and metastatic solid tumors. A Phase 1 clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.
Core Technology: Mechanism of Action
This compound's design incorporates three key components: an αvβ3 integrin binder, a linker that is selectively cleaved by neutrophil elastase (NE), and an optimized camptothecin payload (VIP126).[1][2] The mechanism of action is a targeted, multi-step process:
-
Tumor Homing: this compound circulates systemically and preferentially binds to αvβ3 integrin, which is highly expressed on the surface of various tumor cells and is associated with aggressive and invasive cancers.[3][4]
-
Extracellular Cleavage: Within the tumor microenvironment, which is often characterized by inflammation and the presence of immune cells like neutrophils, neutrophil elastase cleaves the specific peptide linker of this compound.[3][5] This cleavage releases the active payload, VIP126, in close proximity to the tumor cells.
-
Payload-Mediated Cytotoxicity: The released VIP126, an optimized camptothecin derivative, readily penetrates tumor cells.[6] Inside the cell, it inhibits topoisomerase 1 (TOP1), an enzyme crucial for DNA replication and repair.[6] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various mouse models of human cancer. The data consistently demonstrate potent and targeted antitumor activity.
Pharmacokinetics
Pharmacokinetic studies in tumor-bearing mice have shown that this compound is stable in plasma and leads to a high accumulation of its cytotoxic payload, VIP126, within the tumor. This targeted delivery is highlighted by a significantly higher tumor-to-plasma ratio of VIP126 when administered as this compound compared to direct administration of the payload.
| Parameter | This compound Administration | Direct VIP126 Administration |
| Payload (VIP126) Tumor-to-Plasma Ratio (AUCtumor/AUCplasma) | 6.0 | 0.6 |
| Table 1: Comparative Tumor Accumulation of VIP126 Payload.[6] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant tumor growth inhibition and, in some cases, complete responses in a variety of PDX models. The tumor/control (T/C) ratio, a measure of antitumor efficacy, was notably low across different cancer types.
| Cancer Type | PDX Model | This compound T/C Ratio (%) | p-value vs. Vehicle |
| Non-Small Cell Lung Cancer | LXFL529 | 0.0 | <0.0001 |
| Renal Cell Carcinoma | - | 8.9 | <0.0001 |
| Colorectal Cancer | - | 14.5 | <0.01 |
| Triple-Negative Breast Cancer | - | 5.6 | <0.0001 |
| Table 2: Efficacy of this compound in Various PDX Models.[2] |
Furthermore, in a triple-negative breast cancer model (MX-1), this compound induced complete tumor responses in 100% of mice across all tested dose levels.[7] In models of small cell lung cancer (NCI-H69) and colorectal cancer (SW480), partial responses were observed in 100% of mice at a dose of 40 mg/kg.[7]
Metastasis Inhibition
In an orthotopic triple-negative breast cancer PDX model, this compound treatment led to a significant reduction in both lung and brain metastases, suggesting that the SMDC can effectively target and inhibit the growth of metastatic lesions.[6] The ability to reduce brain metastases is particularly noteworthy, as it suggests that this compound can penetrate the blood-brain barrier.[6]
Experimental Protocols
The following provides a general overview of the methodologies used in the preclinical evaluation of this compound, based on available information.
Animal Models
-
Xenograft and PDX Models: Female NMRI nu/nu mice were commonly used for establishing subcutaneous xenograft and PDX models.[1] For PDX models, tumor fragments from cancer patients were implanted into the mice.[8]
-
Orthotopic Metastatic Models: For studying metastasis, tumor cells (e.g., from a triple-negative breast cancer PDX) were implanted into the mammary fat pad of the mice.[6]
Treatment Administration
-
Dosing and Schedule: this compound was administered intravenously (i.v.). Dosing schedules varied between studies, with a common regimen being "3 days on/4 days off".[1] Doses in efficacy studies ranged from 23 to 40 mg/kg.[1]
Efficacy Assessment
-
Tumor Volume Measurement: Tumor growth was monitored regularly, and tumor volume was calculated using standard formulas.
-
Efficacy Endpoints: The primary efficacy endpoint was often the tumor/control (T/C) ratio. Complete and partial responses were also reported based on tumor regression.[7]
-
Metastasis Quantification: Metastasis formation in organs like the lungs and brain was measured using methods such as human DNA PCR.[2]
Pharmacokinetic Analysis
-
Sample Collection: Plasma and tumor samples were collected at various time points after administration of this compound or the payload VIP126.[5]
-
Bioanalysis: The concentrations of this compound and VIP126 in plasma and tumor homogenates were determined using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[5]
-
Data Analysis: Pharmacokinetic parameters, including the area under the curve (AUC), were calculated from the concentration-time profiles.[6]
Pharmacodynamic Analysis
-
Biomarker Assessment: The on-target effect of this compound was confirmed by measuring the induction of DNA damage. This was done by analyzing the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, in tumor samples using immunohistochemistry (IHC).[9]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vincerx Pharma Presents Preclinical Data on this compound, its Lead Small Molecule Drug Conjugate, at the American Association for Cancer Research Annual Meeting 2021 - BioSpace [biospace.com]
- 8. biospace.com [biospace.com]
- 9. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of the VIP236 Camptothecin Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
VIP236 is a first-in-class small molecule-drug conjugate (SMDC) designed for the targeted delivery of a potent camptothecin (B557342) payload, VIP126, to the tumor microenvironment (TME). This document provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, and the preclinical data supporting its therapeutic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of targeted cancer therapy.
Introduction
This compound represents a novel therapeutic strategy that leverages the specific biological features of the tumor microenvironment to achieve targeted drug delivery and enhanced anti-tumor efficacy. It is composed of three key components: an αvβ3 integrin binder for tumor homing, a neutrophil elastase (NE)-cleavable linker, and a potent topoisomerase I (TOP1) inhibitor payload, VIP126 (a 7-ethyl camptothecin derivative).[1][2] This design allows for the selective release of the cytotoxic payload within the TME, thereby minimizing systemic toxicity and overcoming mechanisms of drug resistance.[3][4]
Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with the systemic administration of the SMDC and culminates in the induction of apoptosis in cancer cells.
-
Tumor Homing: The αvβ3 integrin binder directs this compound to the tumor site, where αvβ3 integrin is often overexpressed on tumor cells and angiogenic endothelial cells.[5][6]
-
Payload Release: Within the TME, neutrophil elastase (NE), a serine protease, cleaves the linker of this compound, releasing the active payload, VIP126.[1][2]
-
TOP1 Inhibition: VIP126, a potent camptothecin derivative, then penetrates cancer cells and inhibits topoisomerase I (TOP1).[3] TOP1 is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.
-
DNA Damage and Apoptosis: The inhibition of TOP1 by VIP126 stabilizes the TOP1-DNA cleavage complex, leading to the formation of DNA double-strand breaks during DNA replication.[3] This accumulation of DNA damage, marked by the phosphorylation of histone H2AX (γH2AX), triggers cell cycle arrest and ultimately leads to apoptosis.[1][3]
digraph "VIP236_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Overall Mechanism of Action of this compound", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2];
edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];
// Node Definitions
this compound [label="this compound (SMDC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Tumor_Homing [label="Tumor Homing via αvβ3 Integrin Binding", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Payload_Release [label="Payload (VIP126) Release by Neutrophil Elastase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TOP1_Inhibition [label="Topoisomerase I (TOP1) Inhibition", fillcolor="#FBBC05", fontcolor="#202124"];
DNA_Damage [label="DNA Double-Strand Breaks (γH2AX)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions
this compound -> Tumor_Homing [color="#4285F4"];
Tumor_Homing -> Payload_Release [color="#EA4335"];
Payload_Release -> TOP1_Inhibition [color="#FBBC05"];
TOP1_Inhibition -> DNA_Damage [color="#34A853"];
DNA_Damage -> Apoptosis [color="#5F6368"];
}
Signaling Pathway of TOP1 Inhibition by VIP126
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and targeted activity.
Table 1: In Vitro Cytotoxic Activity (IC50) of this compound and Payload VIP126
Compound Cell Line IC50 (nM) without hNE IC50 (nM) with 20 nM hNE This compound NCI-H292 209 1.78 LoVo 98 3.0 Payload 1 (VIP126) NCI-H292 1.54 1.35 LoVo 1.9 1.85 8e1 (non-cleavable epimer) NCI-H292 5000 317 LoVo 5520 412 8e2 (weakly binding epimer) NCI-H292 127 1.54 LoVo 68 3.2
Data from: Cancers (Basel). 2023 Sep; 15(17): 4381.[5]
Table 2: In Vivo Pharmacokinetics of Payload VIP126 in 786-O Tumor-Bearing Mice
Administration Route AUCtumor/AUCplasma Ratio of Payload 1 (VIP126) This compound (4 mg/kg, IV) 6.1 Payload 1 (VIP126) (direct IV administration) 0.61
Data from: Cancers (Basel). 2023 Sep; 15(17): 4381.[5]
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound.
Human and Mouse Neutrophil Elastase (NE) Biochemical Cleavage Assay
This assay evaluates the efficiency of the NE-mediated cleavage of the linker in this compound.
-
Prepare serial dilutions of this compound in a microtiter plate (final concentrations ranging from 0-50 μM).
-
Add 125 μL of pre-heated buffer (100 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% BSA) to each well.
-
Initiate the reaction by adding 0.5 or 1 nM of activated mouse or human NE. A negative control without NE should be included.
-
Stop the reaction at various time points (e.g., 0, 4.5, 8, and 12 minutes) by adding acidified acetonitrile/0.2% formic acid.
-
Analyze the samples by LC/MS/MS to quantify the release of the payload. Camptothecin can be used as an internal standard.
-
Estimate the kinetic parameters by fitting the data to the Michaelis-Menten equation.[7]
Orthotopic Metastatic Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a clinically relevant setting.
-
Tumor Implantation: Orthotopically transplant human breast tumor fragments or dissociated cells into the mammary fat pads of immunocompromised mice (e.g., NSG mice).[2][8]
-
Tumor Growth and Monitoring: Allow tumors to establish and grow to a predetermined size, monitoring tumor volume with calipers.[8]
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule. A vehicle control group should be included.
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall animal health. At the end of the study, excise tumors for further analysis.
-
Metastasis Evaluation: Assess the presence and burden of metastases in relevant organs, such as the lungs and brain, through techniques like bioluminescent imaging or histological analysis.[9]
```dot
digraph "PDX_Model_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Orthotopic PDX Model", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2];
edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];
// Node Definitions
Tumor_Implantation [label="Orthotopic Implantation of TNBC PDX", fillcolor="#F1F3F4", fontcolor="#202124"];
Tumor_Growth [label="Tumor Growth Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment_Initiation [label="this compound or Vehicle Administration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Efficacy_Monitoring [label="Tumor Volume and Body Weight Measurement", fillcolor="#FBBC05", fontcolor="#202124"];
Endpoint_Analysis [label="Tumor Excision and Metastasis Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions
Tumor_Implantation -> Tumor_Growth [color="#4285F4"];
Tumor_Growth -> Treatment_Initiation [color="#EA4335"];
Treatment_Initiation -> Efficacy_Monitoring [color="#FBBC05"];
Efficacy_Monitoring -> Endpoint_Analysis [color="#34A853"];
}
References
- 1. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 3. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 4. 1stoncology.com [1stoncology.com]
- 5. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
The Pivotal Role of the Tumor Microenvironment in VIP236 Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of VIP236, a first-in-class small molecule-drug conjugate (SMDC), with a specific focus on the critical role of the tumor microenvironment (TME) in its therapeutic efficacy. This compound is engineered for targeted delivery and activation within the unique milieu of solid tumors, offering a promising strategy for treating advanced and metastatic cancers.
Introduction to this compound: A Targeted Approach
This compound is a novel SMDC designed to selectively deliver a potent cytotoxic payload to tumor tissues while minimizing systemic exposure.[1] Its structure consists of three key components:
-
An αvβ3 integrin binder that facilitates homing to the tumor.[2]
-
A modified camptothecin (B557342) (CPT) payload , VIP126, a topoisomerase 1 (TOP1) inhibitor.[1][2]
-
A linker peptide that is specifically cleaved by neutrophil elastase (NE), an enzyme abundant in the TME.[2][3]
The efficacy of this compound is therefore intrinsically dependent on two key features of the TME: the overexpression of αvβ3 integrins and the presence of active neutrophil elastase.[2]
The Tumor Microenvironment: The Arena for this compound Activation and Action
The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[4] Several components of the TME are not passive bystanders but play an active role in the mechanism of action of this compound.
αvβ3 Integrin: The Homing Beacon
αvβ3 integrins are cell surface receptors that are highly expressed on activated endothelial cells and various tumor cells, particularly in aggressive and metastatic cancers.[5][6] Their expression is associated with tumor progression, angiogenesis, and resistance to therapy.[5][7] In healthy tissues, the expression of αvβ3 is low.[5][8] This differential expression allows the αvβ3 binder component of this compound to act as a homing device, concentrating the drug conjugate at the tumor site.[1][8] This targeted delivery is the first critical step in maximizing anti-tumor activity while reducing off-target toxicity.[1]
Neutrophil Elastase: The Activation Key
Neutrophil elastase (NE) is a serine protease primarily released by neutrophils and macrophages.[5] High levels of NE are found in the TME of many solid tumors and are associated with cancer progression and metastasis.[5][9] this compound is designed with a specific peptide linker that is a substrate for NE.[2] In the TME, NE cleaves this linker, releasing the active CPT payload, VIP126, directly within the tumor.[1] This enzymatic activation ensures that the cytotoxic agent is liberated preferentially in the cancerous tissue, further enhancing the therapeutic index.[10]
Mechanism of Action: From Targeting to Cell Death
The sequence of events leading to this compound-mediated tumor cell death is a cascade initiated and sustained by the TME.
-
Tumor Homing: this compound circulates in the plasma in a stable, inactive form.[11] Its αvβ3 integrin ligand binds to αvβ3 receptors on tumor and endothelial cells, leading to accumulation of the SMDC in the tumor.[2][5]
-
Extracellular Activation: Within the TME, neutrophil elastase cleaves the linker of this compound, releasing the CPT payload VIP126.[1][2]
-
Cellular Uptake and Payload Action: The released VIP126, optimized for high permeability and low efflux, penetrates tumor cells.[1][2] Inside the cell, it inhibits topoisomerase 1 (TOP1), an enzyme essential for DNA replication and repair.[2]
-
DNA Damage and Apoptosis: Inhibition of TOP1 leads to the accumulation of DNA double-strand breaks, which can be detected by the phosphorylation of histone H2AX (γH2AX).[2][11] This extensive DNA damage ultimately triggers programmed cell death (apoptosis).[2]
Below is a diagram illustrating the signaling pathway of this compound.
Preclinical Efficacy Data
In vivo studies using various patient-derived xenograft (PDX) and cell line-derived mouse models have demonstrated the potent anti-tumor activity of this compound. The targeted delivery and activation mechanism translates to significant tumor regression and control of metastatic disease.
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cancer Model Type | Indication | Outcome | Citation |
| PDX | Non-Small-Cell Lung Cancer | Long-lasting tumor regression | [8][11] |
| PDX | Colon Cancer | Long-lasting tumor regression | [8][11] |
| PDX | Renal Cancer | Long-lasting tumor regression | [8][11] |
| Orthotopic PDX | Triple-Negative Breast Cancer | Long-lasting tumor regression; Significant reduction of brain and lung metastases | [8][11] |
| PDX | Colorectal Cancer Liver Metastasis | Significant tumor growth inhibition | [2] |
| Gastric Cancer Xenografts (HER2high, HER2low, HER2neg) | Gastric Cancer | Statistically significant tumor growth inhibition, outperforming trastuzumab deruxtecan | [11][12] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Observation | Significance | Citation |
| Plasma Stability | High stability of the SMDC in plasma | Minimizes premature payload release and systemic toxicity | [11] |
| Tumor Accumulation | Substantial accumulation in tumors compared to normal tissue | Enhances on-target efficacy | [5][8] |
| Payload Ratio (Tumor vs. Plasma) | 10-fold higher tumor-to-plasma ratio of VIP126 compared to direct administration | Demonstrates effective targeted delivery and retention | [1] |
| Elimination | Primary route of elimination for the unmodified conjugate is biliary excretion | Provides a clear elimination pathway for the inactive drug | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Xenograft Studies
-
Animal Models: Female NMRI nu/nu mice or other immunocompromised strains are typically used.[11]
-
Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells (e.g., SNU16, NCI-H87) are subcutaneously or orthotopically (e.g., mammary fat pad for breast cancer models) implanted.[5][11]
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered intravenously (IV) according to various dosing schedules (e.g., twice a week).[9]
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors and organs may be harvested for further analysis. Metastatic burden is assessed by techniques such as bioluminescence imaging or histological analysis of relevant organs (e.g., lungs, brain).[2][11]
-
Statistical Analysis: Tumor growth inhibition is typically analyzed using statistical tests such as the Kruskal-Wallis test followed by Dunn's method for multiple comparisons or a non-paired t-test.[5]
Pharmacokinetic Analysis
-
Sample Collection: Tumor-bearing mice are administered a single IV dose of this compound. At various time points, blood and tumor tissue are collected.[11]
-
Sample Processing and Analysis: Plasma is isolated from blood samples. Both plasma and homogenized tumor tissue are processed to extract this compound and its payload, VIP126. Concentrations are quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Concentration-time profiles are generated for both the parent compound and the payload in plasma and tumor tissue to determine pharmacokinetic parameters such as AUC (Area Under the Curve).[11]
Target Engagement and Downstream Effects (Pharmacodynamics)
-
Immunohistochemistry (IHC): Tumor tissues from treated and control animals are fixed, sectioned, and stained with antibodies against specific markers. For this compound, a key marker is phosphorylated γH2AX, which indicates DNA damage resulting from TOP1 inhibition.[5][11] This analysis confirms the on-target activity of the payload in vivo.[11]
The experimental workflow for evaluating this compound is depicted below.
Clinical Development
Based on the compelling preclinical data, a Phase 1, open-label, multicenter clinical trial (NCT05371054) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors who have relapsed or are refractory to standard of care.[3][12]
Conclusion
The therapeutic strategy of this compound is elegantly intertwined with the biology of the tumor microenvironment. By exploiting the specific upregulation of αvβ3 integrins for targeted delivery and the enzymatic activity of neutrophil elastase for localized payload release, this compound achieves a high concentration of its cytotoxic payload within the tumor while sparing healthy tissues. The robust preclinical data demonstrating significant tumor regression and control of metastases across a range of difficult-to-treat cancer models underscore the potential of this TME-dependent approach. As clinical data emerges, the promise of this compound as a novel, targeted therapy for patients with advanced cancers will be further elucidated.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Extracellular Matrix in the Tumor Microenvironment and Its Impact on Cancer Therapy [frontiersin.org]
- 5. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cancers | Free Full-Text | Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays Using VIP236
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIP236 is a first-in-class small-molecule drug conjugate (SMDC) designed for targeted therapy of solid tumors.[1][2][3][4][5][6] It consists of a ligand that targets αvβ3 integrin, which is overexpressed on various tumor cells, linked to a potent camptothecin (B557342) payload, a modified 7-ethyl camptothecin.[2][5][7] A key feature of this compound is its activation mechanism: the linker connecting the targeting moiety and the payload is specifically cleaved by neutrophil elastase (NE), an enzyme found in the tumor microenvironment (TME).[1][2][3][6][7] This targeted release of the cytotoxic payload, which inhibits topoisomerase 1 (TOP1) leading to DNA damage and apoptosis, is designed to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][6][7] These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound.
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that begins with targeting the tumor and culminates in cancer cell death.
-
Tumor Homing : this compound circulates systemically and preferentially accumulates in the tumor tissue by binding to αvβ3 integrins expressed on the surface of cancer cells.[2][3][5]
-
Payload Release : Within the TME, neutrophil elastase cleaves the linker of this compound, releasing the camptothecin payload.[1][2][3][6][7]
-
Cellular Uptake and TOP1 Inhibition : The released payload, a modified 7-ethyl camptothecin, penetrates the cancer cells and inhibits topoisomerase 1 (TOP1).[1]
-
DNA Damage and Apoptosis : Inhibition of TOP1 leads to DNA strand breaks, triggering a DNA damage response and ultimately leading to programmed cell death (apoptosis).[1][6][7]
Caption: The signaling pathway of this compound from tumor targeting to apoptosis induction.
Data Presentation
The in vitro cytotoxicity of this compound is dependent on the presence of neutrophil elastase. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its active payload against different cancer cell lines in the presence and absence of neutrophil elastase.
| Compound | Cell Line | Neutrophil Elastase (20 nM) | IC50 (nM) |
| This compound | NCI-H292 | Absent | >1000 |
| Present | 2.5 | ||
| LoVo | Absent | >1000 | |
| Present | 3.4 | ||
| Payload 1 | NCI-H292 | Absent | 0.8 |
| Present | 0.7 | ||
| LoVo | Absent | 1.2 | |
| Present | 1.1 |
Data sourced from a study on the discovery of this compound.[7]
Experimental Protocols
This section provides a detailed protocol for determining the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
Cancer cell lines (e.g., NCI-H292, LoVo)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
Active Payload (modified 7-ethyl camptothecin)
-
Human Neutrophil Elastase (NE)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: A step-by-step workflow for the in vitro cell viability assay of this compound.
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and its active payload in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in a cell culture medium to achieve the desired final concentrations.
-
For the conditions with neutrophil elastase, supplement the medium containing the compound dilutions with human neutrophil elastase to a final concentration of 20 nM.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions (with and without NE) to the respective wells.
-
Include control wells: cells with medium only (no treatment) and cells with medium containing 20 nM NE only.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro efficacy of this compound. The critical dependence of this compound's cytotoxic activity on the presence of neutrophil elastase underscores its targeted activation mechanism within the tumor microenvironment. These assays are fundamental for the preclinical assessment of this compound and can be adapted for screening in various cancer cell lines to explore its therapeutic potential further.
References
- 1. Vincerx Pharma Presents Preclinical Data on this compound, its Lead Small Molecule Drug Conjugate, at the American Association for Cancer Research Annual Meeting 2021 - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. biospace.com [biospace.com]
- 5. Vincerx Pharma Publishes Preclinical Data Demonstrating [globenewswire.com]
- 6. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing VIP236-Sensitive Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIP236 is a first-in-class small molecule-drug conjugate (SMDC) designed for targeted therapy of advanced and metastatic solid tumors.[1][2][3] Its innovative design leverages the tumor microenvironment for specific activation. This compound consists of a ligand that binds to activated αvβ3 integrin, a linker cleavable by neutrophil elastase (NE), and a potent topoisomerase 1 (TOP1) inhibitor payload, a derivative of camptothecin (B557342).[2][4] The expression of both αvβ3 integrin and the presence of neutrophil elastase are elevated in the microenvironment of many aggressive tumors, providing a dual-targeting mechanism that concentrates the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.[2][5][6]
These application notes provide a comprehensive guide for researchers to establish and characterize cancer cell line models sensitive to this compound, facilitating preclinical evaluation and biomarker discovery for this novel therapeutic agent.
Principle of this compound Action and Biomarkers for Sensitivity
The efficacy of this compound is contingent on a specific sequence of events within the tumor microenvironment, making the selection of appropriate cell line models crucial.
-
Tumor Homing via αvβ3 Integrin: this compound initially binds to activated αvβ3 integrin, which is often overexpressed on the surface of various cancer cells, including those of the breast, lung, colon, and pancreas, and is associated with a more aggressive and metastatic phenotype.[7][8]
-
Payload Release by Neutrophil Elastase: Following localization to the tumor, the linker of this compound is cleaved by neutrophil elastase, an enzyme present in the tumor microenvironment, often secreted by tumor-associated neutrophils.[5][6][9] This cleavage releases the camptothecin payload.
-
Induction of Apoptosis: The released camptothecin payload inhibits TOP1, leading to DNA damage and subsequent programmed cell death (apoptosis).[1][2]
Therefore, cancer cell lines with high expression of αvβ3 integrin and either endogenous production of or co-culture with cells that secrete neutrophil elastase are predicted to be sensitive to this compound.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound and the typical expression profile of its key sensitivity biomarkers in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) without NE | IC50 (nM) with 20 nM hNE | Reference |
| NCI-H292 | Mucoepidermoid Carcinoma | >100 | 1.0 | [5] |
| LoVo | Colorectal Adenocarcinoma | >100 | 4.0 | [5] |
NE: Neutrophil Elastase
Table 2: Expression Profile of this compound Sensitivity Biomarkers in Common Cancer Cell Lines (Literature Derived)
| Cell Line | Cancer Type | αvβ3 Integrin Expression | Neutrophil Elastase (Endogenous) |
| SKOV3 | Ovarian Cancer | High | Low/Negative |
| TOV-21G | Ovarian Cancer | Moderate | Low/Negative |
| 786-O | Renal Cell Carcinoma | High | Low/Negative |
| HT1080 | Fibrosarcoma | High | Low/Negative |
| U-937 | Leukemia (Histiocytic Lymphoma) | Low/Negative | High |
| HL-60 | Leukemia (Promyelocytic) | Low/Negative | High |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | Low/Negative |
| PC-3 | Prostate Cancer | High | Low/Negative |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
The following diagram illustrates the targeted delivery and mechanism of action of this compound, leading to apoptosis.
References
- 1. Camptothecin Triggers Apoptosis in Human and Mouse Drug-resistant Glioblastoma Cells via ROS-mediated Activation of the p53-p21-CD1/CDK2-E2F1-Bcl-xL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 3. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil elastase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting VIP236 Payload Release in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIP236 is a novel small molecule-drug conjugate (SMDC) designed for targeted delivery of a potent camptothecin (B557342) payload, VIP126 (a 7-ethyl camptothecin derivative), to the tumor microenvironment.[1][2] Its innovative design leverages the overexpression of αvβ3 integrin on tumor cells and activated endothelial cells for tumor homing, and the high activity of neutrophil elastase (NE) within the tumor microenvironment (TME) for selective payload release.[3][4] This targeted release mechanism aims to concentrate the cytotoxic payload within the tumor, thereby enhancing anti-tumor activity while minimizing systemic toxicity.[4][5]
These application notes provide detailed protocols for the detection and quantification of the this compound payload release in preclinical tumor models, aiding in the evaluation of its efficacy and mechanism of action. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for payload quantification and Immunohistochemistry (IHC) for the analysis of key protein markers.
Mechanism of Action of this compound
This compound consists of three key components: an αvβ3 integrin binder, a linker cleavable by neutrophil elastase, and the camptothecin payload, VIP126.[2][3] The mechanism unfolds in a targeted sequence:
-
Tumor Homing: this compound circulates systemically and preferentially binds to αvβ3 integrins, which are highly expressed on the surface of many tumor cells and angiogenic endothelial cells.[3][5]
-
Payload Cleavage: The tumor microenvironment is often characterized by inflammation and the presence of immune cells, including neutrophils, which secrete neutrophil elastase.[6][7] This enzyme specifically cleaves the linker of this compound, releasing the active payload, VIP126.[3][4]
-
Induction of Cell Death: The released VIP126, a topoisomerase I inhibitor, penetrates tumor cells and intercalates into the DNA-topoisomerase I complex.[3] This prevents the re-ligation of single-strand DNA breaks, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3]
Quantitative Analysis of Payload Release
Pharmacokinetic studies have demonstrated the stability of this compound in plasma and a significant accumulation of the cleaved payload, VIP126, in tumor tissue.[1][5] The following table summarizes key quantitative data from preclinical studies.
| Parameter | This compound Administration | Direct VIP126 Administration | Reference |
| AUCtumor/AUCplasma Ratio of Payload | 6.1 | 0.61 | [5] |
| Fold Increase in Tumor Payload Concentration | ~11-fold higher | - | [5] |
Experimental Protocols
Quantification of VIP126 in Tumor Tissue by LC-MS/MS
This protocol describes a method for the extraction and quantification of the this compound payload, VIP126 (a 7-ethyl camptothecin derivative), from tumor tissue homogenates.
Materials:
-
Tumor tissue samples from this compound-treated and control animals
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Internal Standard (IS): Camptothecin (CPT) or a stable isotope-labeled analog of VIP126
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Protocol:
-
Sample Preparation (Tumor Homogenization and Protein Precipitation): a. Accurately weigh the frozen tumor tissue sample (~50-100 mg). b. Add ice-cold lysis buffer or PBS at a 1:3 (w/v) ratio. c. Homogenize the tissue on ice until no visible tissue fragments remain. d. Transfer a known volume of the homogenate (e.g., 100 µL) to a microcentrifuge tube. e. Add the internal standard solution. f. Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins. g. Vortex vigorously for 1 minute. h. Centrifuge at >12,000 x g for 10 minutes at 4°C. i. Carefully collect the supernatant and transfer to a new tube. j. Evaporate the supernatant to dryness under a gentle stream of nitrogen. k. Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
LC-MS/MS Analysis: a. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry Conditions (Example for a Camptothecin Derivative):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) transitions:
- Note: The exact m/z values for VIP126 and the internal standard need to be determined by direct infusion.
- VIP126 (7-ethyl camptothecin): Determine the precursor ion (e.g., [M+H]+) and a stable product ion.
- Camptothecin (IS): Q1: 349.1 m/z, Q3: 305.1 m/z (example)
- Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis: a. Generate a standard curve using known concentrations of VIP126 spiked into control tumor homogenate. b. Calculate the concentration of VIP126 in the samples by interpolating the peak area ratio (analyte/IS) against the standard curve. c. Express the final concentration as ng or µg of VIP126 per gram of tumor tissue.
Immunohistochemical Analysis of αvβ3 Integrin and Neutrophil Elastase
This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and localization of αvβ3 integrin and neutrophil elastase.
Materials:
-
FFPE tumor tissue sections (5 µm) on charged slides
-
Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Peroxidase blocking solution (e.g., 3% H2O2)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit or mouse anti-αvβ3 integrin antibody
-
Rabbit or mouse anti-neutrophil elastase antibody
-
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: a. Incubate slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each). c. Rinse in distilled water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval buffer and heating (e.g., pressure cooker, microwave, or water bath). b. Allow slides to cool to room temperature. c. Rinse with PBS.
-
Staining: a. Block endogenous peroxidase activity with 3% H2O2 for 10 minutes. b. Rinse with PBS. c. Apply blocking buffer and incubate for 30-60 minutes. d. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. e. Rinse with PBS. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Rinse with PBS. h. Apply DAB substrate and monitor for color development. i. Rinse with distilled water to stop the reaction.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through a graded ethanol series and clear in xylene. c. Mount with a permanent mounting medium.
-
Imaging and Analysis: a. Image slides using a bright-field microscope. b. Analyze the staining intensity and localization of αvβ3 integrin (e.g., on tumor cells, endothelial cells) and neutrophil elastase (e.g., in the tumor stroma, associated with immune cells).
Downstream Signaling of VIP126 Payload
The camptothecin payload of this compound, VIP126, acts by inhibiting topoisomerase I. This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication. The resulting DNA damage activates cell cycle checkpoints and ultimately triggers apoptosis. A key marker of this DNA damage is the phosphorylation of histone H2AX (γH2AX), which can also be detected by immunohistochemistry or western blotting to confirm the on-target activity of the payload.[1][3]
Conclusion
The methods described in these application notes provide a robust framework for researchers to investigate the release and activity of the this compound payload in tumors. The combination of quantitative LC-MS/MS analysis and qualitative IHC localization of key biomarkers is essential for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this promising SMDC. These protocols can be adapted and optimized for specific experimental needs and will aid in the preclinical development and evaluation of this compound and similar targeted therapies.
References
- 1. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying αvβ3 Integrin Expression in Tumor Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in tumor progression, angiogenesis, and metastasis.[1][2] It facilitates cell-extracellular matrix (ECM) interactions, activating downstream signaling pathways that promote cell survival, proliferation, and invasion.[3][4] The expression of αvβ3 integrin is often upregulated on various tumor cells and activated endothelial cells within the tumor microenvironment, making it a compelling target for novel cancer diagnostics and therapeutics.[1][2] This document provides detailed application notes and protocols for the accurate quantification of αvβ3 integrin expression in tumor samples, aiding in preclinical research, drug development, and potentially patient stratification.
Methods for Quantifying αvβ3 Integrin Expression
Several robust methods are available to quantify αvβ3 integrin expression in tumor samples, each with its own advantages and applications. The primary techniques include Immunohistochemistry (IHC), Flow Cytometry, and Quantitative Real-Time PCR (qPCR). In vivo imaging techniques also offer non-invasive quantification in preclinical models and clinical settings.
Quantitative Data Summary
The following tables summarize representative quantitative data for αvβ3 integrin expression across different tumor types and cancer cell lines, as determined by Immunohistochemistry and Flow Cytometry.
Table 1: Immunohistochemical (IHC) Quantification of αvβ3 Integrin in Human Tumor Tissues
| Tumor Type | Scoring Method | αvβ3 Expression Level | Reference |
| Glioblastoma (GBM) | Mean Staining Intensity | High-grade gliomas show significantly higher expression than low-grade gliomas.[5][6] | [5][6][7] |
| H-Score | High expression in the majority of GBM samples. | [8] | |
| Melanoma | Percentage of Positive Tumor Area | 69% of primary melanomas were positive for β3 integrin expression.[9] | [9][10] |
| H-Score | β3 integrin expression is associated with sentinel lymph node metastasis.[11] | [11] | |
| Breast Cancer | H-Score | Low expression of integrin αV correlates with poor cancer-specific survival.[12] | [12] |
| Staining Intensity | High expression of αvβ3 in tumor tissues.[13] | [13] | |
| Lung Cancer (NSCLC) | Immunofluorescence Intensity | Increased integrin αvβ3 expression in high malignant NSCLC tissues.[14] | [14] |
| Metastatic Carcinomas | Immunoreactive Score (IRS) | Weakly to moderately detectable in metastatic renal cell carcinomas.[15] | [15] |
Table 2: Flow Cytometry Quantification of αvβ3 Integrin in Cancer Cell Lines
| Cell Line | Cancer Type | Quantification Metric | αvβ3 Expression Level | Reference |
| U87MG | Glioblastoma | Mean Fluorescence Intensity (MFI) | High | [16][17] |
| M21 | Melanoma | Median Fluorescence Intensity (MFI) | High | [18] |
| MDA-MB-231 | Breast Cancer | Median Fluorescence Intensity (MFI) | Moderate | [18] |
| % Positive Cells | ~15% in normoxia, increasing to ~24% in hypoxia.[19] | [19] | ||
| A549 | Lung Cancer | % Positive Cells | 68.5% | [20] |
| PC-3 | Prostate Cancer | Fluorescence Intensity | Moderate to high | [21] |
| H1299 | Lung Cancer | Fluorescence Intensity | High | [22] |
| HEK293(β3) | - (Positive Control) | Mean Fluorescence Intensity (MFI) | High | [16] |
| M21L | Melanoma | Median Fluorescence Intensity (MFI) | Low | [18] |
| MDA-MB-468 | Breast Cancer | % Positive Cells | Negative | [23] |
Signaling Pathways and Experimental Workflows
αvβ3 Integrin Signaling Pathway
Integrin αvβ3 signaling is a complex network that influences multiple cellular processes critical for cancer progression. Upon binding to ECM proteins such as vitronectin, fibronectin, and osteopontin, αvβ3 undergoes a conformational change, leading to the recruitment and activation of various downstream signaling molecules. Key pathways include the Focal Adhesion Kinase (FAK), Src family kinases, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This signaling cascade ultimately regulates gene expression related to cell survival, proliferation, migration, and invasion.[2][3][4]
αvβ3 Integrin Signaling Cascade
Experimental Workflows
The following diagrams illustrate the key steps in the quantification of αvβ3 integrin expression using Immunohistochemistry, Flow Cytometry, and qPCR.
Immunohistochemistry (IHC) Workflow
IHC Staining and Analysis Workflow
Flow Cytometry Workflow
Flow Cytometry Staining and Analysis Workflow
Quantitative Real-Time PCR (qPCR) Workflow
qPCR for αv and β3 Subunit Gene Expression
Experimental Protocols
Immunohistochemistry (IHC) Protocol for αvβ3 Integrin in Paraffin-Embedded Tumor Tissues
This protocol provides a general guideline for the immunohistochemical staining of αvβ3 integrin in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[24][25][26][27]
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-αvβ3 integrin antibody (clone LM609 or equivalent)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a pressure cooker, steamer, or water bath according to the manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-αvβ3 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
-
IHC Scoring:
-
H-Score: A semi-quantitative method calculated as: H-score = Σ (I × P), where 'I' is the intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'P' is the percentage of stained cells at that intensity.[8][11]
-
Immunoreactive Score (IRS): Calculated by multiplying the staining intensity (0-3) by the percentage of positive cells (0-4).[15]
Flow Cytometry Protocol for αvβ3 Integrin on Cancer Cells
This protocol outlines the steps for staining cell surface αvβ3 integrin on cancer cell lines for flow cytometric analysis.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Cell dissociation solution (e.g., Trypsin-EDTA or Accutase)
-
FACS buffer (PBS with 1-2% FBS or BSA)
-
Fc block reagent
-
Fluorochrome-conjugated anti-human αvβ3 integrin antibody (e.g., FITC, PE, or APC conjugated)
-
Isotype control antibody
-
Viability dye (e.g., Propidium Iodide or DAPI)
Procedure:
-
Cell Preparation:
-
Harvest cells from culture. For adherent cells, use a gentle cell dissociation solution.
-
Wash cells once with cold PBS.
-
Resuspend cells in cold FACS buffer.
-
-
Cell Counting and Viability:
-
Count the cells and determine viability (should be >90%).
-
Adjust cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of cell suspension per tube.
-
Add Fc block and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-αvβ3 antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
If a viability dye is to be used, add it just before analysis according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live, single-cell population and determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) relative to the isotype control.
-
Quantitative Real-Time PCR (qPCR) for ITGAV (αv) and ITGB3 (β3) mRNA
This protocol provides a general framework for quantifying the mRNA expression levels of the αv (ITGAV) and β3 (ITGB3) integrin subunits.
Materials:
-
Tumor tissue or cultured cancer cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human ITGAV, ITGB3, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target genes (ITGAV and ITGB3) and the reference gene, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene expression.
-
Conclusion
The quantification of αvβ3 integrin expression is a critical component in the research and development of targeted cancer therapies. The methods and protocols outlined in this document provide a comprehensive guide for researchers to accurately assess αvβ3 levels in tumor samples. The choice of method will depend on the specific research question, sample type, and available resources. Careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of the role of αvβ3 integrin in cancer and facilitating the development of novel therapeutic strategies.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Imaging of integrin αvβ3 expression in patients with malignant glioma by [18F] Galacto-RGD positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interest of integrins targeting in glioblastoma according to tumor heterogeneity and cancer stem cell paradigm: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The Role of Integrins in Melanoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β3 integrin immunohistochemistry as a method to predict sentinel lymph node status in patients with primary cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prognostic value of integrin αV expression and localization pattern in invasive breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of an Integrin αvβ3 and Aminopeptidase N Dual-Receptor Targeting Tracer for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibronectin promotes tumor progression through integrin αvβ3/PI3K/AKT/SOX2 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing the expression of integrins αvβ3, αvβ5, αvβ6, αvβ8, fibronectin and fibrinogen in human brain metastases and their corresponding primary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cdn.origene.com [cdn.origene.com]
- 25. IHC-P protocols | Abcam [abcam.com]
- 26. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
Measuring Neutrophil Elastase Activity in the Tumor Microenvironment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease primarily released by activated neutrophils, is increasingly recognized as a critical modulator of the tumor microenvironment (TME).[1][2] Its enzymatic activity can drive tumor progression, metastasis, and resistance to therapy by degrading extracellular matrix components, cleaving cell surface receptors, and modulating signaling pathways.[3][4] Consequently, the accurate measurement of NE activity in the TME is crucial for understanding its role in cancer biology and for the development of novel therapeutic strategies.[5][6]
These application notes provide an overview of the common methods for quantifying NE activity in the TME, complete with detailed protocols for key experimental approaches.
Methods for Measuring Neutrophil Elastase Activity
Several techniques are available to measure NE activity in various biological samples, including tumor lysates, tissue sections, and in vivo models. The choice of method depends on the specific research question, sample type, and required sensitivity.
1. Fluorometric and Colorimetric Assays: These are the most common in vitro methods for quantifying NE activity in liquid samples such as tumor homogenates, cell culture supernatants, and plasma.[7] They utilize synthetic substrates that, upon cleavage by NE, release a fluorescent or colored molecule that can be quantified using a plate reader. These assays are well-suited for high-throughput screening of NE inhibitors.[8]
2. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can measure the concentration of NE protein in a sample.[9] Some specialized ELISAs are designed to specifically capture and detect the active form of the enzyme.[10] These assays are highly sensitive and specific.
3. In Situ Zymography: This technique allows for the localization of NE activity within tissue sections, providing spatial information about enzymatic activity in the TME.[11][12] Frozen tissue sections are overlaid with a substrate-containing gel, and areas of enzymatic activity appear as clear bands against a stained background.
4. In Vivo Imaging Probes: The development of activatable fluorescent or photoacoustic probes enables real-time, non-invasive imaging of NE activity in living animals.[13][14][15] These probes are typically quenched in their native state and emit a signal only after cleavage by NE, allowing for the visualization and quantification of enzymatic activity in the context of a whole organism.[16]
Data Presentation: Comparison of Neutrophil Elastase Assays
The following table summarizes the key quantitative parameters of commercially available kits for measuring neutrophil elastase activity.
| Assay Type | Method | Detection Range | Sensitivity | Sample Type | Reference |
| Activity Assay | Fluorometric | 0 - 25 ng/well | ~1 ng | Purified enzyme, blood, plasma, cell lysates | [17] |
| Activity Assay | Fluorometric | Not specified | Not specified | Blood, plasma | [18] |
| Activity Assay | Colorimetric | 0.54 - 28.57 U/L | 0.54 U/L | Animal tissue | |
| ELISA | Sandwich ELISA | 0.16 - 10.0 ng/mL | 0.1 ng/mL | Cerebrospinal fluid, lavage fluid, plasma, supernatant | |
| ELISA | Sandwich ELISA | 0.78 - 50 ng/mL | 0.47 ng/mL | Serum, plasma, other biological fluids | [10] |
| ELISA | SimpleStep ELISA® | Not specified | 15.8 pg/mL | Serum, plasma, cell culture media | |
| Inhibitor Screening | Fluorometric | Not specified | Not specified | Purified enzyme, inhibitors | [8] |
Signaling Pathways and Experimental Workflows
Neutrophil Elastase-Mediated Signaling in the TME
Neutrophil elastase can influence several signaling pathways within the tumor microenvironment to promote tumor growth and metastasis.[4][19] One key mechanism involves the activation of receptor tyrosine kinases and downstream pathways like MAPK/ERK and PI3K/Akt.[3]
Experimental Workflow: Fluorometric Neutrophil Elastase Activity Assay
The following diagram outlines the typical workflow for a fluorometric assay to measure NE activity in tumor lysates.
Experimental Protocols
Protocol 1: Fluorometric Neutrophil Elastase Activity Assay in Tumor Lysates
This protocol is a generalized procedure for measuring NE activity in tumor tissue homogenates using a commercially available fluorometric assay kit.
Materials:
-
Tumor tissue
-
Ice-cold PBS
-
Lysis buffer (e.g., NP-40 lysis buffer)[20]
-
Protease inhibitor cocktail (optional, use if measuring total protein, not for activity assay)
-
Fluorometric Neutrophil Elastase Activity Assay Kit (e.g., from Sigma-Aldrich/MilliporeSigma, Abcam, Cayman Chemical)[1][7][17]
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/500 nm or 400/505 nm)[17][8]
-
Refrigerated microcentrifuge
Procedure:
-
Tumor Lysate Preparation: a. Excise tumor tissue and wash with ice-cold PBS. b. Mince the tissue into small pieces on ice. c. Add ice-cold lysis buffer to the tissue (e.g., 0.5 mL per 50 mg of tissue).[20] d. Homogenize the tissue on ice using a pestle or mechanical homogenizer. e. Incubate the homogenate on ice for 30 minutes. f. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. g. Carefully collect the supernatant (tumor lysate) and keep it on ice. If not used immediately, store at -80°C.
-
Assay Preparation: a. Prepare the NE Assay Buffer, NE Substrate, and NE Standard according to the kit manufacturer's instructions. b. Prepare a standard curve by diluting the NE Standard in NE Assay Buffer to concentrations ranging from 0 to 25 ng/well.[17] c. Add 50 µL of each standard dilution to separate wells of the 96-well plate. d. Add 50 µL of NE Assay Buffer to a well to serve as a blank.
-
Sample Measurement: a. Dilute the tumor lysates with NE Assay Buffer to ensure the readings fall within the linear range of the standard curve. b. Add 2-50 µL of the diluted tumor lysate to separate wells and adjust the final volume to 50 µL with NE Assay Buffer.[7]
-
Reaction and Measurement: a. Prepare the Substrate Mix according to the kit protocol (typically by diluting the substrate in the assay buffer). b. Add 50 µL of the Substrate Mix to all wells (standards, samples, and blank). c. Immediately place the plate in a microplate reader pre-heated to 37°C. d. Measure the fluorescence in kinetic mode for 10-60 minutes, taking readings every 1-2 minutes.[21]
-
Data Analysis: a. Choose two time points within the linear portion of the reaction curve. b. Calculate the rate of reaction (Vmax) for each well in Relative Fluorescence Units per minute (RFU/min). c. Subtract the Vmax of the blank from all standard and sample readings. d. Plot the Vmax of the standards against their concentrations to generate a standard curve. e. Determine the NE concentration in the samples by interpolating their Vmax values from the standard curve. f. Remember to account for the dilution factor when calculating the final concentration in the original tumor lysate.
Protocol 2: In Situ Zymography for Neutrophil Elastase Activity
This protocol describes a method for localizing NE activity in frozen tumor tissue sections.
Materials:
-
Freshly frozen tumor tissue embedded in OCT
-
Cryostat
-
Microscope slides
-
Casein or elastin-rich substrate gel (e.g., 10% polyacrylamide gel with 1 mg/mL casein)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.6, containing CaCl2 and NaCl)[22]
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., methanol:acetic acid:water)
-
Microscope
Procedure:
-
Tissue Sectioning: a. Cut 8-10 µm thick frozen sections of the tumor tissue using a cryostat. b. Mount the sections onto clean microscope slides. c. Allow the sections to air dry for a few minutes.
-
Substrate Gel Overlay: a. Prepare a thin polyacrylamide gel containing a suitable NE substrate like casein or elastin. b. Gently place the substrate gel over the tissue section on the slide, avoiding air bubbles.
-
Incubation: a. Place the slides in a humidified chamber. b. Incubate at 37°C for 2-24 hours. The incubation time will need to be optimized depending on the level of enzymatic activity.
-
Staining and Destaining: a. Carefully remove the substrate gel from the slide. b. Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes. c. Destain the gel with the destaining solution until clear bands appear against a blue background.
-
Imaging and Analysis: a. The areas of NE activity will appear as clear, unstained bands where the substrate has been degraded. b. Image the gel using a gel documentation system. c. The location of the activity on the gel corresponds to its location within the original tissue section.
Conclusion
The measurement of neutrophil elastase activity in the tumor microenvironment is a valuable tool for cancer research and drug development. The methods and protocols described here provide a framework for quantifying and localizing this important enzymatic activity. The choice of assay should be guided by the specific research question and the nature of the available samples. By carefully selecting and applying these techniques, researchers can gain deeper insights into the role of neutrophil elastase in cancer and explore its potential as a therapeutic target.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Neutrophil elastase in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qedbio.com [qedbio.com]
- 6. Neutrophil elastase as a diagnostic marker and therapeutic target in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Human PMN (Neutrophil) Elastase ELISA Kit (BMS269) - Invitrogen [thermofisher.com]
- 10. Human NE/ELA2(Neutrophil Elastase/Elastase-2) ELISA Kit - Elabscience® [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell In Situ Zymography: Imaging Enzyme–Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Approaches for neutrophil imaging: an important step in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous In Vivo Imaging of Neutrophil Elastase and Oxidative Stress in Atherosclerotic Plaques Using a Unimolecular Photoacoustic Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme-activatable imaging probe reveals enhanced neutrophil elastase activity in tumors following photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Amplite® Fluorimetric Neutrophil Elastase Activity Assay Kit | AAT Bioquest [aatbio.com]
- 19. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. med.upenn.edu [med.upenn.edu]
Application Note: Assessing DNA Damage Marker γH2AX Following VIP236 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
VIP236 is a novel small-molecule drug conjugate (SMDC) designed for targeted therapy of solid tumors.[1][2] It comprises an αvβ3 integrin binder, which directs the molecule to tumor cells, and a camptothecin (B557342) payload, a topoisomerase I (TOP1) inhibitor.[2][3] The payload is released upon cleavage by neutrophil elastase within the tumor microenvironment.[2][4] The released camptothecin derivative inhibits TOP1, leading to DNA double-strand breaks and subsequent cancer cell death.[3] The phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks.[1][5][6] Therefore, quantifying γH2AX levels is a crucial method for evaluating the pharmacodynamic and on-target effects of this compound.[1]
This document provides detailed protocols for assessing γH2AX induction following this compound treatment using immunohistochemistry (IHC) and flow cytometry.
Mechanism of Action and DNA Damage Response
The mechanism of this compound-induced DNA damage is a targeted process.
Quantitative Data Summary
The following table summarizes the time- and dose-dependent induction of γH2AX in an SNU16 gastric cancer cell line xenograft mouse model after a single treatment with this compound.[1] Data is presented as the percentage of γH2AX-positive cells as determined by immunohistochemistry (IHC).
| Treatment Group | Time Point (hours) | Mean % γH2AX Positive Cells |
| Pre-treatment | 0 | 36% |
| 20 mg/kg this compound | 24.25 | 68% |
| 20 mg/kg this compound | 48 | 79% |
| 20 mg/kg this compound | 144 | Baseline Levels |
Experimental Protocols
Protocol 1: γH2AX Detection by Immunohistochemistry (IHC) in Xenograft Tumor Tissues
This protocol is adapted from studies on this compound in xenograft models.[1]
1. Sample Preparation
-
Immediately after tumor excision, fix samples in 10% neutral buffered formalin for 24 hours.[1]
-
Transfer the fixed tissue to 70% ethanol (B145695) and store at 4°C.[1]
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
2. Immunohistochemistry Staining
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Block non-specific binding with a blocking serum for 30-60 minutes.
-
Incubate with the primary antibody, mouse anti-γH2AX (e.g., Merck Ab#05-636), diluted according to the manufacturer's instructions, overnight at 4°C in a humidified chamber.[1]
-
Wash slides.
-
Incubate with a secondary antibody detection system (e.g., Envision System).[1]
-
Wash slides.
-
Develop the signal using a chromogen such as DAB+ (3,3'-Diaminobenzidine).[1]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
3. Image Acquisition and Analysis
-
Acquire images using a brightfield microscope.
-
Quantify the percentage of γH2AX-positive cells (cells with distinct nuclear staining) by manual counting or using image analysis software.
Protocol 2: γH2AX Detection by Flow Cytometry in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general method for assessing γH2AX in blood cells and can be adapted for in vitro or ex vivo studies with this compound.[7][8]
1. Cell Isolation and Treatment
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Histopaque/Ficoll).[7][8]
-
Wash the isolated lymphocytes twice with PBS.[7]
-
Treat the cells with the desired concentrations of this compound for the specified times in culture.
2. Fixation and Permeabilization
-
Fix the cells (1-5 million per sample) with 2% paraformaldehyde on ice for 10-20 minutes.[8]
-
Wash the cells twice with PBS.[8]
-
Permeabilize the cells with a buffer containing 0.1-0.12% Triton X-100.[7][9]
3. Immunostaining
-
Incubate the permeabilized cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X, Ser 139) for 1 hour at 37°C or overnight at 4°C.[7][8][9] The antibody should be diluted in a buffer containing a blocking agent like bovine serum albumin (BSA).[7]
-
Incubate with a fluorochrome-conjugated secondary antibody (e.g., FITC-goat anti-mouse IgG) for 1 hour at 37°C in the dark.[7][8]
4. Flow Cytometry Analysis
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS).[7]
-
Analyze the fluorescence of the cells using a flow cytometer.
-
Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the γH2AX signal.
Conclusion
The assessment of γH2AX is a robust method for quantifying the DNA-damaging effects of this compound. The provided protocols for IHC and flow cytometry offer reliable means to measure the on-target activity of this promising anti-cancer agent. These methods are essential for preclinical and potentially clinical studies to understand the pharmacodynamics and efficacy of this compound. The ongoing Phase 1 clinical trial of this compound in patients with advanced solid tumors will provide further insights into its clinical utility.[3][10]
References
- 1. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Imaging DNA damage in vivo using γH2AX-targeted immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-H2AX Assay for Biodosimetry [protocols.io]
- 8. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 9. biorxiv.org [biorxiv.org]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of VIP236
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of VIP236, a novel small molecule-drug conjugate (SMDC). The information detailed below, including quantitative data, experimental protocols, and pathway visualizations, is intended to guide researchers in understanding and potentially replicating key preclinical assessments of this compound.
Introduction to this compound
This compound is a first-in-class SMDC designed for the targeted treatment of advanced solid tumors.[1] It consists of three key components: an αvβ3 integrin binder for specific tumor homing, a cleavable linker sensitive to neutrophil elastase (NE) prevalent in the tumor microenvironment (TME), and an optimized camptothecin (B557342) derivative payload (VIP126) that inhibits topoisomerase 1 (TOP1), leading to DNA damage and cancer cell death.[1][2] This design allows for targeted delivery and release of the cytotoxic payload directly at the tumor site, aiming to enhance efficacy and improve tolerability compared to traditional chemotherapy.[3][4]
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in preclinical models have been crucial in characterizing the disposition of this compound and its active payload, VIP126. Below is a summary of the key pharmacokinetic parameters determined in female NMRI nu/nu mice bearing 786-O human renal cell carcinoma xenografts following a single intravenous (IV) dose.
Table 1: Pharmacokinetic Parameters of this compound and its Payload (VIP126) in Tumor-Bearing Mice [2]
| Parameter | This compound (4 mg/kg IV) | VIP126 (from this compound) | VIP126 (1 mg/kg IV, equimolar dose) |
| Plasma | |||
| Cmax (ng/mL) | 10,200 | 11.4 | 433 |
| Tmax (h) | 0.083 | 4.0 | 0.083 |
| AUC (ng·h/mL) | 4,680 | 104 | 224 |
| Half-life (t½) (h) | 1.1 | 4.9 | 0.8 |
| Clearance (CL) (mL/min/kg) | 14.2 | N/A | 74.4 |
| Tumor | |||
| Cmax (ng/g) | 1,460 | 134 | 78.8 |
| Tmax (h) | 1.0 | 7.0 | 0.5 |
| AUC (ng·h/g) | 7,720 | 634 | 136 |
| Tumor-to-Plasma Ratio (AUCtumor/AUCplasma) | 1.65 | 6.1 | 0.61 |
Data derived from non-compartmental analysis of concentration-time profiles.[2][5]
Key Findings from Preclinical Pharmacokinetic Studies
Preclinical data demonstrate that this compound is highly stable in plasma and effectively delivers its payload to the tumor.[6] A key finding is the approximately 10-fold higher tumor-to-plasma ratio of the payload VIP126 when administered as this compound compared to the direct administration of VIP126.[7] This indicates a significant targeting advantage of the SMDC platform.[2] Studies in bile-duct-cannulated rats have shown that the primary route of elimination for the intact conjugate is biliary excretion.[5][6]
Experimental Protocols
The following are detailed methodologies for key in vivo pharmacokinetic experiments based on published preclinical studies of this compound.
In Vivo Pharmacokinetic Study in Tumor-Bearing Mice
Objective: To determine the pharmacokinetic profiles of this compound and its released payload (VIP126) in plasma and tumor tissue.
Animal Model: Female NMRI nu/nu mice with subcutaneously implanted 786-O human renal cell carcinoma xenografts.[2]
Dosing:
-
Administer a single 4 mg/kg intravenous (IV) bolus dose of this compound via the tail vein.[8]
-
For comparison, a separate group of mice is administered an equimolar 1 mg/kg IV dose of the payload, VIP126.[8]
Sample Collection:
-
Collect blood samples via cardiac puncture at predetermined time points (e.g., pre-dose, 0.033, 0.167, 0.5, 1, 2, 4, 7, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5][8]
-
Immediately centrifuge the blood samples to separate plasma.
-
At each time point, sacrifice a cohort of mice (n=2 per timepoint) and excise the tumors.[5][8]
-
Store plasma and tumor samples at -80°C until analysis.[5]
Sample Analysis:
-
Extract this compound and VIP126 from plasma and homogenized tumor samples.
-
Quantify the concentrations of both the intact SMDC and the released payload using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.[2][5]
-
Determine key parameters including Cmax, Tmax, AUC, half-life, and clearance for both plasma and tumor.[2]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
References
- 1. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Vincerx Pharma Presents Preclinical Data on this compound, its Lead Small Molecule Drug Conjugate, at the American Association for Cancer Research Annual Meeting 2021 - BioSpace [biospace.com]
- 5. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Molecule–Drug Conjugate (SMDC) Consisting of a Modified Camptothecin Payload Linked to an αVß3 Binder for the Treatment of Multiple Cancer Types [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for VIP236: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIP236 is a novel small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. It comprises a targeting moiety that binds to αvβ3 integrins, a cleavable linker sensitive to neutrophil elastase, and a cytotoxic payload, a modified camptothecin (B557342) derivative.[1] The stability of this compound is a critical factor for its successful development and application in research and clinical settings. This document provides detailed application notes and protocols regarding the stability and recommended storage conditions for this compound based on available preclinical data.
Stability of this compound
This compound has demonstrated high stability in various preclinical studies, a key attribute for its efficacy and safety profile. The stability of the conjugate is crucial to ensure that the cytotoxic payload is delivered specifically to the tumor microenvironment and not prematurely released into circulation.
Solution Stability
This compound is highly stable in solution under refrigerated conditions. When dissolved in phosphate-buffered saline (PBS) at a pH of 7.4 at a concentration of 5 mg/mL and stored at 4°C, no degradation of this compound was observed over a period of 79 days, as confirmed by LC/MS analysis.[2]
Table 1: Stability of this compound in PBS (pH 7.4) at 4°C
| Timepoint (Days) | This compound Concentration | Degradation Observed |
| 2 | 5 mg/mL | No |
| 6 | 5 mg/mL | No |
| 30 | 5 mg/mL | No |
| 79 | 5 mg/mL | No |
Plasma Stability
The stability of this compound in plasma is a critical indicator of its performance in vivo. Studies have shown that this compound is highly stable in rat plasma. When incubated in rat plasma at 37°C, this compound remained stable for over 24 hours.[2] This high plasma stability ensures that the SMDC can circulate and reach the tumor site without significant premature cleavage and release of its cytotoxic payload.[3][4]
Table 2: Stability of this compound in Rat Plasma at 37°C
| Incubation Time (Hours) | This compound Stability |
| > 24 | Stable |
Metabolic Stability in Hepatocytes
The metabolic stability of this compound has been evaluated in hepatocytes from various species. After a 4-hour incubation at 37°C, over 80% of the parent drug remained in mouse, rat, dog, and human hepatocytes, indicating good metabolic stability.[5]
Table 3: Metabolic Stability of this compound in Hepatocytes (4-hour incubation at 37°C)
| Species | Parent Drug Remaining |
| Mouse | >80% |
| Rat | >80% |
| Dog | >80% |
| Human | >80% |
Storage Conditions
Based on the available stability data, the following storage conditions are recommended for this compound:
-
Solid Form: While specific long-term solid-state stability data is not publicly available, as a general practice for complex small molecules, it is recommended to store the solid form of this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: For reconstituted solutions, it is recommended to store them at 4°C.[2] Based on the stability in PBS, solutions of this compound are stable for at least 79 days under these conditions.[2] For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is a standard practice to minimize freeze-thaw cycles, although specific freeze-thaw stability data for this compound is not available.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in PBS
This protocol describes the methodology to assess the hydrolytic stability of this compound in a buffered solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC/MS system
Procedure:
-
Prepare a 5 mg/mL solution of this compound in PBS (pH 7.4).
-
Store the solution at 4°C.
-
At designated time points (e.g., 2, 6, 30, and 79 days), withdraw an aliquot of the solution.
-
Analyze the sample by LC/MS to determine the concentration of intact this compound and identify any potential degradation products.
Caption: Workflow for assessing the stability of this compound in PBS.
Protocol 2: Evaluation of this compound Stability in Rat Plasma
This protocol outlines the procedure to assess the stability of this compound in a biological matrix.
Materials:
-
This compound
-
Rat plasma
-
Acetonitrile (B52724)/DMSO (1:1)
-
Acetonitrile/buffer pH 3 (80:20)
-
LC/MS system
Procedure:
-
Dissolve this compound in acetonitrile/DMSO (1:1) to prepare a stock solution.
-
Add 20 µL of the this compound stock solution to 1 mL of rat plasma pre-warmed to 37°C while vortexing.
-
Incubate the mixture at 37°C.
-
At various time intervals, stop the reaction by adding acetonitrile/buffer pH 3 (80:20).
-
Analyze the samples by LC/MS to quantify the remaining intact this compound and detect any degradation products.[2]
Caption: Workflow for assessing the stability of this compound in rat plasma.
Protocol 3: Evaluation of Metabolic Stability in Hepatocytes
This protocol details the method for assessing the metabolic stability of this compound using hepatocytes.
Materials:
-
This compound
-
Hepatocyte suspensions (mouse, rat, dog, or human)
-
24-well plate
-
Incubator (37°C, 5% CO2)
-
Acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide)
-
Water
-
Centrifuge
-
LC/MS/MS system
Procedure:
-
Incubate 1 µM this compound in duplicate in a 24-well plate containing hepatocyte suspensions (1 million cells/mL) at 37°C under 5% CO2.[2]
-
Take 50 μL aliquots at 0, 15, 30, 60, 120, 180, and 240 minutes.[2]
-
Treat the samples with 200 μL of acetonitrile containing an internal standard.[2]
-
Centrifuge the samples at 4000 rpm for 10 minutes.[2]
-
Take 100 μL of the supernatant and mix with 100 μL of water.[2]
-
Analyze a 5 μL aliquot by LC/MS/MS to determine the loss of this compound.[2]
Caption: Workflow for assessing the metabolic stability of this compound in hepatocytes.
Signaling Pathway and Mechanism of Action
This compound is designed to selectively target tumor cells that overexpress αvβ3 integrin. Upon binding, the SMDC is internalized, and the linker is cleaved by neutrophil elastase, which is abundant in the tumor microenvironment, releasing the cytotoxic camptothecin payload. The payload then inhibits topoisomerase 1, leading to DNA damage and apoptosis of the cancer cell.
Caption: Proposed signaling pathway and mechanism of action of this compound.
References
- 1. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 2. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Market RECISTs Vincerx’s ‘amazing’ phase I cancer data | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results in VIP236 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VIP236. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule drug conjugate (SMDC) that targets cancer cells overexpressing αvβ3 integrin. Upon binding to αvβ3 integrin in the tumor microenvironment, this compound is cleaved by neutrophil elastase, releasing a potent camptothecin (B557342) payload. This payload inhibits topoisomerase I (TOP1), leading to DNA damage and subsequent cancer cell death.
Q2: What are the key factors that can influence the outcome of this compound experiments?
Several factors can contribute to variability in this compound experiments:
-
αvβ3 Integrin Expression: The level of αvβ3 integrin expression on the target cancer cells is critical for this compound binding and efficacy. Inconsistent expression across cell passages or tumor models can lead to variable results.[1][2][3]
-
Neutrophil Elastase (NE) Activity: The activity of NE in the tumor microenvironment is required for the cleavage and activation of this compound. Variations in NE levels between in vitro and in vivo models, or even between individual tumors, can impact the drug's effectiveness.
-
Compound Stability and Handling: this compound, like many SMDCs, has specific stability and handling requirements. Improper storage or preparation can lead to degradation of the conjugate and inconsistent results.[4][5]
-
Assay-Specific Variability: The choice of experimental assays and their execution can introduce variability. This includes cell-based assays, in vivo models, and biochemical assays to measure TOP1 inhibition or DNA damage.
Q3: How should I store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored at -20°C, protected from light.[6] When preparing solutions, it is crucial to follow the manufacturer's instructions regarding appropriate solvents and buffers. For instance, dissolving this compound in a solution of acetonitrile/DMSO (1:1) has been described for plasma stability studies.[5][7] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Inconsistent In Vitro Cytotoxicity Results
Problem: High variability in IC50 values or cell viability assays between experiments.
| Potential Cause | Troubleshooting Steps |
| Variable αvβ3 Integrin Expression | Regularly verify αvβ3 integrin expression levels in your cell lines using flow cytometry or western blotting. Use low-passage, authenticated cell lines to minimize genetic drift.[8] |
| Inconsistent Neutrophil Elastase (NE) Activity | Ensure a consistent source and concentration of active NE in your in vitro assays. If using conditioned media as a source of NE, its activity should be quantified in each experiment. For a more controlled system, use a purified, active NE enzyme.[6][9][10][11] |
| Compound Precipitation | Visually inspect your compound solutions for any precipitates, especially at higher concentrations. Ensure the compound is fully dissolved in the appropriate solvent before adding it to the cell culture media.[8] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill the peripheral wells with sterile media or PBS.[8] |
| Inaccurate Cell Seeding | Use a consistent cell seeding protocol and ensure even cell distribution in the wells. Minor variations in initial cell numbers can lead to significant differences at the time of measurement.[8] |
Unexpected In Vivo Efficacy Results
Problem: Lower-than-expected tumor growth inhibition or inconsistent responses in animal models.
| Potential Cause | Troubleshooting Steps |
| Low αvβ3 Integrin or NE Levels in the Tumor Model | Before initiating large-scale in vivo studies, characterize your xenograft or patient-derived xenograft (PDX) models for αvβ3 integrin expression and NE activity through immunohistochemistry (IHC) or other methods.[7][12] |
| Suboptimal Dosing Schedule or Administration Route | Review the published preclinical data for recommended dosing schedules.[7][13] Ensure accurate intravenous administration, as improper injection can significantly affect drug exposure. |
| Compound Instability In Vivo | While this compound has shown stability in plasma, variations in metabolic activity between different animal models could potentially impact its half-life.[7][12][14] If instability is suspected, pharmacokinetic studies can be conducted to measure the levels of intact this compound and its released payload in plasma and tumor tissue. |
| Off-Target Toxicity | Monitor animals for signs of toxicity, such as significant body weight loss.[15] Off-target effects can sometimes limit the achievable therapeutic dose. If toxicity is observed at doses below the efficacious level, consider adjusting the dosing schedule. |
Inconsistent Downstream Assay Results (TOP1 Inhibition/DNA Damage)
Problem: Variable or no detectable signal in assays measuring topoisomerase I inhibition or DNA damage (e.g., γH2AX staining).
| Potential Cause | Troubleshooting Steps |
| Issues with TOP1 Inhibition Assay | Ensure the integrity of your DNA substrate and the activity of the TOP1 enzyme. Use appropriate positive and negative controls. Contaminants in the DNA preparation can inhibit enzyme activity.[16][17][18] |
| Degraded DNA Substrate | If you observe smeared or streaked bands in a DNA cleavage assay, it may indicate DNA degradation. Use nuclease-free reagents and ensure proper gel polymerization.[16] |
| Timing of Measurement | The induction of DNA damage and subsequent cell death are time-dependent processes. Perform a time-course experiment to identify the optimal time point for measuring γH2AX phosphorylation or other markers of DNA damage after this compound treatment.[19] |
| Off-Target Effects of the Payload | At high concentrations, the camptothecin payload may have off-target effects.[19] Perform dose-response analyses to ensure you are working within a concentration range that is specific for TOP1 inhibition. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Activity Assay (Fluorometric)
This protocol provides a general procedure for measuring the activity of neutrophil elastase (NE) in a sample, which is crucial for the activation of this compound.
Materials:
-
NE Assay Buffer
-
NE Substrate (fluorogenic)
-
Purified NE Enzyme Standard
-
96-well white microplate with a flat bottom
-
Multi-well fluorometer
Procedure:
-
Standard Curve Preparation:
-
Reconstitute the NE Enzyme Standard according to the manufacturer's instructions.
-
Prepare a series of dilutions of the NE standard in NE Assay Buffer to generate a standard curve (e.g., 0 to 25 ng/well).[10]
-
Add 50 µL of each standard dilution to separate wells of the microplate. Include a blank well with 50 µL of assay buffer only.[10]
-
-
Sample Preparation:
-
Substrate Addition:
-
Prepare a working solution of the NE substrate in the NE Assay Buffer.
-
Add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.[10]
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for 10-60 minutes, with readings every 1-2 minutes, using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Subtract the Vmax of the blank from all other readings.
-
Plot the Vmax of the standards against their concentrations to generate a standard curve.
-
Determine the NE concentration in your samples by interpolating their Vmax values from the standard curve.[10]
-
Protocol 2: Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This protocol is for assessing the ability of the released payload of this compound to inhibit TOP1-mediated DNA cleavage.
Materials:
-
Supercoiled plasmid DNA
-
Purified human Topoisomerase I
-
10x TOP1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)
-
Test compound (released payload of this compound) and positive control (e.g., camptothecin)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the 10x TOP1 Reaction Buffer, supercoiled DNA, and your test compound at various concentrations.
-
Include a negative control (no compound) and a positive control (camptothecin).
-
-
Enzyme Addition:
-
Add the purified TOP1 enzyme to each reaction tube. The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.[18]
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Inhibition of TOP1 will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA compared to the negative control.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of αvβ3 Integrin in Cancer Therapy Resistance [mdpi.com]
- 3. High Expression of Integrin αvβ3 Enables Uptake of Targeted Fluorescent Probes into Ovarian Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors | MDPI [mdpi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
addressing poor solubility or stability of VIP236 in vitro
Welcome to the technical support center for VIP236, a first-in-class small molecule-drug conjugate (SMDC). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the in vitro handling of this compound, with a focus on ensuring optimal solubility and stability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule-drug conjugate (SMDC) that targets the αvβ3 integrin, a receptor often overexpressed on cancer cells.[1] It consists of three main components: an αvβ3 integrin binder for tumor homing, a linker that is specifically cleaved by neutrophil elastase (NE) in the tumor microenvironment (TME), and a potent camptothecin (B557342) payload (a topoisomerase I inhibitor) that is released to induce cancer cell death.[1][2][3] The targeted delivery and conditional activation mechanism of this compound aim to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][4]
Q2: What is the reported solubility and stability of this compound?
A2: this compound has been reported to be highly soluble and stable under specific conditions. A key study demonstrated that this compound is highly stable when dissolved in PBS buffer (pH 7.4) at a concentration of 5 mg/mL, with no degradation observed for up to 79 days when stored at 4°C.[4] Furthermore, it has shown stability in rat plasma at 37°C for over 24 hours and in mouse, rat, dog, and human hepatocytes for at least 4 hours.[4]
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is approximately 1515.55 g/mol .[3]
Q4: How is the payload of this compound activated?
A4: The cytotoxic payload of this compound is released through the cleavage of its linker by neutrophil elastase (NE), an enzyme found in the tumor microenvironment.[2][3][4] This targeted release mechanism ensures that the active drug is concentrated at the tumor site.
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses potential problems you may encounter with this compound solubility or stability during your in vitro experiments.
Issue 1: Precipitate is observed in my this compound stock solution or diluted working solution.
| Potential Cause | Recommended Action |
| Incorrect Solvent/Buffer | Ensure you are using a recommended buffer system. This compound has demonstrated high stability in PBS at pH 7.4.[4] Avoid using buffers with a pH outside the neutral range unless specifically required by your experimental protocol, as pH can affect the stability of the ester bond in the linker. |
| Concentration Too High | While this compound is stable at 5 mg/mL in PBS, higher concentrations may exceed its solubility limit in certain buffer systems.[4] If you require a higher concentration, consider initial dissolution in a minimal amount of an organic solvent like DMSO before diluting with your aqueous buffer. Always add the aqueous buffer to the organic solvent solution slowly while vortexing. |
| Improper Storage | Store stock solutions at 4°C as recommended.[4] Avoid repeated freeze-thaw cycles, which can degrade the molecule and lead to aggregation. Aliquot the stock solution into single-use volumes. |
| Low Temperature During Dilution | If you are diluting a concentrated stock solution stored at 4°C, allow the stock to come to room temperature before dilution to prevent precipitation due to temperature shock. |
Issue 2: Loss of this compound activity or inconsistent results in cell-based assays.
| Potential Cause | Recommended Action |
| Degradation of this compound | Verify the age and storage conditions of your this compound stock. If the stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from lyophilized powder. For assessing stability, refer to the "Protocol for In Vitro Stability Assessment of this compound" below. |
| Presence of Esterases in Serum | If you are using high concentrations of fetal bovine serum (FBS) or other biological matrices in your cell culture media, be aware that they can contain esterases that might prematurely cleave the linker. While this compound is reported to be stable in plasma, different lots of serum can have varying enzymatic activity.[4] Consider heat-inactivating the serum or using a serum-free media for your experiment if you suspect this is an issue. |
| Adsorption to Labware | Like many peptides and conjugates, this compound may adsorb to certain types of plasticware. Use low-protein-binding tubes and pipette tips to minimize loss of material, especially when working with low concentrations. |
| Contamination | Microbial contamination can lead to degradation of the compound. Ensure aseptic technique is used when preparing and handling all solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the desired final concentration (e.g., 5 mg/mL), calculate the required volume of sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Add the calculated volume of PBS to the vial.
-
Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect to confirm there are no particulates.
-
-
Storage:
-
For short-term storage, keep the solution at 4°C.[4]
-
For long-term storage, it is recommended to aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol for In Vitro Stability Assessment of this compound
This protocol is adapted from published methods for this compound.[4]
-
Preparation of Samples:
-
Prepare a 5 mg/mL solution of this compound in sterile PBS, pH 7.4.
-
For plasma stability, dissolve this compound in a minimal volume of acetonitrile (B52724)/DMSO (1:1) and then add this to pre-warmed (37°C) plasma with vortexing to achieve the final desired concentration.[4]
-
-
Incubation:
-
For buffer stability, store the PBS solution at 4°C.
-
For plasma stability, incubate the plasma solution at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours for plasma; 0, 7, 30, 60, 79 days for buffer).
-
-
Sample Processing (for plasma samples):
-
At each time point, stop the reaction by adding a protein precipitation agent, such as acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of intact this compound remaining.
-
The percentage of this compound remaining at each time point is calculated relative to the amount at time 0.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VIP236 Off-Target Effect Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and assessing the potential off-target effects of VIP236, a novel small molecule-drug conjugate (SMDC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule-drug conjugate designed for targeted cancer therapy. It consists of three key components: a small molecule that binds to αvβ3 integrin, a protein often overexpressed on tumor cells; a potent cytotoxic payload, a derivative of camptothecin; and a linker that is specifically cleaved by neutrophil elastase, an enzyme found in the tumor microenvironment. This design allows for the targeted delivery of the payload to the tumor, minimizing exposure to healthy tissues.
Q2: What are the potential on-target, off-tumor toxicities of this compound?
A2: On-target, off-tumor toxicities can occur if healthy tissues also express the αvβ3 integrin. While αvβ3 integrin expression is generally low in healthy tissues, it can be present on some normal cells. It is crucial to assess the expression of αvβ3 in relevant preclinical models and human tissues to predict and understand potential on-target, off-tumor effects.
Q3: What are the potential off-target toxicities of this compound?
A3: Off-target toxicities could arise from several mechanisms:
-
Premature Cleavage of the Linker: If the linker is cleaved by enzymes other than neutrophil elastase in the systemic circulation, the cytotoxic payload could be released prematurely, leading to systemic toxicity.
-
Non-specific Uptake: The SMDC or its payload could be taken up by cells that do not express αvβ3 integrin through non-specific mechanisms.
-
Payload-Related Toxicity: The camptothecin-derived payload itself may have inherent off-target effects, independent of the targeting moiety.
-
Metabolite Toxicity: Metabolites of the payload could also exhibit toxicity.
Q4: How can I assess the expression of αvβ3 integrin on my cells of interest?
A4: Flow cytometry is a standard and effective method for quantifying the surface expression of αvβ3 integrin on cell lines. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in flow cytometry for αvβ3 integrin. | - Non-specific antibody binding.- Inadequate washing.- Autofluorescence of cells. | - Use an isotype control antibody to determine background staining.- Increase the number and duration of wash steps.- Include an unstained cell control to assess autofluorescence. |
| Inconsistent results in in vitro cytotoxicity assays. | - Cell line variability.- Inconsistent cell seeding density.- Issues with compound dilution. | - Ensure consistent cell passage number and health.- Use a precise cell counting method for seeding.- Prepare fresh serial dilutions for each experiment. |
| Unexpected toxicity in in vivo studies. | - Off-target accumulation of this compound.- High levels of neutrophil elastase in non-tumor tissues.- Species-specific differences in metabolism. | - Conduct a thorough in vivo biodistribution study (see protocol below).- Measure neutrophil elastase activity in various tissues.- Compare metabolism of this compound in different species' liver microsomes. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Assess On-Target vs. Off-Target Effects
This assay determines the cytotoxic activity of this compound on both target (αvβ3-positive) and non-target (αvβ3-negative) cell lines.
Methodology:
-
Cell Plating: Seed αvβ3-positive (e.g., U87-MG) and αvβ3-negative (e.g., HEK293) cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound and the free payload in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Data Presentation:
| Compound | Cell Line | αvβ3 Expression | IC50 (nM) |
| This compound | U87-MG | Positive | Value |
| This compound | HEK293 | Negative | Value |
| Free Payload | U87-MG | Positive | Value |
| Free Payload | HEK293 | Negative | Value |
Protocol 2: In Vitro Bystander Effect Assay
This assay evaluates the ability of the payload released from this compound-treated cells to kill neighboring, non-target cells.
Methodology:
-
Cell Labeling: Label the αvβ3-negative "bystander" cell line (e.g., HEK293) with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of αvβ3-positive "target" cells (e.g., U87-MG) and fluorescently labeled αvβ3-negative "bystander" cells in a 96-well plate. Vary the ratio of target to bystander cells (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
Treatment: Treat the co-cultures with a concentration of this compound that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Imaging and Analysis: Use a high-content imaging system or a flow cytometer to quantify the viability of the fluorescently labeled bystander cells in the co-culture compared to the treated monoculture control.
Protocol 3: In Vivo Biodistribution Study
This study determines the distribution and accumulation of this compound and its payload in various organs and tissues.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., with subcutaneous U87-MG xenografts).
-
Compound Administration: Administer a single dose of this compound (either radiolabeled or with a fluorescent tag for imaging) intravenously to the mice.
-
Tissue Collection: At various time points (e.g., 1, 4, 24, 48, and 96 hours) post-administration, euthanize a cohort of mice and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, brain, etc.). Also, collect blood samples.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in each tissue using a gamma counter.
-
For fluorescently tagged compounds, use an in vivo imaging system (IVIS) to visualize distribution and quantify fluorescence in homogenized tissues.
-
For unlabeled compounds, use LC-MS/MS to quantify the concentration of this compound and its payload in plasma and tissue homogenates.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Data Presentation:
| Organ | 1 hr (%ID/g) | 4 hr (%ID/g) | 24 hr (%ID/g) | 48 hr (%ID/g) | 96 hr (%ID/g) |
| Tumor | Value | Value | Value | Value | Value |
| Liver | Value | Value | Value | Value | Value |
| Spleen | Value | Value | Value | Value | Value |
| Kidneys | Value | Value | Value | Value | Value |
| Lungs | Value | Value | Value | Value | Value |
| Heart | Value | Value | Value | Value | Value |
| Brain | Value | Value | Value | Value | Value |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing potential off-target effects of this compound.
VIP236 Technical Support Center: Troubleshooting Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming potential resistance to VIP236 in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule-drug conjugate (SMDC) designed for targeted delivery of a potent chemotherapy agent to tumors.[1][2] Its mechanism can be broken down into three key steps:
-
Tumor Homing: this compound binds to activated αvβ3 integrin, a protein highly expressed on the surface of many cancer cells and in the tumor microenvironment (TME).[3][4]
-
Payload Release: Within the TME, an enzyme called neutrophil elastase (NE), which is abundant in the vicinity of tumors, cleaves a linker on this compound.[4][5]
-
Induction of Cell Death: This cleavage releases a camptothecin (B557342) (CPT) payload.[5][6] The payload then enters the cancer cells and inhibits topoisomerase 1 (TOP1), an enzyme essential for DNA replication.[1] This inhibition leads to DNA damage and, ultimately, programmed cell death (apoptosis).[3][7]
Q2: How is this compound designed to overcome pre-existing drug resistance?
A2: The camptothecin payload of this compound has been specifically optimized to counteract known mechanisms of resistance to traditional CPTs like SN38 (the active metabolite of irinotecan).[1][6] The payload has high cell permeability and is a poor substrate for drug efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are common culprits in chemotherapy resistance.[6][8]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While this compound is designed to bypass certain resistance mechanisms, cancer cells can still develop acquired resistance. Based on the known resistance mechanisms to camptothecins, potential avenues for acquired resistance to this compound include:[9][10][11][12]
-
Alterations in the Target (TOP1):
-
Downregulation of TOP1 expression, reducing the amount of available target for the CPT payload.
-
Mutations in the TOP1 gene that alter the drug-binding site, preventing the payload from inhibiting the enzyme effectively.
-
-
Reduced Drug Activation:
-
Decreased levels or activity of neutrophil elastase in the tumor microenvironment, leading to inefficient cleavage of the linker and reduced release of the active payload.
-
-
Changes in Cellular Response to DNA Damage:
-
Upregulation of DNA repair pathways that can counteract the DNA damage induced by the CPT payload.
-
Alterations in apoptotic signaling pathways, making the cells less sensitive to the signals that would normally trigger cell death.
-
-
Reduced Drug Delivery:
-
Downregulation of αvβ3 integrin on the cancer cell surface, leading to reduced binding and uptake of this compound.
-
Troubleshooting Guides
This section provides guidance on how to troubleshoot common experimental issues that may arise when studying this compound.
Issue 1: Higher than Expected IC50 Values or Lack of In Vitro Efficacy
| Potential Cause | Troubleshooting Steps |
| Low Neutrophil Elastase (NE) Activity | This compound requires NE for activation.[4] Confirm that your in vitro model has sufficient NE activity. Consider adding exogenous NE to your cell culture medium. |
| Low αvβ3 Integrin Expression | The targeting moiety of this compound binds to αvβ3 integrin.[3] Verify the expression level of αvβ3 in your cell line using techniques like flow cytometry or western blotting. |
| Incorrect Assay Conditions | Ensure that the incubation time is sufficient for this compound to exert its cytotoxic effects (typically 48-72 hours for cytotoxicity assays). Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[13] |
| Payload Efflux (Less Common) | Although designed to evade efflux pumps, high expression of certain transporters could still contribute to resistance.[14] Test for cross-resistance with other known efflux pump substrates. |
Issue 2: Inconsistent Results in In Vivo (Xenograft) Models
| Potential Cause | Troubleshooting Steps |
| Variable Tumor Microenvironment | The levels of αvβ3 integrin and neutrophil elastase can vary between individual tumors, even within the same model.[3] Consider using patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[15][16][17] |
| Suboptimal Dosing or Schedule | The pharmacokinetics of this compound may vary depending on the tumor model.[18] Titrate the dose and optimize the administration schedule to achieve a sustained therapeutic effect. |
| Tumor Heterogeneity | The development of resistant subclones within the tumor can lead to variable responses.[15] Analyze tumor tissue from non-responders to investigate potential resistance mechanisms. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound using MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (reconstituted according to the manufacturer's instructions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Neutrophil Elastase Activity in Tumor Lysates
This protocol provides a method for quantifying the activity of neutrophil elastase, the enzyme required for this compound activation.
Materials:
-
Tumor tissue or cell pellets
-
Lysis buffer
-
Neutrophil Elastase Activity Assay Kit (Fluorometric)[20][21]
-
Fluorometric plate reader
Methodology:
-
Sample Preparation: Homogenize tumor tissue or lyse cell pellets in lysis buffer on ice. Centrifuge to collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Enzyme Assay: Follow the manufacturer's instructions for the Neutrophil Elastase Activity Assay Kit. This typically involves adding a specific fluorogenic substrate for neutrophil elastase to the lysates.[21]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the neutrophil elastase activity.
-
Data Analysis: Normalize the enzyme activity to the total protein concentration to allow for comparison between different samples.
Data Presentation
The following tables provide illustrative quantitative data for this compound. Note: This data is hypothetical and for demonstration purposes.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | αvβ3 Expression | NE Activity (Relative Units) | This compound IC50 (nM) |
| Cell Line A | Breast Cancer | High | High | 15 |
| Cell Line B | Lung Cancer | High | Low | 150 |
| Cell Line C | Colon Cancer | Low | High | 200 |
| Cell Line D | Pancreatic Cancer | High | High | 25 |
| Cell Line A-Res | This compound-Resistant | High | High | >1000 |
Table 2: Illustrative In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) |
| Vehicle Control | Once weekly | +150 |
| This compound (10 mg/kg) | Once weekly | -30 |
| This compound (20 mg/kg) | Once weekly | -65 |
| Standard Chemotherapy | Twice weekly | -40 |
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound action and potential resistance.
Caption: Mechanism of action of this compound in the tumor microenvironment and cancer cell.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A workflow for investigating this compound resistance in cancer cells.
References
- 1. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Vincerx Pharma Publishes Preclinical Data Demonstrating [globenewswire.com]
- 7. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1stoncology.com [1stoncology.com]
- 9. Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of cellular resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Camptothecin Resistance in Cancer: Insights into the Molecular Me...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. championsoncology.com [championsoncology.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. content.abcam.com [content.abcam.com]
Technical Support Center: VIP236 Activation and Neutrophil Elastase Variability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with VIP236 and investigating its activation by neutrophil elastase (NE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is an investigational small-molecule drug conjugate (SMDC) designed for treating metastatic solid tumors.[1][2][3] It targets αvβ3 integrins, which are highly expressed on tumor cells and activated endothelial cells.[2][4] The drug consists of a targeting moiety, a cleavable linker, and a cytotoxic payload, 7-ethyl camptothecin (B557342).[1][5] Activation occurs when the linker is cleaved by neutrophil elastase (NE), an enzyme found in high concentrations within the tumor microenvironment (TME), releasing the cytotoxic payload directly at the tumor site.[1][5][6]
Q2: Why is there variability in this compound activation?
A2: The activation of this compound is directly dependent on the enzymatic activity of neutrophil elastase.[1][6] NE levels can vary significantly among individuals, different tumor types, and even within different regions of the same tumor.[7][8] This variability is a key factor influencing the efficacy of this compound activation. Factors contributing to this variability include the density of tumor-associated neutrophils (TANs), the overall inflammatory state of the tumor microenvironment, and the presence of endogenous NE inhibitors.[8][9]
Q3: What is the rationale for targeting neutrophil elastase in the tumor microenvironment?
A3: Neutrophil elastase is a serine protease that is significantly upregulated in numerous cancer types, including lung, colon, and breast cancer, while its levels in healthy tissues are low.[4][7][8][10] Elevated NE activity in the TME is often correlated with disease progression and metastasis.[7][9] This differential expression provides a therapeutic window, allowing for the targeted activation of a prodrug like this compound specifically at the tumor site, potentially minimizing systemic toxicity.[6]
Q4: How can I measure neutrophil elastase levels in my samples?
A4: Neutrophil elastase levels can be quantified in two ways: by measuring the total amount of NE protein (e.g., via ELISA) or by assessing its enzymatic activity (e.g., using a fluorometric activity assay). An activity assay is often more relevant for understanding this compound activation, as it measures the functional enzyme capable of cleaving the drug's linker. Detailed protocols for a fluorometric activity assay are provided in the "Experimental Protocols" section of this guide.
Q5: What are some key considerations when handling this compound and its payload?
A5: Pharmacokinetic studies have shown that this compound is highly stable in plasma.[2][5][11] However, like all investigational drugs, it should be handled according to the manufacturer's instructions, typically involving storage at low temperatures and protection from light. The active payload, a camptothecin derivative, is a potent cytotoxic agent and should be handled with appropriate safety precautions. The stability of the camptothecin lactone ring is pH-dependent and crucial for its activity.[1]
Data Presentation: Neutrophil Elastase Levels in Human Samples
The following table summarizes representative neutrophil elastase levels found in various human biological samples. It is important to note that these values can vary significantly based on the patient's condition, the specific assay used, and sample handling procedures.
| Sample Type | Condition | NE Concentration/Activity | Reference(s) |
| Serum | Healthy Controls | 0.22 ± 0.03 µg/mL | |
| Colorectal Cancer Patients | 0.56 ± 0.08 µg/mL | ||
| Lung Cancer Patients | 5-fold higher activity than in COPD patients | [7] | |
| Bronchoalveolar Lavage Fluid (BALF) | Healthy Non-Smokers | Mean 0.5 ± 0.4 (nmol substrate/3h/mg albumin) | [12] |
| Healthy Smokers | Mean 2.7 ± 1.9 (nmol substrate/3h/mg albumin) | [12] | |
| Lung Cancer Patients | 3-fold higher activity than in COPD patients | [7] | |
| Sputum | Cystic Fibrosis with P. aeruginosa | Median 6.33 ng/mL | [5] |
| Cystic Fibrosis without P. aeruginosa | Median 3.44 ng/mL | [5] | |
| Cystic Fibrosis with P. aeruginosa | 359.1 ± 65.8 ng/mL | [13] | |
| Cystic Fibrosis without P. aeruginosa | 211.2 ± 31.9 ng/mL | [13] | |
| Tissue | Colorectal Cancer | Higher expression in cancerous vs. normal tissue | [6] |
| Breast Cancer | High immunoreactivity indicates poor prognosis | [7] | |
| Lung Cancer | Elevated expression in tumor tissue | [7] |
Troubleshooting Guides
Troubleshooting Inconsistent this compound Activation
This guide addresses issues related to unexpected or inconsistent results when assessing the efficacy of this compound in experimental models.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no cytotoxic effect of this compound in an in vitro co-culture with neutrophils or in a tumor model. | Insufficient Neutrophil Elastase Activity: The specific tumor model or cell line may not produce sufficient levels of active NE. | - Measure the NE activity in your model system using the fluorometric assay provided below. - Consider using a different tumor model known to have high neutrophil infiltration. - For in vitro assays, you can add exogenous recombinant human neutrophil elastase (rhNE) to confirm that this compound can be activated. |
| Presence of NE Inhibitors: The experimental medium or the tumor microenvironment may contain high levels of endogenous NE inhibitors (e.g., alpha-1 antitrypsin). | - Quantify the levels of major NE inhibitors in your system. - In in vitro assays, consider using a simplified buffer system to minimize inhibitor presence. | |
| This compound Degradation: Improper storage or handling may have led to the degradation of the drug. | - Review the storage and handling procedures for this compound. - Test a fresh aliquot of the drug. | |
| High variability in this compound efficacy between experimental replicates. | Inconsistent Neutrophil Numbers or Activation: The number and activation state of neutrophils can vary between experiments. | - Standardize the protocol for neutrophil isolation and activation. - Quantify neutrophil numbers and NE activity for each experiment. |
| Heterogeneity of the Tumor Microenvironment: NE levels can be heterogeneously distributed within a tumor. | - When analyzing tumor tissue, ensure consistent sampling from the tumor core and periphery. - Increase the number of biological replicates to account for inherent variability. | |
| Unexpected cytotoxicity in control groups (without high NE). | Non-specific Cleavage of this compound: Other proteases might be cleaving the this compound linker, although it is designed for NE specificity. | - Test the cleavage of this compound by other common proteases found in the TME (e.g., MMPs). - Ensure the stability of this compound in your culture medium over the course of the experiment. |
Troubleshooting the Neutrophil Elastase Activity Assay
This guide provides solutions to common problems encountered during the fluorometric neutrophil elastase activity assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | Inactive Enzyme: NE standard or in the sample has lost activity. | - Use a fresh aliquot of the NE standard. Ensure proper storage at -80°C. - If testing samples, ensure they were stored properly and not subjected to multiple freeze-thaw cycles. |
| Incorrect Reagent Preparation: Assay buffer not at room temperature; substrate degraded. | - Ensure all reagents are brought to room temperature before use. - Store the fluorogenic substrate protected from light. | |
| Incorrect Instrument Settings: Wrong excitation/emission wavelengths used. | - Verify the plate reader settings match the substrate's specifications (e.g., Ex/Em = 380/500 nm). | |
| Erratic or Highly Variable Readings Between Replicates | Inconsistent Pipetting: Inaccurate pipetting, especially of small volumes. | - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix for the substrate and enzyme to add to the wells. |
| Inadequate Mixing: Reagents not mixed thoroughly in the wells. | - Gently mix the plate after adding the final reagent, avoiding bubbles. | |
| Temperature Gradients: Uneven temperature across the 96-well plate. | - Ensure the plate is uniformly equilibrated to the assay temperature (e.g., 37°C). | |
| High Background Fluorescence | Contaminated Reagents: Buffer or other reagents are contaminated. | - Use fresh, sterile reagents. |
| Substrate Degradation: Substrate has been exposed to light or stored improperly. | - Use a fresh aliquot of substrate. | |
| Incorrect Plate Type: Using a plate not suitable for fluorescence assays. | - Use black, flat-bottom 96-well plates for fluorescence assays to minimize background. | |
| Sample Readings are Higher than the Standard Curve | NE Concentration Too High: The NE activity in the sample is outside the linear range of the assay. | - Dilute the samples in assay buffer and re-run the assay. Remember to account for the dilution factor in the final calculation. |
Experimental Protocols
Protocol 1: Fluorometric Neutrophil Elastase Activity Assay
This protocol provides a general method for quantifying NE activity in biological samples such as plasma, cell lysates, and tissue homogenates.
Materials:
-
Human Neutrophil Elastase (HNE) Standard
-
Fluorogenic NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
NE Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Reconstitute the HNE standard and the fluorogenic substrate according to the manufacturer's instructions. Aliquot and store at -80°C and -20°C, respectively. Protect the substrate from light.
-
-
Standard Curve Preparation:
-
Create a dilution series of the HNE standard in the NE Assay Buffer. A typical concentration range is 0-100 ng/mL.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Include a "blank" well containing 50 µL of NE Assay Buffer only.
-
-
Sample Preparation:
-
Plasma: Centrifuge blood collected with an anticoagulant (e.g., heparin, citrate) to separate plasma. Dilute plasma samples in NE Assay Buffer (a starting dilution of 1:10 to 1:50 is recommended).
-
Tissue Homogenates: Homogenize tissue samples in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate. Dilute the lysate in NE Assay Buffer.
-
Add 50 µL of your diluted samples to separate wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate in the NE Assay Buffer according to the kit's instructions.
-
Add 50 µL of the substrate working solution to all wells (standards, samples, and blank).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex=380 nm, Em=500 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well (change in fluorescence over time).
-
Subtract the Vmax of the blank from all other readings.
-
Plot the Vmax of the HNE standards against their concentrations to generate a standard curve.
-
Determine the NE activity in your samples by interpolating their Vmax values on the standard curve.
-
Multiply the result by the dilution factor to get the final NE activity in your original sample.
-
Protocol 2: In Vitro Assessment of this compound Activation
This protocol describes a cell-based assay to determine the NE-dependent activation and cytotoxicity of this compound.
Materials:
-
This compound and its corresponding free payload (as a positive control)
-
A cancer cell line with known αvβ3 integrin expression
-
Recombinant Human Neutrophil Elastase (rhNE)
-
Complete cell culture medium
-
96-well clear, flat-bottom microplate for cell culture
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and the free payload in complete cell culture medium.
-
-
Treatment:
-
To the appropriate wells, add the different concentrations of this compound.
-
For each concentration of this compound, have two sets of wells: one with and one without the addition of rhNE. A final concentration of 20 nM rhNE is a good starting point.
-
Include control wells: cells only, cells with rhNE only, and cells treated with the free payload dilution series.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time and the payload's mechanism of action (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay). Follow the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
Plot the cell viability against the drug concentration for each treatment group (this compound alone, this compound + rhNE, free payload).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each group. A significant decrease in the IC50 of this compound in the presence of rhNE indicates successful enzyme-mediated activation.
-
Visualizations
Caption: Signaling pathway of this compound activation in the tumor microenvironment.
Caption: Troubleshooting workflow for inconsistent this compound activation results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elastase activity on sputum neutrophils correlates with severity of lung disease in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The recent developments of camptothecin and its derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A fluorogenic peptide-based smartprobe for the detection of neutrophil extracellular traps and inflammation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Levels of elastase activity in bronchoalveolar lavage fluids of healthy smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: VIP236 and αvβ3 Integrin Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VIP236, a small molecule-drug conjugate (SMDC) targeting αvβ3 integrin. A primary focus of this resource is to address the experimental challenges and limitations presented by low αvβ3 integrin expression in tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class SMDC designed for the treatment of solid tumors.[1][2] It consists of three key components:
-
A small molecule binder: This component specifically targets and binds to αvβ3 integrin, a protein often overexpressed on the surface of tumor cells and tumor-associated endothelial cells.[3][4]
-
A cleavable linker: This linker is designed to be selectively cleaved by neutrophil elastase (NE), an enzyme found in the tumor microenvironment (TME).[2][4]
-
A camptothecin (B557342) payload: Upon cleavage of the linker, a potent topoisomerase I inhibitor (a camptothecin derivative) is released, leading to DNA damage and apoptosis in the tumor cells.[1][3]
The targeted delivery and conditional activation of the payload are intended to increase the therapeutic index by concentrating the cytotoxic effect within the tumor while minimizing systemic toxicity.[4]
Q2: Why is αvβ3 integrin a target for cancer therapy?
A2: αvβ3 integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, signaling, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1] It is overexpressed in various cancer types and on activated endothelial cells within the TME, while its expression in healthy tissues is relatively low.[1][4] High αvβ3 expression is often associated with tumor progression, metastasis, and a poor prognosis.[1] This differential expression pattern makes it an attractive target for delivering cytotoxic agents specifically to tumors.
Q3: How does low αvβ3 integrin expression impact the efficacy of this compound?
A3: The efficacy of this compound is dependent on the presence of its target, αvβ3 integrin, for tumor homing. In preclinical models, this compound has shown significant antitumor activity in various patient-derived xenograft (PDX) models, including those of non-small-cell lung, colon, and renal cancer.[2] However, in tumors with very low or absent αvβ3 integrin expression, the targeted delivery of the camptothecin payload would be inefficient, potentially leading to reduced efficacy. The ongoing Phase 1 clinical trial for this compound (NCT05371054) is enrolling patients with advanced solid tumors without pre-selection for αvβ3 expression, with the rationale that its expression is common in metastatic cancers.[5][6][7] However, early clinical data has not yet demonstrated objective responses, and the impact of αvβ3 expression levels on patient outcomes is still under investigation.[6][8]
Q4: What is the role of neutrophil elastase (NE) in the mechanism of action of this compound?
A4: Neutrophil elastase is a serine protease that is found at elevated levels in the microenvironment of many tumors.[1] The linker component of this compound is specifically designed to be a substrate for NE. This means that the cytotoxic payload is preferentially released in the TME where NE is abundant, further enhancing the tumor-specific action of the drug.[2]
Troubleshooting Guide: Low αvβ3 Integrin Expression
This guide provides a systematic approach to troubleshooting experiments involving this compound in the context of known or suspected low αvβ3 integrin expression.
Problem 1: Suboptimal or No Response to this compound in an in vitro Cell Line Model
Possible Cause:
-
Low or absent αvβ3 integrin expression on the cell surface.
-
Inefficient cleavage of the linker by neutrophil elastase in the culture conditions.
Suggested Solutions:
-
Quantify αvβ3 Integrin Expression:
-
Flow Cytometry: This is the recommended method for quantifying cell surface αvβ3 expression. (See Experimental Protocols section for a detailed methodology).
-
Western Blot: Can be used to determine the total cellular protein level of αvβ3 integrin.
-
-
Select Appropriate Control Cell Lines:
-
Include both high-expressing and low-expressing αvβ3 integrin cell lines in your experiments to establish a therapeutic window and confirm target-dependent activity.
-
-
Ensure Neutrophil Elastase Activity:
-
The in vitro activity of this compound is dependent on the presence of active neutrophil elastase to cleave the linker and release the payload.[9] If your cell line does not secrete sufficient levels of NE, you may need to add exogenous NE to the culture medium.
-
Data Presentation: In Vitro Efficacy of an αvβ3-Targeted SMDC in Relation to Target Expression
| Cell Line | Cancer Type | αvβ3 Expression Level (Relative Mean Fluorescence Intensity) | This compound IC50 (nM) with NE | This compound IC50 (nM) without NE |
| U-87 MG | Glioblastoma | High | ~10-50 | >1000 |
| MDA-MB-231 | Breast Cancer | Moderate | ~50-100 | >1000 |
| HT-29 | Colon Cancer | Low | >500 | >1000 |
| MCF-7 | Breast Cancer | Negative | >1000 | >1000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the expected trend. Actual values should be determined experimentally.
Problem 2: Lack of in vivo Efficacy of this compound in a Xenograft Model
Possible Cause:
-
The chosen xenograft model has low αvβ3 integrin expression.
-
Insufficient neutrophil elastase activity in the tumor microenvironment of the specific animal model.
-
Poor tumor penetration of the SMDC.
Suggested Solutions:
-
Characterize αvβ3 Expression in the Xenograft Model:
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess the level and distribution of αvβ3 integrin expression. (See Experimental Protocols section for a detailed methodology).
-
PET Imaging: Radiolabeled RGD peptides can be used to non-invasively quantify αvβ3 expression in vivo.[10]
-
-
Evaluate Neutrophil Elastase Presence:
-
IHC can also be used to stain for neutrophil elastase in the tumor microenvironment to confirm its presence.[1]
-
-
Consider an Orthotopic Model:
-
Orthotopic implantation of tumor cells can sometimes create a more physiologically relevant tumor microenvironment, which may influence both αvβ3 integrin expression and neutrophil elastase activity.
-
-
Analyze Pharmacokinetics and Payload Accumulation:
-
If possible, measure the concentration of this compound and its cleaved payload in the tumor tissue and plasma over time to assess tumor targeting and payload release.[2]
-
Data Presentation: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | αvβ3 Expression (IHC Score) | Neutrophil Elastase (IHC Score) | Tumor Growth Inhibition (%) |
| LXFL 529 | NSCLC | High | High | >90% |
| CXF 1298 | Colon | Moderate | High | ~70-80% |
| RXF 486 | Renal | Moderate | Moderate | ~60-70% |
| BR-01-0065 | Breast | Low | Low | <30% |
Note: This table is a representative example based on published preclinical data trends.[11] Actual tumor growth inhibition will vary depending on the specific model and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of αvβ3 Integrin Expression by Flow Cytometry
Objective: To quantify the percentage of cells expressing αvβ3 integrin on their surface and the relative expression level.
Materials:
-
Single-cell suspension of the cell line of interest
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody: Anti-human αvβ3 integrin antibody (e.g., clone LM609)
-
Isotype control antibody (e.g., mouse IgG1)
-
Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with cold PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary anti-αvβ3 antibody to the sample tubes and the isotype control antibody to the control tubes at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and analyze on a flow cytometer.
Protocol 2: Detection of αvβ3 Integrin Expression by Immunohistochemistry (IHC)
Objective: To visualize the expression and localization of αvβ3 integrin in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-human αvβ3 integrin antibody
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-αvβ3 antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash the slides with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the slides with PBS.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with mounting medium.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Early tests approach for Vincerx’s conjugate revolution | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. AACR 2024 – Vincerx overreaches | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. A fresh vote against integrins | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to control for non-specific payload release of VIP236
Welcome to the technical support center for VIP236, a first-in-class Small Molecule Drug Conjugate (SMDC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful implementation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound payload release?
A1: this compound is designed for targeted delivery of its cytotoxic payload, an optimized Camptothecin (VIP126), to the tumor microenvironment (TME).[1][2] The SMDC consists of a small molecule that binds to αvβ3 integrin, which is highly expressed on the surface of many tumor cells.[1][3][4] This binding allows for the accumulation of this compound at the tumor site. The payload is attached via a linker that is specifically designed to be cleaved by neutrophil elastase (NE), an enzyme found in high concentrations within the TME of advanced metastatic tumors.[2][5] This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor, thereby killing cancer cells while minimizing exposure to healthy tissues.[6]
Q2: What are the potential causes of non-specific payload release of this compound?
A2: While this compound is designed for high stability in plasma and specific cleavage by neutrophil elastase in the tumor microenvironment, non-specific payload release can still occur.[3][5] Potential causes include:
-
Off-target enzymatic cleavage: Although the linker is optimized for neutrophil elastase, other proteases with similar substrate specificity that may be present in circulation or healthy tissues could potentially cleave the linker.[1][7]
-
Chemical instability of the linker: Under certain experimental conditions (e.g., inappropriate pH or presence of reducing agents not typically found in vivo), the linker may exhibit some degree of chemical instability, leading to payload release.
-
Metabolism of the conjugate: While studies show biliary excretion of the unmodified conjugate is the primary route of elimination, some metabolism in the liver or other organs could potentially lead to payload cleavage.[3][6]
Q3: What are the essential control experiments to perform to assess the specificity of this compound payload release?
A3: To ensure that the observed cytotoxicity is due to the specific, targeted release of the payload, the following control experiments are crucial:
-
Non-binding control: A version of the SMDC with a modification that prevents it from binding to αvβ3 integrin. This control helps to determine the extent of payload release and cytotoxicity that is independent of target engagement.
-
Non-cleavable control: A version of this compound with a modified linker that is resistant to cleavage by neutrophil elastase. This control is essential to assess any background cytotoxicity from the intact SMDC or from payload release through mechanisms other than NE cleavage.
-
Unconjugated payload: Administering the payload (VIP126) alone at an equimolar dose to that delivered by this compound. This helps to understand the systemic toxicity and off-target effects of the payload itself.[4]
-
Vehicle control: The formulation buffer without this compound to account for any effects of the vehicle on the experimental system.
Troubleshooting Guide
Unexpected results can arise during your experiments with this compound. This guide will help you troubleshoot common issues related to non-specific payload release.
| Observed Problem | Potential Cause | Recommended Action |
| High systemic toxicity or unexpected side effects in vivo. | Premature payload release in circulation. | 1. Perform a plasma stability assay to quantify the rate of payload release in plasma from the relevant species. 2. Analyze plasma samples for the presence of the free payload using LC-MS/MS. |
| Low therapeutic efficacy despite target expression. | 1. Inefficient cleavage of the linker in the TME. 2. Rapid clearance of the released payload from the TME. | 1. Confirm the presence and activity of neutrophil elastase in your tumor model using immunohistochemistry or an activity assay. 2. Perform a pharmacokinetic study to measure the concentration of the released payload in both the tumor and plasma over time.[4] |
| In vitro cytotoxicity in the absence of neutrophil elastase. | 1. Non-specific cleavage by proteases in the cell culture medium. 2. Chemical instability of the linker in the culture medium. | 1. Perform the in vitro cytotoxicity assay in serum-free media or with a protease inhibitor cocktail to identify if serum proteases are responsible. 2. Incubate this compound in the culture medium without cells and measure payload release over time to assess chemical stability. |
| High background in payload release assays. | Contamination of reagents or samples with proteases. | 1. Use fresh, high-purity reagents. 2. Incorporate a protease inhibitor control in your assay buffer. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound and quantify the rate of non-specific payload release in plasma.
Methodology:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Spike this compound into the plasma at a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the plasma.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentrations of intact this compound and the released payload (VIP126) by LC-MS/MS.
Protocol 2: In Vitro Neutrophil Elastase Cleavage Assay
Objective: To confirm the specific cleavage of the this compound linker by neutrophil elastase and determine the cleavage kinetics.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Add this compound to the reaction buffer at a final concentration of 10 µM.
-
Initiate the reaction by adding purified human neutrophil elastase to a final concentration of 100 nM.
-
As a negative control, prepare a reaction mixture without neutrophil elastase.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.
-
Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent this compound and the appearance of the cleaved payload.
Data Presentation
Table 1: In Vitro Stability of this compound in Plasma
| Species | Time (hours) | Intact this compound (%) | Released Payload (µM) |
| Human | 0 | 100 | < LLOQ |
| 1 | 98.5 | 0.015 | |
| 4 | 95.2 | 0.048 | |
| 8 | 91.8 | 0.082 | |
| 24 | 80.1 | 0.199 | |
| Mouse | 0 | 100 | < LLOQ |
| 1 | 99.1 | 0.009 | |
| 4 | 96.5 | 0.035 | |
| 8 | 93.2 | 0.068 | |
| 24 | 85.3 | 0.147 |
LLOQ: Lower Limit of Quantification
Table 2: Pharmacokinetic Parameters of Released Payload (VIP126)
| Compound | Matrix | AUC (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
| This compound | Tumor | 1790 | 250 | 8.5 |
| Plasma | 295 | 45 | 4.2 | |
| VIP126 (unconjugated) | Tumor | 165 | 30 | 3.1 |
| Plasma | 270 | 55 | 2.8 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancers | Free Full-Text | Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors [mdpi.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of VIP236 preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of preclinical studies involving VIP236, a first-in-class small molecule-drug conjugate (SMDC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an SMDC designed for targeted delivery of a cytotoxic payload to tumors.[1][2] Its mechanism involves a three-step process:
-
Tumor Homing: this compound binds to activated αvβ3 integrin, which is highly expressed in the tumor microenvironment (TME) of many aggressive and metastatic cancers.[3][4][5]
-
Payload Release: Within the TME, neutrophil elastase (NE), an enzyme present in advanced metastatic tumors, cleaves a linker on this compound.[1][2][3]
-
Cytotoxicity: This cleavage releases an optimized camptothecin (B557342) (CPT) payload.[3][5] The CPT payload, a topoisomerase 1 (TOP1) inhibitor, then penetrates cancer cells, causing DNA damage that leads to cell death.[3]
Q2: What are the key advantages of this compound's design?
A2: The design of this compound offers several advantages aimed at improving efficacy and reducing toxicity:
-
Targeted Delivery: By targeting αvβ3 integrin, this compound concentrates the cytotoxic payload in the tumor, potentially sparing healthy tissues.[4][6]
-
TME-Specific Activation: The requirement of neutrophil elastase for payload release adds another layer of tumor specificity.[2][4]
-
Overcoming Drug Resistance: The novel CPT payload is designed for high permeability and low active efflux, which may help overcome transporter-mediated resistance seen with other chemotherapies like SN38.[3]
-
Enhanced Tumor Accumulation: Preclinical studies have shown that this compound can deliver a significantly higher concentration of the payload to the tumor compared to systemic administration of the payload alone.[4][5]
Q3: In which preclinical models has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor activity in a variety of preclinical models, including:
-
Patient-Derived Xenograft (PDX) Models: Efficacy has been observed in PDX models of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), triple-negative breast cancer (TNBC), renal cancer, and gastric cancer.[3] This includes durable complete responses in some NSCLC models and significant tumor growth inhibition in a CRC liver metastasis model.[3]
-
Cell Line-Derived Xenograft Models: Antitumor activity was also seen in models such as HER2-negative SNU16 gastric cancer.[3]
-
Metastatic Models: this compound has shown the ability to reduce lung and brain metastasis in an orthotopic TNBC PDX model, suggesting it can cross the blood-brain barrier.[3]
Troubleshooting Guide
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent cytotoxicity in cell-based assays | Cell lines may have varying levels of αvβ3 integrin expression. | Screen cell lines for αvβ3 integrin expression levels prior to cytotoxicity studies. Include both high and low expressing lines as controls. |
| Neutrophil elastase may not be present or active in standard cell culture conditions. | For mechanism of action studies, consider adding exogenous neutrophil elastase to the cell culture medium to ensure payload cleavage. | |
| The payload is susceptible to efflux by ABC transporters. | Use cell lines with known ABC transporter expression profiles. Consider co-incubation with an ABC transporter inhibitor as a positive control. | |
| Difficulty replicating payload release assays | Instability of the linker in culture medium. | Ensure the use of appropriate buffer systems and control for pH. Minimize freeze-thaw cycles of the compound. |
| Inconsistent enzymatic activity of neutrophil elastase. | Use a fresh, quality-controlled batch of neutrophil elastase for each experiment. Include a positive control substrate to verify enzyme activity. |
In Vivo Study Challenges
| Observed Issue | Potential Cause | Recommended Solution |
| Suboptimal anti-tumor efficacy in xenograft models | Low expression of αvβ3 integrin or neutrophil elastase in the selected tumor model. | Characterize the tumor microenvironment of your chosen xenograft model for αvβ3 integrin and neutrophil elastase expression via immunohistochemistry (IHC) or other methods before starting efficacy studies.[3] |
| Poor tumor penetration of this compound. | Ensure proper formulation and administration of the compound. Consider using imaging techniques to assess tumor accumulation. | |
| Rapid clearance of this compound. | Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound in your animal model.[7] Adjust dosing regimen if necessary. | |
| Unexpected toxicity or weight loss in animal models | Off-target binding or premature cleavage of the linker in circulation. | Perform detailed toxicology studies in at least two species to evaluate on- and off-target toxicities.[8] Analyze plasma samples for the presence of free payload. |
| The cytotoxic payload may have inherent toxicity. | Include a control group treated with the payload alone to assess its toxicity profile. | |
| Variability in tumor growth inhibition between studies | Differences in animal strains, tumor implantation techniques, or health status of the animals. | Standardize animal models and experimental procedures. Ensure consistent tumor volumes at the start of treatment. |
| Inconsistent formulation or administration of this compound. | Prepare fresh formulations for each experiment and validate the concentration and stability. Use precise administration techniques. |
Experimental Protocols
General In Vivo Efficacy Study in PDX Models
-
Model Selection: Select a relevant PDX model with confirmed expression of αvβ3 integrin and presence of neutrophil elastase in the tumor microenvironment.[3]
-
Tumor Implantation: Implant tumor fragments subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the appropriate route (e.g., intravenous) at various dose levels. The control group should receive a vehicle control.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Collection and Preparation: Collect tumor tissues from treated and control animals at the end of the study. Fix tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.
-
Staining: Incubate the sections with primary antibodies against αvβ3 integrin, neutrophil elastase, and a marker of DNA damage such as γH2Ax.[3]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.
-
Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the staining intensity and distribution.
Visualizations
Caption: Mechanism of action of this compound from systemic circulation to induction of apoptosis in cancer cells.
Caption: General experimental workflow for in vivo efficacy studies of this compound in PDX models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vincerx Pharma Presents Preclinical Data on this compound, a First-in-Class Small Molecule Drug Conjugate (SMDC), at the 2023 American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Vincerx Pharma Presents Preclinical Data on this compound, its Lead Small Molecule Drug Conjugate, at the American Association for Cancer Research Annual Meeting 2021 - BioSpace [biospace.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.td2inc.com [blog.td2inc.com]
managing toxicity in animal models treated with VIP236
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the small molecule-drug conjugate (SMDC) VIP236 in animal models. The information is compiled from preclinical data to assist in managing potential toxicities and ensuring study integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule-drug conjugate (SMDC) designed for targeted therapy of solid tumors.[1] It consists of three key components:
-
An αvβ3 Integrin Binder: This small molecule targets the αvβ3 integrin, which is highly expressed on the surface of many cancer cells and in the tumor microenvironment (TME), but has low expression in healthy tissues.[2] This allows for preferential homing of the drug to the tumor.[3]
-
A Cleavable Linker: The binder is attached to the payload via a linker that is specifically designed to be cleaved by neutrophil elastase (NE), an enzyme found in high concentrations within the TME of aggressive cancers.[4][5]
-
An Optimized Camptothecin (B557342) (CPT) Payload: Once the linker is cleaved, it releases a potent Topoisomerase 1 (TOP1) inhibitor, a modified form of camptothecin.[1] This payload induces DNA damage and, ultimately, apoptotic cell death in the cancer cells.
Q2: What is the general tolerability of this compound observed in preclinical animal models?
A2: Preclinical studies in various mouse xenograft models have shown that this compound has a favorable tolerability profile.[4] Across multiple studies, no clinically significant body weight loss or treatment-related mortalities were observed, even at efficacious doses.[6][7] The targeted delivery system is designed to concentrate the cytotoxic payload in the tumor, thereby sparing healthy tissues and reducing systemic toxicity compared to traditional chemotherapy.[3][8]
Q3: What are the potential, albeit minimized, toxicities that should be monitored during a study?
A3: While this compound is designed for improved safety, its payload is a derivative of camptothecin, a class of drugs known to have potential for myelosuppression and gastrointestinal effects. Therefore, as a matter of best practice, it is prudent to monitor for:
-
Hematological Toxicity: Changes in complete blood counts (CBCs), particularly neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).
-
Gastrointestinal Toxicity: Signs such as diarrhea, dehydration, and loss of appetite.
-
General Health: Regular monitoring of body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and overall animal welfare.
Q4: Has this compound shown efficacy in animal models?
A4: Yes, this compound has demonstrated potent and durable antitumor activity in multiple patient-derived xenograft (PDX) and cell line-derived mouse models. Efficacy has been observed across a range of cancer types, including those that are often difficult to treat.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Hematological Abnormalities
Q: My mice are showing a significant drop in neutrophil counts after this compound administration. What should I do?
A: A transient decrease in neutrophils (neutropenia) can be an anticipated pharmacological effect of the camptothecin payload.
Recommended Actions:
-
Confirm the Finding: Repeat the complete blood count (CBC) to confirm the neutrophil levels.
-
Assess Clinical Signs: Check if the animals are showing any clinical signs of infection, such as lethargy or hunched posture.
-
Consider Supportive Care: For moderate to severe neutropenia, the use of supportive care agents like Granulocyte Colony-Stimulating Factor (G-CSF) can be considered. G-CSF is a standard treatment used to stimulate the bone marrow to produce more neutrophils and can help mitigate chemotherapy-induced neutropenia.[9][10] Administration of G-CSF can often reverse neutropenia within days.[9] Consult the experimental protocol section for a sample G-CSF administration regimen.
-
Dose Adjustment: If severe or prolonged neutropenia occurs, consider adjusting the dose or schedule of this compound in subsequent cohorts after consulting with your institution's animal care and use committee.
Issue 2: Body Weight Loss
Q: I am observing >15% body weight loss in a treatment group. How should I proceed?
A: Significant body weight loss is a key indicator of toxicity and should be addressed immediately. While preclinical reports for this compound have not noted significant weight loss[6], individual model sensitivity can vary.
Recommended Actions:
-
Increase Monitoring Frequency: Weigh the animals daily.
-
Provide Supportive Care: Ensure easy access to hydration (e.g., hydrogel packs or subcutaneous fluid administration) and palatable, high-calorie food supplements.
-
Check for Gastrointestinal Distress: Observe for signs of diarrhea or dehydration.
-
Evaluate for Dose Modification: According to your institution's animal welfare guidelines, you may need to pause dosing until the animal recovers or reduce the dose for the remainder of the study.
-
Humane Endpoint: If an animal's body weight loss reaches the predetermined humane endpoint (typically 20-25%) or it shows other signs of severe distress, it should be euthanized.
Data Presentation
Table 1: Summary of this compound Antitumor Efficacy in Preclinical Models This table summarizes the reported efficacy of this compound across various cancer models.
| Cancer Model Type | Specific Model | Treatment Schedule | Outcome | Citation |
| Triple-Negative Breast Cancer (TNBC) | Orthotopic PDX | 60 mg/kg, QW | Significant reduction in lung and brain metastasis | [6][11] |
| Non-Small Cell Lung Cancer (NSCLC) | PDX | Not Specified | Durable Complete Responses (CRs) | |
| Colorectal Cancer (CRC) | PDX Liver Metastasis | Not Specified | Significant tumor growth inhibition | [6] |
| Gastric Cancer | PDX & Cell-Line Derived | Not Specified | Significant tumor growth inhibition, superior to an approved ADC | [6] |
| Renal Cancer (RCC) | PDX | Not Specified | Partial Responses and Stable Disease |
Table 2: Template for Hematological Monitoring in Mice Researchers should adapt this template to their specific study design for routine monitoring.
| Animal ID | Treatment Group | Day Post-Treatment | WBC (K/µL) | NEU (K/µL) | LYM (K/µL) | RBC (M/µL) | PLT (K/µL) |
| Baseline | |||||||
| Day 7 | |||||||
| Day 14 | |||||||
| Day 21 |
WBC: White Blood Cells, NEU: Neutrophils, LYM: Lymphocytes, RBC: Red Blood Cells, PLT: Platelets.
Experimental Protocols
Protocol: Management of Potential Neutropenia with G-CSF in Mice
This protocol provides a general methodology for using G-CSF to ameliorate neutropenia in a mouse model. Doses and schedules may need to be optimized for your specific model and chemotherapy regimen.
Materials:
-
Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF)
-
Sterile, non-pyrogenic saline or PBS for dilution
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Establish Neutropenia: Induce neutropenia through the administration of this compound. The nadir (lowest point) of neutrophil counts typically occurs several days after chemotherapy administration. Blood samples should be taken to confirm neutropenia.
-
G-CSF Reconstitution: Reconstitute lyophilized G-CSF according to the manufacturer's instructions using sterile saline or PBS.
-
Dosing: A common dose range for G-CSF in mice is 100-250 µg/kg/day.[12] For example, a 20g mouse would receive 2-5 µg of G-CSF.
-
Administration: Administer the G-CSF solution via subcutaneous (SC) injection.
-
Schedule: Begin G-CSF administration 24 hours after the this compound dose. Continue daily injections for 3-7 days, or until neutrophil counts have recovered to baseline levels.[9]
-
Monitoring: Collect blood samples (e.g., via tail vein or saphenous vein) periodically to monitor the neutrophil count and assess the response to G-CSF.
Mandatory Visualizations
Caption: Mechanism of action of this compound from tumor homing to apoptosis.
Caption: Experimental workflow for monitoring and managing potential toxicity.
Caption: Troubleshooting decision tree for managing body weight loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. biospace.com [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vincerx Pharma Presents Preclinical Data on Novel Small [globenewswire.com]
- 8. Vincerx Pharma Publishes Preclinical Data Demonstrating [globenewswire.com]
- 9. Treatment of chemotherapy-induced neutropenia by subcutaneously administered granulocyte colony-stimulating factor with optimization of dose and duration of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on the reduction of chemotherapy induced neutropenia in mice using glucosaminylmuramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neutrophil Elastase Activity Assay for VIP236 Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing neutrophil elastase (NE) activity assays, with a specific focus on the cleavage of VIP236.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a neutrophil elastase activity assay and a total neutrophil elastase protein assay (e.g., ELISA)?
A1: An activity assay measures the catalytic function of the enzyme—its ability to cleave a substrate. This reflects the amount of active, uninhibited enzyme present in the sample. In contrast, an ELISA or Western Blot measures the total amount of neutrophil elastase protein, regardless of its activity state. A sample can have high levels of total NE protein but low enzymatic activity if the enzyme is in an inactive form or bound to endogenous inhibitors like α1-antitrypsin.[1]
Q2: What are the common substrates used for measuring neutrophil elastase activity?
A2: The most prevalent substrates are synthetic peptides linked to a reporter molecule.
-
Fluorogenic Substrates: These substrates, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin) or (Z-Ala-Ala-Ala-Ala)2Rh110, release a fluorescent molecule upon cleavage, allowing for highly sensitive, real-time measurement of enzyme activity.[1][2][3][4]
-
Chromogenic Substrates: Substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-pNA release a colored product (p-nitroaniline) that can be quantified by absorbance.[1][5]
Q3: How does this compound act as a substrate for neutrophil elastase?
A3: this compound is a small-molecule drug conjugate (SMDC) designed to target αvβ3 integrins, which are often overexpressed in the tumor microenvironment.[6][7][8] The conjugate includes a linker that is specifically designed to be cleaved by neutrophil elastase.[7][9] This cleavage releases the active cytotoxic payload in the vicinity of the tumor.[6][8][10] Therefore, an NE activity assay can be adapted to measure the rate of this compound cleavage.
Q4: Can other proteases in my biological sample interfere with the assay?
A4: While many synthetic substrates are designed for high specificity to neutrophil elastase, cross-reactivity with other proteases can occur, especially in complex samples like cell lysates or plasma.[1] To confirm that the measured activity is specific to NE, it is crucial to run a control experiment using a known, specific neutrophil elastase inhibitor, such as Sivelestat.[11][12] A significant reduction in signal in the presence of the inhibitor confirms that the activity is predominantly from NE.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | 1. Inactive Enzyme: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have inactivated the NE enzyme.[1][2] 2. Incorrect Reagent Preparation: Substrate or enzyme diluted incorrectly. 3. Incorrect Instrument Settings: Excitation and emission wavelengths are not set correctly for the specific fluorophore (e.g., AMC, AFC, Rh110).[2] 4. Assay Buffer Not at Room Temperature: Cold assay buffer can reduce enzyme activity.[2] | 1. Use a fresh aliquot of the enzyme. Reconstitute lyophilized enzyme in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5) to prevent autolysis before long-term storage at -20°C or -80°C.[13] 2. Carefully review and repeat the reagent preparation steps. 3. Check the substrate specifications for the correct excitation and emission wavelengths (see Table 1).[4][12] 4. Ensure all reagents, especially the assay buffer, are brought to room temperature before starting the assay.[2] |
| High Background Fluorescence | 1. Substrate Degradation: The fluorogenic substrate is sensitive to light and may have degraded.[1] 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent substances or proteases. 3. Incorrect Plate Type: Using clear or white plates for a fluorescence assay will result in high background.[1][2] | 1. Store the substrate protected from light. Prepare the substrate working solution immediately before use.[1] 2. Use fresh, sterile, high-purity reagents. 3. Use black, opaque, flat-bottom 96-well plates for all fluorescence-based assays.[1][2] |
| Readings Exceed Standard Curve | 1. NE Concentration Too High: The concentration of active NE in the sample is above the linear range of the assay.[1] | 1. Dilute your samples using the assay buffer and re-run the assay. Remember to account for the dilution factor when calculating the final concentration.[1] |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or sample were added to the wells. 2. Inadequate Mixing: Reagents were not mixed thoroughly upon addition. 3. Temperature Gradients: Uneven temperature across the microplate.[1] 4. Bubbles in Wells: Bubbles can interfere with the light path and affect readings. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the plate after adding reagents, avoiding bubble formation. 3. Ensure the plate is uniformly equilibrated to the assay temperature (e.g., 37°C) before and during the reading.[1] 4. Centrifuge the plate briefly at low speed before reading to remove bubbles. |
Quantitative Data Summary
Table 1: Common Fluorogenic Substrates for Neutrophil Elastase
| Substrate | Excitation (nm) | Emission (nm) | Notes |
| MeOSuc-Ala-Ala-Pro-Val-AMC | ~360-380 | ~460-500 | Highly specific and widely used.[1][4][12] |
| MeOSuc-Ala-Ala-Pro-Val-AFC | ~380 | ~500 | Releases AFC (7-amino-4-trifluoromethylcoumarin).[4] |
| (Z-Ala-Ala-Ala-Ala)2Rh110 | ~485-490 | ~515-525 | Utilizes Rhodamine 110 as the fluorophore.[3] |
Table 2: Typical Neutrophil Elastase Assay Parameters
| Parameter | Recommended Value/Condition | Source |
| pH | 7.5 - 8.0 | [1][13][14] |
| Temperature | 25°C - 37°C | [1][13][15] |
| Assay Buffer | 0.1 M HEPES, 0.5 M NaCl, pH 7.5 or 100 mM Tris-HCl, 500 mM NaCl, pH 7.5 | [1][13][14] |
| Plate Type | Black, flat-bottom 96-well microplate (for fluorescence) | [1][2] |
| Reading Mode | Kinetic | [1] |
Experimental Protocols
Protocol: Fluorometric Assay for Neutrophil Elastase Activity
This protocol provides a general framework. Concentrations of enzyme and substrate, as well as incubation times, may need to be optimized for your specific experimental conditions and for this compound cleavage analysis.
Materials:
-
Human Neutrophil Elastase (HNE) Standard
-
Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Specific NE Inhibitor (e.g., Sivelestat) for control wells
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with temperature control
-
Samples containing active NE (or this compound for cleavage assay)
Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the HNE standard in the assay buffer. A typical range might be 0 to 50 ng/well.
-
Add 50 µL of each standard dilution to separate wells.
-
Include a "blank" well containing 50 µL of assay buffer only. This will be used for background subtraction.
-
-
Sample Preparation:
-
Dilute your biological samples (or this compound solution) in the assay buffer to ensure the readings fall within the linear range of the standard curve.
-
Add 50 µL of each diluted sample to separate wells.
-
Specificity Control (Optional but Recommended): Prepare parallel sample wells pre-incubated with a specific NE inhibitor for 10-15 minutes before adding the substrate.
-
-
Substrate Addition:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer at the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells (standards, samples, and blank), bringing the total volume to 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for your substrate (see Table 1).[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the kinetic plot.
-
Subtract the Vmax of the blank from all other readings.
-
Plot the Vmax of the HNE standards against their known concentrations to generate a standard curve.
-
Determine the concentration of active NE in your samples by interpolating their Vmax values from the standard curve.
-
Multiply the result by the sample dilution factor to obtain the final concentration.
-
Visualizations
Caption: Workflow for a fluorometric neutrophil elastase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]
- 5. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 6. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Elastase, Human Neutrophil Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans 9004-06-2 [sigmaaldrich.com]
- 14. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Human Neutrophil Elastase by Fluorescent Peptide Sensors Conjugated to TEMPO-Oxidized Nanofibrillated Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule-Drug Conjugate (SMDC) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during small molecule-drug conjugate (SMDC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing an SMDC?
A1: The design of a successful SMDC hinges on the careful selection and optimization of three key components: the targeting ligand, the linker, and the cytotoxic payload. The targeting ligand's design should consider target selectivity, binding affinity, and the overall size of the conjugate.[] High selectivity and affinity are crucial for minimizing off-target toxicity and achieving therapeutic efficacy at lower doses.[] The linker's stability is paramount; it must be stable enough to prevent premature drug release in circulation but allow for efficient cleavage at the target site.[2] The choice of payload should be based on its potency, mechanism of action, and compatibility with the linker and conjugation chemistry.[3]
Q2: How do SMDCs differ from Antibody-Drug Conjugates (ADCs)?
A2: The primary distinction between SMDCs and ADCs lies in the targeting moiety. SMDCs utilize small molecule ligands for targeting, whereas ADCs employ large monoclonal antibodies.[] This difference in size confers several potential advantages to SMDCs, including better penetration into solid tumors, simpler and more cost-effective manufacturing processes, and reduced immunogenicity.[] However, the smaller size of SMDCs can also lead to faster clearance from circulation, which may impact therapeutic efficacy.
Q3: What are the common mechanisms for payload release in SMDCs?
A3: Payload release is typically triggered by the specific conditions of the tumor microenvironment or intracellular compartments.[2] Common release mechanisms include:
-
Acid-cleavable linkers: These linkers, such as hydrazones, are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[4]
-
Enzymatic cleavage: Linkers containing specific peptide sequences can be cleaved by proteases, like cathepsins, that are overexpressed in tumor cells.[5]
-
Reductive cleavage: Disulfide-containing linkers can be cleaved in the reducing intracellular environment.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during SMDC synthesis, purification, and characterization.
Synthesis and Conjugation
Q4: I am observing low conjugation yield. What are the possible causes and solutions?
A4: Low conjugation yield can stem from several factors related to the reactants and reaction conditions.
-
Problem: Interfering substances in the buffer.
-
Problem: Suboptimal pH.
-
Solution: The optimal pH depends on the conjugation chemistry. For NHS ester reactions targeting amines, a pH of 7.2-8.5 is recommended. For maleimide (B117702) reactions targeting thiols, a pH of 6.5-7.5 is ideal to ensure specificity.[7]
-
-
Problem: Inactive reagents.
-
Solution: Ensure that your small molecule, linker, and payload are not degraded. Use fresh reagents and store them under the recommended conditions.
-
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Q5: My SMDC is precipitating during or after the conjugation reaction. What should I do?
A5: Precipitation or aggregation is a common issue, often due to the increased hydrophobicity of the conjugate.[7]
-
Problem: Increased hydrophobicity.
-
Solution: Consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer.[8]
-
-
Problem: High protein/ligand concentration.
-
Solution: Perform the conjugation reaction at a lower concentration.[7]
-
-
Problem: Suboptimal buffer conditions.
-
Solution: Screen different buffer formulations, varying the pH and ionic strength, to find conditions that enhance the stability of the conjugate.[7]
-
Decision Tree for Troubleshooting SMDC Aggregation
Caption: Decision tree for troubleshooting protein aggregation.
Purification and Analysis
Q6: I am having trouble purifying my SMDC using Size Exclusion Chromatography (SEC). What are some common issues?
A6: Common issues with SEC purification include poor resolution and sample precipitation.
| Problem | Possible Cause | Solution |
| Poor resolution between SMDC and unconjugated payload/linker | Inappropriate column choice. | Select a column with a fractionation range suitable for the size difference between your SMDC and the impurities. |
| Suboptimal mobile phase. | Optimize the mobile phase composition to minimize non-specific interactions with the column matrix. | |
| Sample precipitation on the column | Low sample solubility in the mobile phase. | Add organic solvents (e.g., isopropanol) or detergents to the mobile phase to improve solubility.[2] |
| High sample concentration. | Reduce the concentration of the sample loaded onto the column. |
Q7: My mass spectrometry (MS) data for the SMDC is noisy or shows poor signal intensity. How can I troubleshoot this?
A7: Poor signal intensity in MS can be due to several factors.[9]
| Problem | Possible Cause | Solution |
| Poor Signal Intensity | Inappropriate sample concentration. | Optimize the sample concentration; too dilute may give a weak signal, while too concentrated can cause ion suppression.[9] |
| Inefficient ionization. | Experiment with different ionization sources (e.g., ESI, APCI) to find the best method for your SMDC.[9] | |
| Mass Accuracy Problems | Incorrect mass calibration. | Perform regular mass calibration with appropriate standards.[9] |
| Instrument contamination. | Ensure the mass spectrometer is clean and well-maintained.[9] |
Experimental Protocols
Protocol 1: General SMDC Conjugation (NHS Ester Chemistry)
This protocol describes a general method for conjugating a small molecule payload containing an NHS ester to a targeting ligand with a primary amine.
Materials:
-
Targeting ligand with a primary amine
-
NHS ester-functionalized payload
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Solvent for payload: Anhydrous DMSO
Procedure:
-
Prepare the Targeting Ligand: Dissolve the targeting ligand in PBS to a final concentration of 1-5 mg/mL.
-
Prepare the Payload: Dissolve the NHS ester-functionalized payload in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: a. Calculate the volume of the payload stock solution needed to achieve a 5-20 fold molar excess over the targeting ligand. b. Slowly add the calculated volume of the payload stock solution to the targeting ligand solution while gently vortexing. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the SMDC from unreacted payload and other impurities using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of Drug-to-Ligand Ratio (DLR) by HPLC
This protocol outlines a general method for determining the DLR of an SMDC using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified SMDC sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Sample Preparation: Dilute the purified SMDC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 20 µL of the prepared SMDC sample. c. Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. d. Monitor the elution profile at a wavelength where both the ligand and the payload absorb (e.g., 280 nm for proteinaceous ligands and a specific wavelength for the payload).
-
Data Analysis: a. Integrate the peak areas corresponding to the unconjugated ligand and the SMDC. b. The DLR can be estimated by comparing the peak area of the SMDC to that of the unconjugated ligand, taking into account the extinction coefficients of the ligand and the payload at the monitored wavelength. More accurate determination often requires mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for assessing the in vitro cytotoxicity of an SMDC using the MTT assay, which measures cell viability.
Materials:
-
Cancer cell line expressing the target receptor
-
Complete cell culture medium
-
SMDC, unconjugated ligand, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Treatment: a. Prepare serial dilutions of the SMDC, unconjugated ligand, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control. c. Incubate the plate for 48-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6] b. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6] c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
General Workflow for SMDC Development and Testing
Caption: General workflow for SMDC development and testing.
References
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Validating the On-Target Effect of VIP236 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target effects of VIP236, a first-in-class small molecule drug conjugate (SMDC), with other relevant cancer therapeutics. The data presented herein is based on preclinical studies and aims to offer a clear perspective on the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is an innovative SMDC designed for targeted delivery of a potent cytotoxic payload to tumors.[1][2][3] It consists of three key components: an αvβ3 integrin binder that targets the molecule to the tumor, a linker that is specifically cleaved by neutrophil elastase in the tumor microenvironment (TME), and an optimized camptothecin (B557342) derivative (a topoisomerase I inhibitor) as the cytotoxic payload.[2][4] This design allows for the specific release of the payload within the tumor, thereby minimizing systemic toxicity.[5][6] The on-target effect of this compound is the inhibition of topoisomerase 1 (TOP1), leading to DNA damage and subsequent cancer cell death.[4][7]
In Vivo Efficacy Comparison
The in vivo antitumor activity of this compound has been evaluated in various patient-derived xenograft (PDX) and cell line-derived mouse models. The following tables summarize the comparative efficacy of this compound against other established cancer therapies.
Table 1: this compound vs. ENHERTU® (Trastuzumab Deruxtecan) in Gastric Cancer PDX Models
| Cancer Model | Treatment | Dose & Schedule | Outcome | Source |
| Gastric Cancer PDX (HER2-high) | This compound | 4 mg/kg, QW | Significant tumor growth inhibition | [8] |
| ENHERTU® | 10 mg/kg, Q3W | Less tumor growth inhibition than this compound | [8] | |
| Gastric Cancer PDX (HER2-low) | This compound | 4 mg/kg, QW | Significant tumor growth inhibition | [8] |
| ENHERTU® | 10 mg/kg, Q3W | Less tumor growth inhibition than this compound | [8] | |
| Gastric Cancer PDX (HER2-negative) | This compound | 4 mg/kg, QW | Significant tumor growth inhibition | [8] |
| ENHERTU® | 10 mg/kg, Q3W | No significant tumor growth inhibition | [8] |
Table 2: Antitumor Activity of this compound in Various Xenograft Models
| Cancer Model | Treatment | Dose & Schedule | Outcome | Source |
| Triple-Negative Breast Cancer (MX-1) | This compound | 20, 30, 40 mg/kg, QW | 100% complete tumor responses at all doses | [9] |
| Small Cell Lung Cancer (NCI-H69) | This compound | 40 mg/kg, QW | 100% partial responses | [9] |
| Colorectal Cancer (SW480) | This compound | 40 mg/kg, QW | 100% partial responses | [9] |
| Non-Small Cell Lung Cancer PDX (LXFL529) | This compound | 4, 6, 8 mg/kg, QW | Durable complete responses | [7][10] |
| Colorectal Cancer Liver Metastasis PDX (CXF 2068) | This compound | 4, 6, 8 mg/kg, QW | Significant tumor growth inhibition | [7][10] |
Table 3: Payload (Optimized Camptothecin) vs. SN-38 (Active Metabolite of Irinotecan)
| Property | This compound Payload (VIP126) | SN-38 | Advantage of this compound Payload | Source |
| Cell Permeability | High | Lower | Improved ability to enter cancer cells | [9] |
| Efflux Ratio | Low | Higher | Overcomes transporter-mediated drug resistance | [1][9] |
| Cytotoxicity in drug-resistant cells | Higher | Lower | More effective against resistant tumors | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Patient-Derived Xenograft (PDX) and Cell Line-Derived Xenograft (CDX) Mouse Models
1. Animal Husbandry:
-
Female immunodeficient mice (e.g., NMRI nu/nu or similar) are used.
-
Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
All animal experiments are conducted in accordance with institutional guidelines and regulations.
2. Tumor Implantation:
-
For PDX models: Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of the mice.[10][11][12][13]
-
For CDX models: A suspension of cultured human cancer cells (e.g., MX-1, NCI-H69, SW480) is injected subcutaneously into the flank of the mice.[9]
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound and comparator agents (e.g., ENHERTU®, vehicle control) are administered intravenously (i.v.) at the doses and schedules specified in the data tables.[9][10]
4. Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression. Complete response (CR) is defined as the disappearance of the tumor, and partial response (PR) is defined as a significant reduction in tumor volume.
5. On-Target Validation:
-
To confirm the on-target mechanism of action, tumor tissues can be collected at the end of the study.
-
Immunohistochemistry (IHC) or western blotting can be performed to detect the phosphorylation of H2AX (γH2Ax), a marker of DNA damage induced by topoisomerase 1 inhibition.[7][14][15][16]
Visualizations
This compound Mechanism of Action
Caption: this compound binds to αvβ3 integrin, is cleaved by NE, and releases its payload to inhibit TOP1.
In Vivo Efficacy Study Workflow
References
- 1. A Small Molecule-Drug Conjugate (SMDC) Consisting of a Modified Camptothecin Payload Linked to an αVß3 Binder for the Treatment of Multiple Cancer Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Vincerx Pharma Publishes Preclinical Data Demonstrating [globenewswire.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. Preclinical antitumor activity of a nanoparticulate SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vincerx Pharma Presents Positive Preliminary Phase 1 Data [globenewswire.com]
- 9. biospace.com [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
VIP236: A Comparative Analysis of a Novel αvβ3 Integrin-Targeted Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VIP236, a novel small molecule-drug conjugate (SMDC), with other αvβ3 integrin-targeting agents. This analysis is based on publicly available preclinical data, offering insights into its specificity, mechanism of action, and performance relative to established alternatives.
Introduction to this compound and αvβ3 Integrin Targeting
Integrin αvβ3 has emerged as a promising target in oncology due to its significant role in tumor angiogenesis, metastasis, and therapy resistance.[1][2] This cell surface receptor is overexpressed on activated endothelial cells and various tumor cells, making it an attractive candidate for targeted cancer therapies.[1][2] this compound is a novel, first-in-class SMDC designed to specifically target αvβ3 integrin.[3][4][5] It comprises an αvβ3 integrin binder linked to a camptothecin-based topoisomerase I inhibitor payload.[3][6][5] A key feature of this compound is its linker, which is designed to be cleaved by neutrophil elastase, an enzyme abundant in the tumor microenvironment (TME), ensuring targeted release of the cytotoxic payload.[3][4][6]
Mechanism of Action of this compound
The specificity of this compound for αvβ3 integrin is a two-step process. First, the αvβ3 binder moiety of the SMDC directs it to tumor cells and neovasculature expressing the integrin. Following binding, the linker is cleaved by neutrophil elastase within the TME, releasing the camptothecin (B557342) payload.[3][6][5] This topoisomerase I inhibitor then induces DNA damage, leading to cell cycle arrest and apoptosis of the cancer cells.[6][5] Preclinical studies have shown that this compound treatment can lead to an increase in αvβ3 and elastase staining in tumor models, suggesting a potential feedback mechanism.[4]
Caption: Mechanism of action of this compound, from binding to apoptosis.
Comparative Analysis of αvβ3 Integrin-Targeting Agents
Several alternative strategies have been developed to target αvβ3 integrin, including peptides, peptidomimetics, and monoclonal antibodies. This section compares this compound with some of the most well-characterized agents.
Quantitative Comparison of Binding Affinity
A direct comparison of the binding affinity of this compound with other agents is challenging due to the lack of publicly available IC50 or KD values for this compound. However, preclinical data indicates that a control epimer of this compound has a ~25-fold reduced binding affinity for αvβ3, suggesting that this compound itself possesses a high affinity for its target. The following table summarizes the available quantitative data for key competitors.
| Agent | Type | Target(s) | Binding Affinity |
| This compound | SMDC | αvβ3 Integrin | Data not publicly available |
| Cilengitide (B523762) | Cyclic Peptide | αvβ3, αvβ5, α5β1 | IC50: 0.6 nM (αvβ3), 8.4 nM (αvβ5), 14.9 nM (α5β1) |
| LM609 | Monoclonal Antibody | αvβ3 Integrin | KD: 23 nM |
| Abituzumab (DI17E6) | Humanized Monoclonal Antibody | αv Integrins | EC50: 4.5 ng/mL (to immobilized αvβ3) |
Performance Comparison
| Feature | This compound | Cilengitide | LM609 | Abituzumab (DI17E6) |
| Mechanism of Action | Targeted drug delivery and payload release | Antagonist, blocks ligand binding | Allosteric inhibitor, blocks ligand binding | Blocks ligand binding to αv integrins |
| Specificity | High for αvβ3, enhanced by TME-specific cleavage | Binds to multiple integrins (αvβ3, αvβ5, α5β1) | Specific for the αvβ3 complex | Targets the αv subunit, affecting multiple integrins |
| Payload Delivery | Yes (Camptothecin) | No | No | No |
| Clinical Status | Phase I clinical trials have been conducted | Failed in Phase III trials for glioblastoma | Investigated in Phase II trials | Investigated in Phase I/II trials |
| Reported Outcomes | Showed limited efficacy in early clinical trials | Did not meet primary endpoints in Phase III | Preclinical and early clinical promise | Showed some antitumor activity in early trials |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of therapeutic agents. Below are outlines of key experimental methodologies relevant to the assessment of this compound and its alternatives.
In Vitro αvβ3 Integrin Binding Assay (Competitive ELISA)
This assay is used to determine the binding affinity and specificity of a compound for αvβ3 integrin.
Objective: To quantify the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to purified αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin (or another RGD-containing ligand)
-
Test compound (e.g., this compound)
-
Control compounds (e.g., Cilengitide)
-
High-binding 96-well microplates
-
Primary antibody against αvβ3 integrin
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Wash and blocking buffers
Procedure:
-
Coat the microplate wells with vitronectin overnight at 4°C.
-
Wash the wells and block with a suitable blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the test compound and control compounds.
-
In a separate plate, pre-incubate a fixed concentration of purified αvβ3 integrin with the various concentrations of the test and control compounds for 1 hour at room temperature.
-
Transfer the integrin-compound mixtures to the vitronectin-coated plate and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound integrin.
-
Add the primary antibody against αvβ3 integrin and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of αvβ3 to vitronectin.
Caption: Workflow for a competitive ELISA to determine binding affinity.
In Vitro Cytotoxicity Assay
This assay evaluates the cell-killing ability of a compound.
Objective: To determine the concentration of a compound that causes 50% inhibition of cell viability (IC50).
Materials:
-
Cancer cell line expressing αvβ3 integrin (e.g., U-87 MG)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Control compounds
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test and control compounds.
-
Remove the medium from the wells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound represents an innovative approach to αvβ3 integrin-targeted therapy by combining a specific binding moiety with a potent cytotoxic payload that is released in the tumor microenvironment. While the dual-targeting mechanism of binding and enzyme-specific cleavage holds promise for high tumor specificity, the lack of publicly available quantitative binding affinity data for this compound makes a direct and robust comparison with established alternatives like cilengitide and monoclonal antibodies challenging.
The clinical trial results for this compound have so far been disappointing, highlighting the complexities of translating preclinical promise into clinical efficacy. For researchers and drug developers, the story of this compound underscores the importance of not only high binding affinity but also the intricate interplay of factors within the tumor microenvironment that can influence the ultimate success of a targeted therapy. Further investigation and publication of detailed preclinical data will be crucial for a complete understanding of this compound's potential and for guiding the development of the next generation of αvβ3 integrin-targeted therapies.
References
- 1. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification [thno.org]
- 4. Facebook [cancer.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. vincerx.com [vincerx.com]
A Preclinical Head-to-Head: VIP236 vs. Irinotecan in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel small molecule-drug conjugate (SMDC) VIP236 and the established chemotherapeutic irinotecan (B1672180) in preclinical colorectal cancer models, supported by experimental data.
This guide provides a comprehensive comparison of this compound and irinotecan, focusing on their mechanisms of action, preclinical efficacy, and the experimental designs used to evaluate them in the context of colorectal cancer.
At a Glance: this compound vs. Irinotecan
| Feature | This compound | Irinotecan |
| Drug Class | Small Molecule-Drug Conjugate (SMDC) | Topoisomerase I Inhibitor (Prodrug) |
| Targeting Moiety | αvβ3 Integrin Ligand | None (Systemic distribution) |
| Payload | 7-Ethyl Camptothecin (B557342) | SN-38 (Active Metabolite) |
| Activation | Cleavage by neutrophil elastase in the tumor microenvironment | Conversion by carboxylesterases in the liver and tumor tissue |
| Proposed Advantage | Targeted delivery to the tumor, potentially reducing systemic toxicity and overcoming drug resistance. | Established clinical efficacy in colorectal cancer. |
Mechanism of Action: A Tale of Two Delivery Strategies
Both this compound and irinotecan ultimately deliver a potent topoisomerase I inhibitor to cancer cells, leading to DNA damage and apoptosis. However, their delivery and activation mechanisms are fundamentally different.
Irinotecan , a prodrug, is systemically administered and converted to its active metabolite, SN-38, by carboxylesterase enzymes found in the liver and tumor tissues[1]. SN-38 then inhibits topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, triggering cell death[1].
This compound , on the other hand, is a sophisticated small molecule-drug conjugate designed for targeted therapy. It consists of three key components: an αvβ3 integrin binder, a cleavable linker, and a potent 7-ethyl camptothecin payload. The αvβ3 integrin is highly expressed on the surface of many solid tumors, including colorectal cancer. This targeting mechanism allows this compound to accumulate preferentially in the tumor microenvironment. Once localized, the linker is cleaved by neutrophil elastase, an enzyme abundant in the tumor microenvironment of invasive cancers, releasing the camptothecin payload directly at the tumor site. This targeted release is designed to maximize the therapeutic window, increasing efficacy while minimizing systemic exposure and associated toxicities.
Caption: Comparative Mechanism of Action.
Preclinical Efficacy: In Vitro and In Vivo Studies
Direct head-to-head preclinical studies comparing this compound and irinotecan in the same colorectal cancer models are emerging. The available data suggests a promising efficacy profile for this compound.
In Vitro Cytotoxicity
The cytotoxic potential of the active payloads of this compound (7-ethyl camptothecin) and irinotecan (SN-38) has been evaluated in various colorectal cancer cell lines.
| Cell Line | This compound Payload (IC50, nM)* | SN-38 (IC50, nM) |
| HCT-116 | Data not available | 3.50[2] - 282.7[1] |
| HT-29 | Data not available | ~80 - 390[1] |
| SW620 | Data not available | ~20 - 100[1] |
| LoVo | ~3 (with NE) | Data not available |
Note: The cytotoxic activity of this compound is dependent on the presence of neutrophil elastase (NE) to release its payload. Without NE, the IC50 values are in the three-digit nanomolar range. The value for LoVo cells is with the addition of NE.
In Vivo Tumor Growth Inhibition
Preclinical studies in patient-derived xenograft (PDX) models of colorectal cancer have demonstrated significant anti-tumor activity for this compound.
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| CXF 2068 (Colon Cancer PDX) | This compound (20 mg/kg) | 2 days on / 5 days off | Statistically significant (p < 0.001 vs. vehicle) | |
| CXF 2068 (Colon Cancer PDX) | This compound (40 mg/kg) | 2 days on / 5 days off | Statistically significant (p < 0.005 vs. vehicle) | |
| CXF 2068 (Colon Cancer PDX) | This compound (60 mg/kg) | Once weekly | Statistically significant (p < 0.001 vs. vehicle) | |
| HCT-116 Xenograft | Irinotecan (various doses) | Various | Dose-dependent | [3] |
| HT-29 Xenograft | Irinotecan (60 mg/kg) | Once per week for 3 weeks | 113% tumor growth delay | [4] |
While direct comparative data for irinotecan in the CXF 2068 model is not publicly available, the significant tumor growth inhibition observed with this compound in this model highlights its potent in vivo anti-cancer activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for in vivo studies with this compound and irinotecan.
This compound In Vivo Efficacy Study in a Colon Cancer PDX Model
Caption: this compound In Vivo Experimental Workflow.
Animal Model: Immunodeficient mice (e.g., NMRI nu/nu). Tumor Model: Subcutaneous implantation of patient-derived colorectal cancer xenograft (PDX) fragments (e.g., CXF 2068). Treatment Groups:
-
Vehicle control
-
This compound at various doses and schedules (e.g., 20 mg/kg, 40 mg/kg, 60 mg/kg). Administration: Intravenous (IV) injection. Monitoring: Tumor volume measured with calipers and body weight recorded regularly. Endpoint: Study terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Irinotecan In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
Caption: Irinotecan In Vivo Experimental Workflow.
Animal Model: Immunodeficient mice (e.g., BALB/c nude). Tumor Model: Subcutaneous injection of a human colorectal cancer cell line (e.g., HCT-116, HT-29). Treatment Groups:
-
Vehicle control
-
Irinotecan at various doses (e.g., 50-100 mg/kg). Administration: Intraperitoneal (IP) or intravenous (IV) injection. Monitoring: Tumor volume and body weight measurements. Endpoint: Comparison of tumor growth between treated and control groups to determine efficacy.
Conclusion and Future Directions
The preclinical data available to date positions this compound as a promising novel therapeutic for colorectal cancer. Its targeted delivery mechanism offers the potential for improved efficacy and a better safety profile compared to the systemic administration of irinotecan. The significant tumor growth inhibition observed in a patient-derived xenograft model of colon cancer underscores its potential clinical relevance.
Further head-to-head studies in a broader range of colorectal cancer models, including those resistant to standard therapies, are warranted to fully elucidate the comparative advantages of this compound. Additionally, comprehensive toxicology studies will be critical in confirming the anticipated safety benefits of its targeted approach. As this compound progresses through clinical development, it will be crucial to identify patient populations most likely to benefit from this innovative targeted therapy.
References
- 1. dovepress.com [dovepress.com]
- 2. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Colorectal Cancer Using a Combination of Liposomal Irinotecan (Irinophore C™) and 5-Fluorouracil | PLOS One [journals.plos.org]
Unveiling a Wider Therapeutic Window: VIP236 Poised to Outperform Standard Chemotherapy
For Immediate Release
[City, State] – December 10, 2025 – Vincerx Pharma's novel small molecule-drug conjugate (SMDC), VIP236, is demonstrating a promising therapeutic window in preclinical studies, suggesting a significant improvement over standard chemotherapy regimens for a range of solid tumors. This comparison guide provides an in-depth analysis of this compound's performance against conventional treatments, supported by available experimental data, for researchers, scientists, and drug development professionals.
This compound is a first-in-class SMDC designed for targeted delivery of a potent topoisomerase I inhibitor payload to tumors expressing αvβ3 integrin.[1] This targeted approach aims to maximize anti-tumor efficacy while minimizing systemic toxicity, a common limitation of standard chemotherapy.
Superior Efficacy and Tolerability in Preclinical Models
Preclinical data from patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and triple-negative breast cancer (TNBC) have shown significant tumor growth inhibition and, in some cases, complete tumor regression with this compound treatment.[2][3] Notably, these effects were achieved at dose levels that were well-tolerated, with minimal impact on the body weight of the animal models, indicating a favorable safety profile.[2][3]
Table 1: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | This compound Dose and Schedule | Key Efficacy Results | Tolerability (Body Weight Loss) |
| Non-Small Cell Lung Cancer (NSCLC) | LXFL529 | 40 mg/kg, 3 days on/4 days off | 80% Complete Response, 100% Overall Response | Good tolerability reported[1] |
| Colorectal Cancer (CRC) - Liver Metastasis | CXF2068 | Not specified | Statistically significant tumor growth inhibition | Good tolerability reported[1] |
| Triple-Negative Breast Cancer (TNBC) | MX-1 | 40 mg/kg | 100% Complete Response | <5% mean body weight loss[2][3] |
| Small Cell Lung Cancer (SCLC) | NCI-H69 | 40 mg/kg | 100% Partial Response | <5% mean body weight loss[2][3] |
| Colorectal Cancer (CRC) | SW480 | 40 mg/kg | 100% Partial Response | <5% mean body weight loss[2][3] |
In contrast, standard chemotherapy regimens, while effective to a degree, are often associated with significant toxicities that limit their therapeutic window. The table below summarizes available preclinical data for standard-of-care agents in relevant cancer models. A direct comparison is challenging due to the use of different PDX models in published studies.
Table 2: Preclinical Data for Standard Chemotherapy in Relevant Xenograft Models
| Cancer Type | Standard Chemotherapy | Xenograft Model | Dose and Schedule | Efficacy | Toxicity/Tolerability |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel (B517696) | Human NSCLC xenografts | 24 mg/kg/day, 5 days | Significant tumor growth inhibition | Similar or lower than cisplatin (B142131) (3 mg/kg/day) in terms of body weight loss[4] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | Human NSCLC xenografts | 3 mg/kg/day, 5 days | Less effective than paclitaxel in the same study | Caused body weight loss[4] |
| Triple-Negative Breast Cancer (TNBC) | Doxorubicin + Cyclophosphamide | 4T1-Luc2 (murine) | 5 mg/kg (Dox) + 20 mg/kg (Cyc) - local delivery | Inhibition of tumor growth and metastasis | Less toxic than intratumoral injection |
| Colorectal Cancer (CRC) | Irinotecan | Human colon tumor xenografts | 50-75 mg/kg (oral, (dx5)2]4) | Complete response in 5 of 7 xenograft lines | Not explicitly detailed |
Mechanism of Action: A Targeted Approach
This compound's innovative design underpins its enhanced therapeutic window. It consists of three key components: an αvβ3 integrin binder, a cleavable linker, and a modified camptothecin (B557342) payload. The αvβ3 integrin is highly expressed on the surface of many solid tumor cells and tumor-associated endothelial cells, while its expression on healthy tissues is low.[5] This differential expression allows for the targeted delivery of this compound to the tumor microenvironment.
Once localized at the tumor site, the linker is cleaved by neutrophil elastase, an enzyme abundant in the tumor microenvironment, releasing the potent camptothecin payload directly at the site of action.[6] This payload then inhibits topoisomerase I, leading to DNA damage and cancer cell death. This targeted release mechanism is designed to achieve a high concentration of the cytotoxic agent within the tumor while minimizing exposure to healthy tissues, thereby reducing systemic side effects.
Experimental Protocols
The assessment of the therapeutic window for this compound and standard chemotherapies in preclinical studies typically involves the following key experimental protocols:
Patient-Derived Xenograft (PDX) Model Establishment:
-
Tumor tissue is obtained from a consenting patient and surgically implanted, typically subcutaneously or orthotopically, into immunocompromised mice.
-
Tumor growth is monitored, and once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
In Vivo Efficacy and Toxicity Studies:
-
Drug Administration: this compound or standard chemotherapy agents are administered to the treatment groups according to a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of systemic toxicity. Significant weight loss (e.g., >15-20%) is a common endpoint for toxicity. Clinical observations for signs of distress are also performed.
-
Endpoint Analysis: The study may be concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration. Key efficacy endpoints include tumor growth inhibition (TGI), overall response rate (partial and complete responses), and in some cases, survival. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not induce unacceptable toxicity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Vincerx Pharma Presents Positive Preliminary Phase 1 Data [globenewswire.com]
- 3. Vincerx Pharma Presents Preclinical Data on this compound, its Lead Small Molecule Drug Conjugate, at the American Association for Cancer Research Annual Meeting 2021 - BioSpace [biospace.com]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative efficacies but minor drug transporter inducing effects of paclitaxel, cisplatin, or 5-fluorouracil in a murine xenograft model for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. vincerx.com [vincerx.com]
- 9. trial.medpath.com [trial.medpath.com]
Validating the Bystander Effect of the VIP236 Payload: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of drug conjugates, whether antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), can be significantly enhanced by the "bystander effect." This phenomenon, where the cytotoxic payload kills not only the target cancer cell but also adjacent, antigen-negative cells, is crucial for treating heterogeneous tumors. This guide provides a framework for validating the bystander effect, with a focus on the VIP236 payload, and compares its potential with other established payloads, supported by experimental data and detailed protocols.
This compound is a novel SMDC that targets αvβ3 integrin, which is highly expressed in the tumor microenvironment of various advanced metastatic tumors. Its payload, a highly permeable and potent modified camptothecin (B557342) (CPT), is designed for extracellular release by neutrophil elastase, another feature of the tumor microenvironment. The high cell permeability and low potential for active efflux of the this compound payload are key characteristics that predict a potent bystander effect.
Comparative Analysis of Payload Properties for Bystander Effect
The ability of a payload to exert a bystander effect is critically dependent on its physicochemical properties, primarily its membrane permeability and susceptibility to efflux pumps. The following table compares the this compound payload (VIP126) with other common ADC payloads.
| Payload | Drug Conjugate Type | Mechanism of Action | Membrane Permeability | Efflux Pump Substrate | Bystander Effect Potential |
| This compound Payload (VIP126) | SMDC | Topoisomerase I Inhibitor | High (20-fold higher than SN-38) | No (Efflux Ratio ≈ 1) | High |
| SN-38 | ADC | Topoisomerase I Inhibitor | Moderate | Yes (P-gp substrate) | Moderate |
| Monomethyl Auristatin E (MMAE) | ADC | Tubulin Inhibitor | High | Yes | High |
| Monomethyl Auristatin F (MMAF) | ADC | Tubulin Inhibitor | Low (charged molecule) | No | Low |
| Deruxtecan (DXd) | ADC | Topoisomerase I Inhibitor | High | Not specified | High |
Data for VIP126 and SN-38 permeability and efflux ratio from in vitro flux assays with human P-gp-expressing LLC-PK1 cells and Caco-2 cells.
Mechanism of Action and Bystander Effect of this compound
The proposed mechanism for this compound's bystander effect is initiated by its targeted delivery to the tumor microenvironment, followed by the release of its highly permeable payload.
VIP236 Demonstrates Potential to Overcome Chemotherapy Cross-Resistance
For Immediate Release
Palo Alto, CA – Preclinical research highlights the potential of VIP236, a novel small molecule-drug conjugate (SMDC), to circumvent common mechanisms of chemotherapy resistance, offering a promising new therapeutic avenue for patients with advanced solid tumors. Studies demonstrate that the unique design of this compound, particularly its optimized camptothecin (B557342) (CPT) payload, VIP126, allows it to effectively target and eliminate cancer cells that have developed resistance to other treatments, such as irinotecan (B1672180).
The core of this compound's efficacy against resistant cancers lies in its ability to bypass the ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are cellular pumps that actively expel chemotherapy drugs from cancer cells, rendering them ineffective. The payload of this compound, VIP126, has been specifically engineered to be a poor substrate for these efflux pumps. This characteristic allows VIP126 to accumulate within cancer cells at therapeutic concentrations, leading to cell death where other drugs would be expelled.
Overcoming Transporter-Mediated Resistance: A Head-to-Head Comparison
A key challenge in cancer therapy is the development of resistance to drugs like irinotecan, whose active metabolite is SN38. This resistance is often mediated by the overexpression of efflux pumps. In vitro studies directly comparing VIP126 to SN38 have provided compelling evidence of this compound's potential to overcome this hurdle.
These studies reveal that VIP126 has significantly higher cell permeability and a much lower efflux ratio compared to SN38. This indicates that VIP126 can more easily enter cancer cells and is less likely to be removed by efflux pumps, a critical advantage in treating resistant tumors.
| Compound | Permeability (Papp A→B) [10⁻⁶ cm/s] | Efflux Ratio (Papp B→A / Papp A→B) |
| VIP126 | 20.1 | 0.9 |
| SN38 | 1.0 | 11.2 |
Preclinical Efficacy in Resistant Tumor Models
The superior ability of this compound to remain within cancer cells translates to potent and durable antitumor activity in various preclinical models, including those known to be resistant to standard chemotherapies. In patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), colon cancer, and renal cancer, this compound has demonstrated significant and long-lasting tumor regression.[1]
Furthermore, in a triple-negative breast cancer (TNBC) xenograft model (MX-1), this compound was compared directly with irinotecan and doxorubicin. The results showed superior tumor growth inhibition by this compound.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition |
| This compound | 23, 36, or 40 mg/kg, 3 days on/4 days off, i.v. | Dose-dependent tumor regression |
| Irinotecan | 15 mg/kg, 4 days on/3 days off, i.v. | Moderate tumor growth inhibition |
| Doxorubicin | 10 mg/kg, once every 14 days x 2, i.v. | Limited tumor growth inhibition |
Mechanism of Action and Therapeutic Strategy
This compound is a first-in-class SMDC designed for targeted delivery of its cytotoxic payload to the tumor microenvironment. It consists of a small molecule that binds to αvβ3 integrin, a protein highly expressed on the surface of many solid tumors and tumor-associated blood vessels. This targeting mechanism allows this compound to accumulate preferentially at the tumor site, minimizing systemic exposure and associated side effects.
Once localized, a linker connecting the targeting molecule to the payload is cleaved by neutrophil elastase, an enzyme abundant in the tumor microenvironment. This cleavage releases the active payload, VIP126, a potent Topoisomerase I inhibitor. VIP126 then enters the cancer cells and induces DNA damage, leading to apoptosis.
Experimental Protocols
In Vitro Efflux Assay: The permeability and efflux of VIP126 and SN38 were assessed using Caco-2 cells and human P-gp-expressing LLC-PK1 cells. The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio was calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.
In Vivo Xenograft Studies: Female NMRI nu/nu mice were implanted with tumor cells (e.g., MX-1 for TNBC). When tumors reached a predetermined size, mice were randomized into treatment groups. This compound and comparator agents were administered intravenously according to the specified dosing schedules. Tumor volume and body weight were measured regularly to assess efficacy and tolerability.
Conclusion
The preclinical data on this compound strongly suggest that its unique design, particularly the properties of its payload VIP126, may allow it to overcome clinically relevant mechanisms of chemotherapy resistance. By evading efflux pump-mediated resistance, this compound has the potential to be an effective treatment for patients who have relapsed or are refractory to standard-of-care chemotherapies. These promising findings warrant further clinical investigation of this compound in patients with advanced solid tumors.
References
A Comparative Analysis of the Biodistribution of VIP236 and its Unconjugated Payload
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution of VIP236, a novel small molecule-drug conjugate (SMDC), and its unconjugated cytotoxic payload. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to facilitate a comprehensive understanding of this compound's targeted delivery system.
Enhanced Tumor Targeting and Payload Concentration with this compound
This compound is an SMDC designed to selectively deliver a potent camptothecin (B557342) derivative, VIP126, to the tumor microenvironment. It achieves this by targeting αvβ3 integrin, a protein highly expressed on tumor cells and activated endothelial cells.[1][2] Once localized at the tumor site, a linker within this compound is cleaved by neutrophil elastase, an enzyme abundant in the tumor microenvironment, releasing the active payload.[3][4]
Pharmacokinetic studies in preclinical models have demonstrated the superior tumor-targeting capabilities of this compound compared to the systemic administration of its unconjugated payload.[3][4][5] This targeted approach leads to a significantly higher concentration of the cytotoxic agent within the tumor, while minimizing exposure to healthy tissues.
Quantitative Biodistribution Data
The following table summarizes the key pharmacokinetic parameters of the payload VIP126 when administered as the this compound conjugate versus its unconjugated form in tumor-bearing mice.
| Parameter | This compound Administration (delivering VIP126) | Unconjugated VIP126 Administration | Fold Improvement |
| Payload AUC tumor / AUC plasma Ratio | 6.1[3][4] | 0.61[3] | ~10-fold |
AUC: Area Under the Curve, representing total drug exposure over time.
While comprehensive quantitative data on the biodistribution of this compound and its payload across a wide range of organs is not publicly available, studies have shown that this compound substantially accumulates in tumors compared to normal tissues.[3] Furthermore, the primary route of elimination for the intact this compound conjugate is through biliary excretion, suggesting limited distribution and retention in other healthy organs.[3][6]
Experimental Protocols
The data presented above was generated from preclinical studies with specific experimental designs. Understanding these methodologies is crucial for interpreting the results accurately.
Pharmacokinetic Studies in Tumor-Bearing Mice
-
Animal Model: Female NMRI nu/nu mice bearing 786-O human renal cell carcinoma xenografts.[3]
-
Dosing:
-
Sample Collection: Plasma and tumor tissue samples were collected at various time points post-administration (e.g., pre-dose, 0.033, 0.167, 0.5, 1, 2, 4, 7, and 24 hours).[3]
-
Analytical Method: The concentrations of this compound and the released payload VIP126 in plasma and tumor homogenates were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[3]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for the biodistribution studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biodistribution studies.
References
- 1. αvβ3 Integrin-Targeted Peptide/Peptidomimetic-Drug Conjugates: In-Depth Analysis of the Linker Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule- and peptide-drug conjugates addressing integrins: A story of targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an αvβ3-Targeted Small-Molecule–Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, an αvβ3-Targeted Small-Molecule-Drug Conjugate with Neutrophil Elastase-Mediated Activation of 7-Ethyl Camptothecin Payload for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of αvβ3 Integrin Inhibitors in Oncology: A Comparative Guide to Alternatives for VIP236
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VIP236 with alternative therapeutic agents targeting the αvβ3 integrin in cancer. This document synthesizes preclinical and clinical data to evaluate performance, supported by detailed experimental methodologies for key assays.
The αvβ3 integrin, a key player in tumor angiogenesis, invasion, and metastasis, has emerged as a promising target for cancer therapy. This compound, a small-molecule drug conjugate (SMDC), represents a novel approach by delivering a cytotoxic payload to αvβ3-expressing tumor cells. This guide explores the current landscape of alternative αvβ3-targeting agents, offering a comparative analysis to inform future research and development. The alternatives covered include the cyclic peptide Cilengitide, the monoclonal antibodies Etaracizumab and Abituzumab, and the rationally designed protein ProAgio.
Comparative Performance of αvβ3 Integrin Inhibitors
The following tables summarize the binding affinities and in vivo efficacy of this compound and its alternatives.
Table 1: Binding Affinity and Selectivity of αvβ3 Integrin Inhibitors
| Compound | Type | Target(s) | Binding Affinity (IC50/Kd) | Selectivity Profile |
| This compound | SMDC | αvβ3 Integrin | Not explicitly reported | Binds to activated αvβ3 integrin[1] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | αvβ3: 4.1 nM, αvβ5: 79 nM | ~10-fold selectivity for αvβ3 over gpIIbIIIa[2] |
| Etaracizumab (MEDI-522) | Monoclonal Antibody | αvβ3 Integrin | Not explicitly reported | Specific for αvβ3 integrin[3][4] |
| Abituzumab (DI17E6) | Monoclonal Antibody | αv Integrins | EC50: 4.5 ng/mL for αvβ3 | Targets all αv-containing integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8)[5][6] |
| ProAgio | Protein | αvβ3 Integrin | Not explicitly reported | Targets a novel, non-ligand binding site on αvβ3[7][8] |
| RWrNM | Linear Peptide | αvβ3 Integrin | Kd: 8.61 ± 1.35 nM | Higher affinity for αvβ3-expressing cells than c(RGDyK)[9] |
Table 2: In Vivo Efficacy of αvβ3 Integrin Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | NSCLC (PDX) | Not specified | Durable complete responses | [10] |
| TNBC (orthotopic PDX) | Not specified | Significant reduction in lung and brain metastasis | [10][11] | |
| Gastric (PDX) | Not specified | Significant tumor growth inhibition | [10] | |
| Cilengitide | Melanoma (M21 xenograft) | 100 μg | Prolonged survival (36.5 vs 17.3 days) | [2] |
| Breast Cancer (HBT 3477) | 250 μ g/dose (6 doses) with RIT | Increased cure rate from 15% to 53% with RIT | [12] | |
| Etaracizumab | Ovarian Cancer (SKOV3ip1) | 10 mg/kg, i.p., twice weekly | 48.8% reduction in tumor growth | [3] |
| Ovarian Cancer (HeyA8) | 10 mg/kg, i.p., twice weekly | 35.6% reduction in tumor weight | [3] | |
| Abituzumab | Prostate Cancer | Not specified | Inhibited migration and invasion in vitro | [5][6] |
| ProAgio | Pancreatic Cancer (KPC model) | Not specified | Significantly prolonged survival | [1][8] |
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to disrupt αvβ3 integrin function, leading to downstream effects on tumor cells and their microenvironment.
This compound is a small-molecule drug conjugate that binds to αvβ3 integrin on tumor cells. Following binding, a linker is cleaved by neutrophil elastase in the tumor microenvironment, releasing a potent camptothecin (B557342) payload that induces DNA damage and cell death[10][11].
Cilengitide , a cyclic RGD peptide, acts as a competitive antagonist of the RGD-binding site on αvβ3 and αvβ5 integrins. This blockade inhibits cell adhesion, migration, and angiogenesis, and can induce apoptosis in endothelial and glioma cells[2][13].
Etaracizumab is a humanized monoclonal antibody that binds to αvβ3 integrin, sterically hindering the access of large ligands to the RGD-binding pocket. This can lead to decreased cell proliferation and invasion, and induction of apoptosis[3][4].
Abituzumab is a monoclonal antibody that targets the αv subunit of integrins, thereby blocking the function of all αv-containing heterodimers. This broad inhibition affects multiple pro-metastatic phenotypes[5][6].
ProAgio is a rationally designed protein that binds to a novel site on αvβ3 integrin, distinct from the RGD-binding site. This interaction induces apoptosis in αvβ3-expressing cells, including cancer-associated fibroblasts and angiogenic endothelial cells, by recruiting and activating caspase-8[7][8].
The inhibition of αvβ3 integrin by these agents generally leads to the downregulation of downstream signaling pathways critical for tumor cell survival, proliferation, and migration, most notably the FAK/Akt/ERK pathway.
Caption: General downstream signaling of αvβ3 integrin.
Caption: ProAgio induces apoptosis via Caspase-8 activation.
Detailed Experimental Protocols
Competitive αvβ3 Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of αvβ3 integrin to its ligand.
-
Plate Coating: Coat a 96-well microplate with a solution of an RGD-containing ligand (e.g., vitronectin or a synthetic RGD peptide) in a suitable buffer (e.g., 100 mM NaHCO3, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a solution of purified αvβ3 integrin and co-incubate it with various concentrations of the test compound (e.g., this compound, Cilengitide) for 30 minutes at room temperature.
-
Binding: Add the integrin/compound mixture to the coated and blocked wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate multiple times to remove unbound integrin and compound.
-
Detection: Add a primary antibody against an integrin subunit (e.g., anti-β3) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate solution and stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without the test compound. IC50 values are determined by non-linear regression analysis.
Caption: Workflow for a competitive ELISA-based binding assay.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of a test compound in a xenograft mouse model.
-
Cell Culture: Culture human cancer cells (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound, Cilengitide) and a vehicle control via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (length x width²) / 2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) as a percentage relative to the control group.
Western Blot for FAK and Akt Phosphorylation
This assay assesses the effect of an αvβ3 integrin inhibitor on downstream signaling.
-
Cell Treatment: Plate cells and treat with the αvβ3 integrin inhibitor at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The landscape of αvβ3 integrin-targeted therapies is diverse, with each agent offering a unique mechanism of action and potential therapeutic advantages. This compound stands out as a small-molecule drug conjugate designed for targeted payload delivery. Cilengitide, a well-studied cyclic peptide, has shown promise but also faced clinical setbacks. Monoclonal antibodies like Etaracizumab and Abituzumab offer high specificity, while ProAgio presents an innovative approach by inducing apoptosis through a non-classical pathway. The choice of a therapeutic strategy will likely depend on the specific tumor type, the expression levels of αvβ3 and related integrins, and the desired therapeutic outcome. This comparative guide provides a foundation for researchers to navigate this complex field and design future studies aimed at harnessing the full potential of αvβ3 integrin inhibition in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abituzumab Targeting of αV-Class Integrins Inhibits Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. PROAGIO (A PROTEIN DESIGNED TO TARGET INTEGRIN αVβ3) | Semantic Scholar [semanticscholar.org]
- 8. Modulation of Cancer-Associated Fibrotic Stroma by An Integrin αvβ3 Targeting Protein for Pancreatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abituzumab Targeting of αV-class Integrins Inhibits Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VIP236: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the proper handling and disposal of investigational compounds like VIP236 are paramount to ensuring laboratory safety and environmental protection. This compound is a novel small-molecule drug conjugate (SMDC) that combines an αvβ3 integrin binder with a camptothecin (B557342) derivative, a potent topoisomerase I inhibitor.[1] Due to its cytotoxic payload, all materials that come into contact with this compound must be treated as hazardous waste. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, adhering to general best practices for cytotoxic agents.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic agents and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your institution's EHS department for guidance tailored to your specific circumstances.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to prevent dermal and respiratory exposure.
Recommended PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A disposable, solid-front gown made of a low-permeability fabric.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used.
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. All waste contaminated with this compound must be classified as hazardous cytotoxic waste.
| Waste Category | Description | Recommended Container |
| Solid Waste | Contaminated consumables such as gloves, bench paper, pipette tips, vials, and any other labware that has come into direct contact with this compound. | Labeled, leak-proof, puncture-resistant container, often color-coded purple for cytotoxic waste. |
| Liquid Waste | Unused solutions of this compound, contaminated buffers, and rinsates from decontaminating labware. | Labeled, leak-proof, and chemically resistant container, clearly marked as "Cytotoxic Liquid Waste." Secondary containment is required. |
| Sharps Waste | Needles, syringes, scalpels, or any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container, specifically designated for cytotoxic sharps. |
| Decontaminated Glassware | Glassware that has undergone a validated decontamination procedure. | Dispose of as regular laboratory glassware waste after thorough decontamination. |
III. Experimental Protocol: Decontamination of Non-Disposable Labware
For non-disposable items such as glassware, a thorough decontamination procedure is necessary to remove all traces of the cytotoxic compound.
Materials:
-
10% bleach solution (freshly prepared)
-
Deionized water
-
Appropriate hazardous waste containers for liquid and solid waste
Procedure:
-
Initial Rinse: Carefully rinse the glassware with a suitable solvent (e.g., the solvent used to dissolve this compound) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Bleach Inactivation: Immerse the glassware in a freshly prepared 10% bleach solution for a minimum of 30 minutes. This step helps to chemically inactivate the camptothecin payload.
-
Thorough Rinsing: After inactivation, rinse the glassware thoroughly with deionized water. Collect the initial rinsate as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
Final Rinse: Perform a final rinse with isopropanol to remove any residual organic matter and to aid in drying.
-
Drying: Allow the glassware to air dry completely in a designated, well-ventilated area.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
V. Final Disposal
The ultimate disposal of cytotoxic waste is a highly regulated process that must be handled by trained professionals.
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure area with limited access.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and approximate quantities, as required by your institution and local regulations.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[2][3] This process ensures the complete destruction of the hazardous compounds.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the ecosystem. Always prioritize safety and consult with your institution's safety experts for specific guidance.
References
Essential Safety and Handling Protocols for the Investigational Agent VIP236
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of VIP236, a novel small-molecule drug conjugate (SMDC). As this compound is an investigational compound with a potent cytotoxic payload, it is imperative to handle it with the utmost care to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established best practices for handling hazardous and cytotoxic materials, as specific safety data for this compound is not yet publicly available.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front, back-closure gown with cuffed sleeves- Double-gloving with chemotherapy-rated nitrile gloves- N95 or higher-rated respirator- Full-face shield or safety goggles |
| Reconstitution and Dilution (Liquid Form) | - Disposable, solid-front, back-closure gown with cuffed sleeves- Double-gloving with chemotherapy-rated nitrile gloves- Full-face shield or safety goggles |
| In Vitro/In Vivo Administration | - Disposable, solid-front, back-closure gown with cuffed sleeves- Double-gloving with chemotherapy-rated nitrile gloves- Safety goggles |
| Waste Disposal | - Disposable, solid-front, back-closure gown with cuffed sleeves- Double-gloving with chemotherapy-rated nitrile gloves- Safety goggles |
Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of skin and clothing. Used PPE is considered contaminated and must be disposed of as cytotoxic waste.
Operational and Disposal Plans
A clear and well-defined operational workflow is essential for the safe handling and disposal of this compound. The following step-by-step guidance should be strictly adhered to.
Experimental Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
